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  • Product: (4-Formyl-3-methoxyphenyl)boronic acid
  • CAS: 815620-00-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Formyl-3-methoxyphenyl)boronic acid (CAS: 815620-00-9)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Organic Synthesis (4-Formyl-3-methoxyphenyl)boronic acid is a bifunctional organoboron compound that has...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

(4-Formyl-3-methoxyphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes it a powerful tool for the synthesis of a wide range of organic molecules, including pharmaceuticals and materials with novel properties. The strategic placement of the methoxy group ortho to the formyl group and meta to the boronic acid influences the electronic properties and reactivity of the molecule, offering unique opportunities for selective transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important building block, with a focus on practical insights for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of (4-Formyl-3-methoxyphenyl)boronic acid are summarized in the table below.

PropertyValueSource(s)
CAS Number 815620-00-9[1][2][3]
Molecular Formula C8H9BO4[2][4]
Molecular Weight 179.97 g/mol [2][4]
Appearance White solid[5]
Melting Point 214-217 °C[2][6]
Boiling Point (Predicted) 400.8 ± 55.0 °C[2][6]
Density (Predicted) 1.25 ± 0.1 g/cm³[6]
pKa (Predicted) 6.86 ± 0.10[2][6]
Storage Conditions Room temperature, under inert atmosphere[2][6]

Synthesis and Purification: A Practical Approach

The synthesis of (4-Formyl-3-methoxyphenyl)boronic acid can be approached through several synthetic strategies, with formylation of the corresponding methoxyphenylboronic acid being a common route. The Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid catalyst, offers a viable method for introducing the formyl group onto the aromatic ring.[5][7]

A plausible synthetic workflow is outlined below:

Synthesis Workflow cluster_purification Purification 3-Methoxyphenylboronic acid 3-Methoxyphenylboronic acid Reaction Mixture Reaction Mixture 3-Methoxyphenylboronic acid->Reaction Mixture Dichloromethyl methyl ether, FeCl3, DCM, 0°C to rt Crude Product Crude Product Reaction Mixture->Crude Product Aqueous HCl quench, Extraction with DCM Purified Product Purified Product Crude Product->Purified Product Purification Dissolution in aq. NaOH Dissolution in aq. NaOH Crude Product->Dissolution in aq. NaOH pH < 10.5 Purified (4-Formyl-3-methoxyphenyl)boronic acid Purified (4-Formyl-3-methoxyphenyl)boronic acid Extraction with Toluene Extraction with Toluene Dissolution in aq. NaOH->Extraction with Toluene Remove organic impurities Aqueous Phase Aqueous Phase Extraction with Toluene->Aqueous Phase Precipitation with HCl Precipitation with HCl Aqueous Phase->Precipitation with HCl Adjust to acidic pH Filtration and Drying Filtration and Drying Precipitation with HCl->Filtration and Drying Filtration and Drying->Purified (4-Formyl-3-methoxyphenyl)boronic acid

Caption: A general workflow for the synthesis and purification of (4-Formyl-3-methoxyphenyl)boronic acid.

Step-by-Step Synthesis Protocol (Adapted from Rieche Formylation Principles)
  • Materials: 3-Methoxyphenylboronic acid, Dichloromethyl methyl ether (Cl2CHOCH3), Iron(III) chloride (FeCl3), Dichloromethane (DCM), 10% Hydrochloric acid (HCl), Toluene, 10% Sodium hydroxide (NaOH).

  • Procedure:

    • To a solution of 3-methoxyphenylboronic acid (1.0 mmol) in anhydrous DCM (4 mL) under an argon atmosphere at 0°C, add FeCl3 (1.0 mmol).

    • Stir the mixture for 10 minutes at 0°C.

    • Slowly add dichloromethyl methyl ether (1.0 mmol) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by adding 10% HCl.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol (Adapted from a patent for a related isomer)[8]

The purification of formylphenylboronic acids is crucial to remove any unreacted starting materials or side products, which can interfere with subsequent reactions. A robust method involves exploiting the acidic nature of the boronic acid group.

  • Suspend the crude (4-Formyl-3-methoxyphenyl)boronic acid in water and cool to 10°C.

  • Slowly add 10% aqueous sodium hydroxide dropwise, maintaining the internal temperature below 10°C and the pH below 10.5, to dissolve the boronic acid as its sodium salt.

  • Extract the aqueous solution with an inert, water-immiscible organic solvent such as toluene to remove non-acidic organic impurities.

  • Cool the aqueous phase to 10°C and slowly add 10% hydrochloric acid to precipitate the purified boronic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the purified (4-Formyl-3-methoxyphenyl)boronic acid as a white solid.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (around 9.5-10.5 ppm), the methoxy protons (around 3.8-4.0 ppm), and the acidic protons of the boronic acid group (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), and the methoxy carbon. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3200-3500 cm⁻¹), the C-H stretching of the aldehyde (around 2700-2800 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-O stretching of the methoxy group and B-O stretching.

  • Mass Spectrometry: The exact mass of the molecule is 180.0594 g/mol .[1] Mass spectrometry analysis would confirm this molecular weight.

Chemical Reactivity and Key Applications

The dual functionality of (4-Formyl-3-methoxyphenyl)boronic acid makes it a versatile reagent. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][14][15] The aldehyde group can undergo a wide range of transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a primary application for (4-Formyl-3-methoxyphenyl)boronic acid, enabling the synthesis of biaryl compounds which are common scaffolds in many biologically active molecules.[16][17]

Suzuki-Miyaura Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd_complex boronate_complex [Ar'B(OH)_3]^- boronate_complex->transmetalation Base reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product Ar-X Aryl Halide (Ar-X) Ar'B(OH)2 (4-Formyl-3-methoxyphenyl)boronic acid (Ar'B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules

Arylboronic acids are crucial building blocks in the synthesis of a vast array of bioactive molecules.[16][17] (4-Formyl-3-methoxyphenyl)boronic acid, with its specific substitution pattern, is a valuable precursor for the synthesis of analogs of natural products and other pharmacologically active compounds.

Example: Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4 is a natural product with potent anticancer activity that inhibits tubulin polymerization.[7][16] The synthesis of boronic acid analogs of Combretastatin A-4 has been explored to develop new anticancer agents with improved properties.[16] (4-Formyl-3-methoxyphenyl)boronic acid can serve as a key intermediate in the synthesis of such analogs, where the biaryl core of the combretastatin molecule is constructed via a Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, self-validating protocol for a Suzuki-Miyaura coupling reaction using (4-Formyl-3-methoxyphenyl)boronic acid. This protocol can be adapted for various aryl halides.

  • Materials: (4-Formyl-3-methoxyphenyl)boronic acid, Aryl halide (e.g., 4-bromoanisole), Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃) or other suitable phosphine ligand, Sodium carbonate (Na₂CO₃) or another suitable base, Toluene, Water, Ethyl acetate, Brine.

  • Procedure:

    • In a round-bottom flask, combine the aryl halide (1.0 mmol), (4-Formyl-3-methoxyphenyl)boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

    • Add a solvent system of toluene and water (e.g., 4:1 ratio, 10 mL total).

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add the palladium catalyst, such as a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol), to the reaction flask under a positive pressure of inert gas.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting reactant (usually the aryl halide) indicates reaction completion.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

  • Self-Validation:

    • TLC Analysis: Regularly spot the reaction mixture on a TLC plate against the starting materials. A new spot corresponding to the product should appear, and the starting material spots should diminish over time.

    • LC-MS Analysis: A more quantitative method to monitor the reaction, confirming the formation of the product with the expected molecular weight.

    • NMR Spectroscopy: The final purified product should be characterized by ¹H and ¹³C NMR to confirm its structure.

Safety and Handling

(4-Formyl-3-methoxyphenyl)boronic acid is classified as a skin irritant.[2][6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[18] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Formyl-3-methoxyphenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its ability to participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the reactivity of its formyl group, provides chemists with a powerful tool for the efficient construction of complex molecules with potential applications in drug discovery and materials science. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit the potential of this important synthetic intermediate.

References

Exploratory

A Comprehensive Technical Guide to (4-Formyl-3-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth analysis of (4-Formyl-3-methoxyphenyl)boronic acid, a bifunctional aromatic building block of significant interest to professionals in organic synthesis and drug discovery. Its unique comb...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of (4-Formyl-3-methoxyphenyl)boronic acid, a bifunctional aromatic building block of significant interest to professionals in organic synthesis and drug discovery. Its unique combination of a reactive boronic acid moiety for carbon-carbon bond formation and a versatile formyl group for subsequent chemical modification makes it a strategic reagent in the synthesis of complex molecules. This document will detail its core properties, synthesis, reactivity, and critical applications, with a focus on the practical insights required for laboratory implementation.

Core Molecular Profile

(4-Formyl-3-methoxyphenyl)boronic acid is a substituted phenylboronic acid derivative. The presence of an electron-withdrawing formyl (aldehyde) group and an electron-donating methoxy group on the phenyl ring modulates its reactivity in cross-coupling reactions.

Physicochemical Properties

The fundamental properties of this reagent are summarized below, providing the essential data for experimental design and material handling.

PropertyValueSource(s)
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [1][2]
CAS Number 8120-00-9[1][2][3][4]
Appearance White to light yellow crystalline powder[5]
Melting Point 214-217 °C[2][6]
Solubility Soluble in organic solvents (e.g., THF, DMSO); insoluble in water.[7]
Synonyms 4-Formyl-3-methoxyphenylboronic acid[1]

Synthesis and Purification Strategy

The synthesis of aryl boronic acids typically involves the trapping of an organometallic intermediate with a borate ester, followed by acidic workup.[8] The key challenge in synthesizing and purifying formyl-substituted boronic acids is the prevention of unwanted side reactions, such as the Cannizzaro reaction, under basic conditions.[9]

Conceptual Synthesis Workflow

A robust synthesis strategy involves a lithium-halogen exchange to form an aryllithium species, which is then quenched with a trialkyl borate. Careful control of temperature and pH during workup is paramount for achieving high purity.

SynthesisWorkflow A Starting Material (e.g., 4-Bromo-2-methoxybenzaldehyde) B Lithium-Halogen Exchange (n-BuLi, Dry THF, -78°C) A->B Step 1 C Borylation (Triisopropyl borate, -78°C) B->C Step 2 D Acidic Workup & Hydrolysis (Aqueous HCl, pH < 7) C->D Step 3 E Purification (pH-controlled precipitation/recrystallization) D->E Step 4 F Final Product (4-Formyl-3-methoxyphenyl)boronic acid E->F Step 5

Caption: Generalized workflow for the synthesis and purification of (4-Formyl-3-methoxyphenyl)boronic acid.

Illustrative Purification Protocol

This protocol is designed to purify the crude product while minimizing degradation of the aldehyde functional group.

  • Suspension: Suspend the crude (4-Formyl-3-methoxyphenyl)boronic acid in deionized water at a concentration of approximately 100-125 g/L.[9] Cool the suspension to 10°C in an ice bath.

  • Basification (Self-Validation): Add 10% aqueous sodium hydroxide dropwise. The key to this step is precise pH control. The rate of addition must be slow enough to keep the internal temperature below 10°C and the pH from exceeding 10.5.[9] This step dissolves the acidic boronic acid to form its soluble sodium salt, leaving insoluble non-acidic impurities behind. Monitoring the pH ensures that conditions for the Cannizzaro reaction, which becomes significant at pH > 11, are avoided.[9]

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation (Self-Validation): Cool the filtrate again to 10°C. Add 10% hydrochloric acid dropwise to re-precipitate the purified boronic acid. The acidic environment ensures the protonation of the boronate salt, causing the pure product to crystallize out of solution.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove residual salts, and dry under vacuum or in a stream of nitrogen at a moderate temperature (e.g., 50°C).[9]

Chemical Reactivity and Key Applications

The primary utility of (4-Formyl-3-methoxyphenyl)boronic acid lies in its application as a coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki in 1979, this reaction has become an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls, styrenes, and polyolefins.[10][11] The reaction couples an organoboron species with an organohalide or triflate.[10]

Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (+ R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (+ [R²-B(OH)₃]⁻) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product BoronicAcid R²-B(OH)₂ ActivatedBoronate [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Base (e.g., K₂CO₃) ActivatedBoronate->OxAdd Activates Boron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights:

  • Activation: The boronic acid must be activated by a base to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines like SPhos or PCy₃) is critical and depends on the reactivity of the coupling partners.[12][13]

  • Solvent: The reaction is often performed in biphasic solvent systems (e.g., dioxane/water, toluene/water) to dissolve both the organic substrates and the inorganic base.[10][14]

Standard Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), (4-Formyl-3-methoxyphenyl)boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precursor and a ligand.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel.

Strategic Importance in Drug Discovery

Boronic acids have emerged as privileged structures in medicinal chemistry, culminating in several FDA-approved drugs like Bortezomib (Velcade).[8][15] Their utility stems from their stability, low toxicity, and versatile reactivity.[8]

(4-Formyl-3-methoxyphenyl)boronic acid is particularly valuable because it serves as a trifunctional building block.

  • Boronic Acid: The primary coupling handle for building molecular complexity via Suzuki reactions.

  • Formyl Group: A versatile synthetic handle for post-coupling modifications.

  • Methoxy Group: Modulates electronic properties and provides a potential metabolic site or hydrogen bond acceptor.

Synthetic Utility of the Formyl Group

The aldehyde functionality allows for a wide range of subsequent transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

DrugDiscovery Start (4-Formyl-3-methoxyphenyl) boronic acid Suzuki Suzuki Coupling with R-X Start->Suzuki Intermediate Core Scaffold (Formyl-biaryl) Suzuki->Intermediate RedAm Reductive Amination (R₂NH, NaBH(OAc)₃) Intermediate->RedAm Ox Oxidation (e.g., Pinnick) Intermediate->Ox Wittig Wittig Reaction (Ph₃P=CHR') Intermediate->Wittig Amine Amine Derivative RedAm->Amine Acid Carboxylic Acid Derivative Ox->Acid Alkene Alkene Derivative Wittig->Alkene

Caption: Synthetic diversification of the formyl group post-Suzuki coupling in a drug discovery context.

This versatility allows medicinal chemists to systematically explore chemical space around a core scaffold, optimizing for potency, selectivity, and pharmacokinetic properties. For instance, the formyl group can be converted into an amine via reductive amination to introduce basic centers that improve solubility or target specific protein residues.

Handling and Safety

(4-Formyl-3-methoxyphenyl)boronic acid should be handled in a well-ventilated area using standard personal protective equipment. GHS information indicates it may cause skin irritation.[2] It is stable under normal laboratory conditions and should be stored at room temperature in a tightly sealed container, protected from moisture.[2]

References

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction, I.R.I.S. [Link]

  • Suzuki Coupling, Organic Chemistry Portal. [Link]

  • Suzuki reaction, Wikipedia. [Link]

  • Process for preparing highly pure formylphenylboronic acids, Google P
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications, PubMed Central (PMC). [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids, ResearchGate. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs, Drug Discovery & Development. [Link]

  • Design and discovery of boronic acid drugs, PubMed. [Link]

  • The Suzuki Reaction, Andrew G. Myers Research Group, Harvard University. [Link]

  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers, NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Exploratory

Introduction: The Strategic Importance of (4-Formyl-3-methoxyphenyl)boronic acid

An In-Depth Technical Guide to the Synthesis and Preparation of (4-Formyl-3-methoxyphenyl)boronic acid (4-Formyl-3-methoxyphenyl)boronic acid, a bifunctional aromatic building block, holds significant value for researche...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Preparation of (4-Formyl-3-methoxyphenyl)boronic acid

(4-Formyl-3-methoxyphenyl)boronic acid, a bifunctional aromatic building block, holds significant value for researchers, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid moiety ortho to a methoxy group and para to a formyl group, makes it a highly versatile intermediate. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most powerful methods for constructing carbon-carbon bonds to form biaryl and poly-aryl structures.[1][2][3] The formyl (aldehyde) group provides a synthetic handle for a multitude of subsequent transformations, including reductive amination, oxidation to a carboxylic acid, or olefination reactions. The methoxy group, an electron-donating substituent, modulates the electronic properties and reactivity of the aromatic ring.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of (4-Formyl-3-methoxyphenyl)boronic acid. It is designed for professionals in drug development and chemical research, offering not just a protocol, but the underlying chemical logic to empower researchers to adapt and troubleshoot the synthesis as needed.

Physicochemical Properties and Stability Considerations

Arylboronic acids are known for their propensity to undergo spontaneous dehydration to form cyclic boroxine anhydrides. While this equilibrium is often reversible, it can complicate characterization and handling. The pinacol ester of a boronic acid can enhance stability for storage and handling.[4] Furthermore, the presence of the formyl group, an electron-withdrawing substituent, can influence the pKa and stability of the boronic acid.[5][6]

Table 1: Physicochemical Properties of (4-Formyl-3-methoxyphenyl)boronic acid

PropertyValueSource
CAS Number 815620-00-9[7][8][9][10]
Molecular Formula C₈H₉BO₄[8][9]
Molecular Weight 179.97 g/mol [8][9]
Appearance White to off-white solid[9]
Melting Point 214-217 °C[9]
Solubility Soluble in organic solvents like THF, DMSO; insoluble in water.[11]
pKa ~6.86 (Predicted)[9]

Core Synthetic Strategy: A Retrosynthetic Analysis

The most robust and widely employed method for preparing arylboronic acids involves the reaction of an organometallic species with a borate ester.[12] The primary retrosynthetic disconnection for (4-Formyl-3-methoxyphenyl)boronic acid is at the carbon-boron bond, leading back to an aryl halide precursor.

G product (4-Formyl-3-methoxyphenyl)boronic acid disconnection C-B Disconnection product->disconnection intermediate Aryllithium Intermediate disconnection->intermediate Retrosynthesis precursor 4-Bromo-2-methoxybenzaldehyde intermediate->precursor From

Caption: Retrosynthetic analysis for the target compound.

This approach points to 4-bromo-2-methoxybenzaldehyde as a logical starting material. The synthesis proceeds via a halogen-metal exchange to generate an aryllithium species, which is then trapped with an electrophilic boron source. A critical consideration is the presence of the reactive aldehyde group, which is incompatible with the highly nucleophilic aryllithium intermediate. Therefore, a protection-deprotection strategy is essential for a successful synthesis.

Detailed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of substituted phenylboronic acids.[13] It employs an acetal protection of the aldehyde, followed by lithiation, borylation, and a final acidic workup that also serves as the deprotection step.

Workflow Overview

Caption: Overall synthetic workflow diagram.

Step 1: Acetal Protection of 4-Bromo-2-methoxybenzaldehyde
  • Rationale: The aldehyde functionality is highly electrophilic and would be attacked by the strongly nucleophilic and basic n-butyllithium reagent used in the subsequent step. Protection as a cyclic acetal renders it inert to these conditions.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromo-2-methoxybenzaldehyde (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed azeotropically.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, which is often used in the next step without further purification.

Step 2: Lithium-Halogen Exchange and Borylation
  • Rationale: n-Butyllithium is a strong base and nucleophile used to perform a lithium-halogen exchange with the aryl bromide at low temperatures.[14] The resulting aryllithium is a potent nucleophile. Triisopropyl borate is used as the electrophilic boron source. The bulky isopropyl groups help prevent the formation of over-lithiated byproducts. The reaction must be kept at a very low temperature (-78 °C) to prevent side reactions and ensure stability of the aryllithium intermediate.

  • Procedure:

    • Dissolve the protected acetal from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution, again maintaining the temperature at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature overnight.

Step 3: Hydrolysis and Deprotection
  • Rationale: Acidic aqueous workup serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and simultaneously cleaves the acetal protecting group to regenerate the aldehyde.

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 1-2.

    • Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis.

    • Separate the layers. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-Formyl-3-methoxyphenyl)boronic acid.

Purification Strategies for High-Purity Product

Crude arylboronic acids often contain impurities such as boroxines or starting materials. Simple column chromatography on silica gel can be challenging due to the acidity and polarity of boronic acids, often leading to streaking and poor recovery.[15][16]

Method 1: Acid-Base Extraction (Recommended)

This highly effective method, adapted from patented industrial processes, leverages the acidic nature of the boronic acid group.[17][18]

  • Suspend the crude product in water or a water/ether mixture.

  • Add an aqueous base (e.g., 10% NaOH solution) dropwise at a low temperature (e.g., 10 °C) until the solid dissolves and the pH is basic (pH 10-11).[18] This forms the water-soluble sodium boronate salt.

  • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or methyl t-butyl ether) to remove non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and re-acidify slowly with cold HCl (e.g., 10% HCl) to a pH of 1-2.

  • The pure boronic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the purified product. A purity of >99% can often be achieved with this method.[18]

Method 2: Recrystallization

If the crude product is sufficiently pure, recrystallization can be effective. A common solvent system is a mixture of an organic solvent and water, or simply hot water or ethanol for some derivatives.[16][19]

Analytical Characterization

Confirming the identity and purity of the final product is crucial. A combination of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (~9.8-10.0 ppm), the aromatic protons with their specific splitting patterns, the methoxy group singlet (~3.9 ppm), and a broad singlet for the B(OH)₂ protons, which may exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the aldehyde carbonyl carbon (~190 ppm), the carbon attached to boron (~130-140 ppm, often broad), and the other aromatic and methoxy carbons.

  • FT-IR Spectroscopy: Key stretches to observe include the O-H stretch of the boronic acid (a broad band around 3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and C-O stretches for the methoxy and B-O bonds.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the compound.

Table 2: Representative Spectroscopic Data

TechniqueExpected Chemical Shifts / Signals
¹H NMR (DMSO-d₆)δ ~9.85 (s, 1H, CHO), 8.20 (s, 2H, B(OH)₂), 7.50-7.65 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆)δ ~192 (CHO), 160 (C-OCH₃), 135, 128, 125, 115 (Ar-C), 56 (OCH₃)
FT-IR (KBr, cm⁻¹)~3300 (br, O-H), ~2950 (C-H), ~1685 (C=O), ~1600 (C=C), ~1350 (B-O)

Note: These are typical values and may vary slightly based on solvent and experimental conditions.[7][20]

Application in Suzuki-Miyaura Cross-Coupling

(4-Formyl-3-methoxyphenyl)boronic acid is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the synthesis of complex biaryl aldehydes.[3][21][22]

G Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-OR' PdII_A->PdII_B Metathesis PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C Transmetalation PdII_C->Pd0 Product R¹-R² PdII_C->Product Reductive Elimination Start Start Start->Pd0 R1X R¹-X (Aryl Halide) R1X->PdII_A R2BOH2 R²-B(OH)₂ (Our Product) R2BOH2->PdII_C Base Base Base->PdII_B

Sources

Foundational

Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to (4-Methoxycarbonylphenyl)boronic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (4-methoxycarbonylphenyl)boronic acid (...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methoxycarbonylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-methoxycarbonylphenyl)boronic acid (C8H9BO4), a pivotal reagent in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, core applications, and practical experimental workflows, with a focus on its role in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

(4-Methoxycarbonylphenyl)boronic acid is an organic compound that has gained significant traction as a versatile building block in synthetic chemistry.[1][2] Its bifunctional nature, possessing both a boronic acid group for coupling reactions and a modifiable methyl ester group, makes it a highly valuable synthetic intermediate.[2]

  • IUPAC Name: (4-methoxycarbonylphenyl)boronic acid[3]

  • Synonyms: 4-(Methoxycarbonyl)benzeneboronic acid, 4-borono-benzoic acid 1-methyl ester, Methyl 4-boronobenzoate[1][2][4]

  • CAS Number: 99768-12-4[1][5]

  • Molecular Formula: C8H9BO4[1][3]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
Molecular Weight 179.97 g/mol [1][3][6]
Appearance White to light yellow crystalline powder[1][7]
Melting Point 197-250 °C[1][6][7][8]
Solubility Soluble in methanol[7][8]
Purity Typically ≥95-98%[1][6]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (4-methoxycarbonylphenyl)boronic acid lies in its application in the Suzuki-Miyaura cross-coupling reaction.[1][5][9] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl compounds.[10][11][12]

In this reaction, the organoboron species, in this case, (4-methoxycarbonylphenyl)boronic acid, is coupled with an organohalide in the presence of a palladium catalyst and a base.[10][13] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[14]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.[11]

  • Transmetalation: The organic ligand from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[10][13]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Suzuki_Miyaura_Catalytic_Cycle cluster_boronate Boronate Formation Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Organohalide PdII_ArX Ar-Pd(II)-X(L2) OxAdd->PdII_ArX Transmetalation Transmetalation [Ar'-B(OR)3]- PdII_ArX->Transmetalation Boronate PdII_ArAr Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., OH-)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This section provides a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction using (4-methoxycarbonylphenyl)boronic acid.

Materials:

  • (4-Methoxycarbonylphenyl)boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand)

  • Base (e.g., K2CO3, Na2CO3, or KF)

  • Solvent (e.g., a mixture of toluene and water, or THF and water)

  • Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 eq), (4-methoxycarbonylphenyl)boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (often 60-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.[7]

Experimental_Workflow start Start step1 Combine Reagents: Aryl Halide, Boronic Acid, Base start->step1 step2 Purge with Inert Gas (N2/Ar) step1->step2 step3 Add Degassed Solvent step2->step3 step4 Add Palladium Catalyst step3->step4 step5 Heat and Stir (Monitor Progress) step4->step5 step6 Cool to Room Temperature step5->step6 step7 Aqueous Work-up (Extraction) step6->step7 step8 Purify Product (Chromatography/Recrystallization) step7->step8 end End step8->end

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Agrochemicals

(4-Methoxycarbonylphenyl)boronic acid is a key building block in the synthesis of a wide array of molecules for the pharmaceutical and agrochemical industries.[1][5][9]

  • Pharmaceutical Intermediates: The methoxycarbonyl group provides a versatile handle for introducing ester functionalities, which are common in many biologically active molecules.[5] This makes it an invaluable component for synthesizing pharmaceutical intermediates.[5][9] For example, it has been used in the synthesis of potent inhibitors of intracellular NAAA activity and in the design of second-generation HIV-1 maturation inhibitors.[4][15]

  • Structural Derivatization: The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or reduced to an alcohol, allowing for diverse structural modifications.[2]

  • Targeted Drug Delivery: The boronic acid functional group can form reversible covalent bonds with diols, a structural motif present in many biological molecules like sugars. This property is being explored for the development of targeted drug delivery systems and smart materials that respond to biological stimuli.[1]

  • Agrochemical Synthesis: It is used to synthesize a broad spectrum of molecules for the development of new pesticides and herbicides, contributing to advancements in agricultural productivity.[5][9]

  • Materials Science: This compound is also utilized in the synthesis of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Safety and Handling

(4-Methoxycarbonylphenyl)boronic acid is associated with certain hazards and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: It is classified as harmful if swallowed (H302), may cause skin irritation (H315), and can cause serious eye irritation (H319).[3]

  • Storage: It should be stored in a cool, dry place, under an inert atmosphere, and away from moisture as it is hygroscopic.[4] Recommended storage is at room temperature or refrigerated (2-8°C).[1][4]

Conclusion

(4-Methoxycarbonylphenyl)boronic acid is a highly versatile and valuable reagent in modern organic chemistry. Its central role in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the synthetic flexibility offered by its methyl ester group, has established it as a critical building block in the synthesis of complex organic molecules. Its applications span from the development of novel pharmaceuticals and agrochemicals to the creation of advanced functional materials, underscoring its significance to researchers and scientists across multiple disciplines.[2][5][9]

References

  • The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. (URL: [Link])

  • CAS No : 99768-12-4 | Product Name : 4-(Methoxycarbonyl)phenylboronic Acid. (URL: [Link])

  • Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. (URL: [Link])

  • 4-(METHOXYCARBONYL)PHENYLBORONIC ACID - Career Henan Chemical Co. (URL: [Link])

  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (URL: [Link])

  • Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. (URL: [Link])

  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

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Exploratory

An In-Depth Technical Guide to the Safe Handling of (4-Formyl-3-methoxyphenyl)boronic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (4-Formyl-3-methoxyphenyl)boronic acid (CAS No. 815620-00-9).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (4-Formyl-3-methoxyphenyl)boronic acid (CAS No. 815620-00-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices to ensure the integrity of the material and the safety of personnel.

Understanding the Compound: Properties and Inherent Risks

(4-Formyl-3-methoxyphenyl)boronic acid is a valuable building block in synthetic organic chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. Its utility, however, is paired with specific chemical reactivity and handling requirements that necessitate careful management.

Chemical Rationale for Handling Precautions: Arylboronic acids are known for their susceptibility to certain degradation pathways. The primary concerns are:

  • Oxidative Deboronation: The empty p-orbital on the boron atom is susceptible to nucleophilic attack by reactive oxygen species, leading to the cleavage of the carbon-boron bond and formation of the corresponding phenol and boric acid. This not only consumes the reagent but can introduce impurities into reactions.

  • Protodeboronation: This decomposition pathway involves the replacement of the boronic acid group with a hydrogen atom. It can be catalyzed by acidic or basic conditions, with the rate being highly dependent on the pH and the electronic properties of the aryl ring.[1]

These instabilities underscore the necessity of the stringent handling and storage protocols detailed in this guide. Minimizing exposure to atmospheric oxygen, moisture, and incompatible pH conditions is paramount to preserving the compound's purity and reactivity.

Hazard Identification and Classification

(4-Formyl-3-methoxyphenyl)boronic acid is classified as a hazardous substance. The primary risks are associated with its irritant properties upon contact or inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07

This table is a synthesis of data from multiple safety data sheets for (4-Formyl-3-methoxyphenyl)boronic acid and structurally related compounds.[2][3][4][5]

Core Directive: Safe Laboratory Handling and Storage

Proper handling begins with acknowledging the compound's physical state (a solid powder) and its chemical sensitivities. The primary objectives are to prevent personnel exposure and maintain the compound's chemical integrity.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense. All operations involving this compound must be conducted with the following equipment:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with airborne dust particles.[6][7]

  • Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.[6]

  • Respiratory Protection: Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[8] If significant dust generation is unavoidable, a NIOSH-approved particulate respirator may be necessary.

  • Protective Clothing: A laboratory coat must be worn to prevent skin contact.[7]

Storage Protocols: Ensuring Compound Stability

The stability of (4-Formyl-3-methoxyphenyl)boronic acid is directly linked to its storage conditions. Improper storage can lead to gradual degradation, rendering it unsuitable for sensitive synthetic applications.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to mitigate oxidative degradation.[9]

  • Container: Use a tightly sealed, clearly labeled container. The original manufacturer's container is often suitable.[10] For long-term storage, consider transferring the material into a Schlenk flask or sealing it in an ampoule within a glovebox.[11]

  • Temperature: Store in a cool, dry location. Refrigeration (2-8°C) is often recommended.[9] Avoid temperature fluctuations that could cause condensation inside the container.[12]

  • Location: Store in a designated cabinet for irritant and air-sensitive chemicals, away from incompatible materials such as strong oxidizing agents.[6]

Experimental Workflow: Weighing and Dispensing

Due to its irritant nature and air sensitivity, weighing and dispensing require controlled environments.

A glovebox provides the most secure environment for handling air-sensitive solids.[10][11]

  • Preparation: Introduce a clean, dry flask, spatula, and weighing boat into the glovebox antechamber.

  • Inerting: Cycle the antechamber with an inert gas (typically three evacuate-refill cycles) before transferring items into the main chamber.[13]

  • Dispensing: Inside the glovebox, carefully dispense the required amount of the solid into the weighing boat and transfer it to the reaction flask.

  • Sealing: Securely seal the reaction flask with a septum or stopper before removing it from the glovebox.

  • Cleanup: Clean any residual powder from the balance and work surfaces inside the glovebox.

This technique uses a positive pressure of inert gas to protect the compound from the atmosphere.

  • Preparation: Add a magnetic stir bar to a clean, oven-dried Schlenk flask and attach it to the Schlenk line.

  • Inerting: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.[13]

  • Weighing by Difference: Weigh the sealed container of (4-Formyl-3-methoxyphenyl)boronic acid.

  • Transfer: While maintaining a positive flow of inert gas from the Schlenk line into the flask (counterflow), briefly remove the flask's stopper and quickly add the estimated amount of solid.

  • Resealing: Immediately restopper the flask and re-weigh the source container to determine the exact amount of compound added.

G cluster_prep Preparation & Environment Setup cluster_glovebox Glovebox Workflow cluster_schlenk Schlenk Line Workflow cluster_final Post-Handling A Don Appropriate PPE B Select Handling Environment A->B C Introduce Materials via Antechamber B->C Preferred G Inert Reaction Flask (Evacuate/Refill x3) B->G Alternative D Weigh Compound Inside Glovebox C->D E Transfer to Reaction Vessel D->E F Seal Vessel Before Removal E->F K Securely Store Source Container F->K H Weigh Source Container G->H I Transfer Solid Under Positive Inert Gas Flow H->I J Re-weigh Source Container (By Difference) I->J J->K L Proceed with Reaction Setup K->L

Fig 1. Workflow for Weighing and Dispensing the Compound.

Emergency Protocols: Spill and Exposure Management

Accidents can happen despite careful planning. A clear, pre-defined emergency response plan is critical.

Spill Cleanup Protocol

For a small spill of solid (4-Formyl-3-methoxyphenyl)boronic acid in a controlled laboratory setting:

  • Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (e.g., fume hood is operational).[14]

  • Assess: Evaluate the extent of the spill. Do not attempt to clean up a large or unmanageable spill; evacuate and contact your institution's Environmental Health & Safety (EHS) department.

  • PPE: Don the full PPE as described in section 2.1.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[15][16] Do not use water.

  • Collect: Carefully sweep or scoop the material and absorbent into a designated, sealable container. Use non-sparking tools.[17]

  • Decontaminate: Wipe the spill area with a damp paper towel. Be aware that moisture can hydrolyze the compound.

  • Package Waste: Place all contaminated materials (absorbent, used gloves, paper towels) into a heavy-duty plastic bag, seal it, and label it clearly as "Hazardous Waste: (4-Formyl-3-methoxyphenyl)boronic acid spill debris".[15][18]

  • Dispose: Arrange for pickup by your institution's hazardous waste management group.

G Start Spill Occurs IsLarge Is spill large or unmanageable? Start->IsLarge Action_Evacuate Evacuate Area & Call EHS IsLarge->Action_Evacuate Yes Action_Alert Alert Nearby Personnel IsLarge->Action_Alert No IsVolatile Is there an inhalation risk? Action_Ventilate Ensure Proper Ventilation (Fume Hood) IsVolatile->Action_Ventilate Yes Action_PPE Don Full PPE IsVolatile->Action_PPE No Action_Alert->IsVolatile Action_Ventilate->Action_PPE Action_Contain Cover with Inert Absorbent Action_PPE->Action_Contain Action_Collect Sweep into Labeled Waste Container Action_Contain->Action_Collect Action_Decon Wipe Area with Damp Towel Action_Collect->Action_Decon Action_Dispose Package & Dispose as Hazardous Waste Action_Decon->Action_Dispose

Fig 2. Decision Tree for Spill Response.
First Aid for Exposures

Immediate and appropriate first aid is crucial to mitigate the irritant effects of the compound.

  • Skin Contact: Immediately brush off any excess solid material.[19] Flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20] Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[19] If breathing is difficult or symptoms such as coughing or throat irritation persist, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Waste Disposal

Improper disposal of (4-Formyl-3-methoxyphenyl)boronic acid and its associated waste can pose risks to personnel and the environment.

Step-by-Step Disposal Protocol
  • Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[6]

  • Containerization: Collect all waste, including unused product and contaminated materials (e.g., gloves, weighing paper), in a dedicated, chemically compatible container with a secure, tight-fitting lid.[6][21]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "(4-Formyl-3-methoxyphenyl)boronic acid," and the relevant hazard warnings (e.g., "Irritant").[6][21]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not dispose of this chemical in the regular trash or down the drain.[6] While some local regulations may permit drain disposal of very small quantities of simple, neutralized boric acid, this is not a recommended general practice for functionalized arylboronic acids.[22]

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Lab Alley. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. ACS. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. EHS UTK. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. University of Groningen. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • BioSistemika. (2023). 8 Steps to Handling a Lab Chemical Spill. BioSistemika. Retrieved from [Link]

  • Fagnou, K., et al. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Retrieved from a specific conference proceeding or university repository.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. QMUL. Retrieved from [Link]

  • Wayne State University. (n.d.). Irritants SOP. OEHS WSU. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Stanford University. (n.d.). 24-002h - General Use SOP - Irritants. Stanford EHS. Retrieved from [Link]

  • University of Pennsylvania. (2022). SOP: Irritants. Penn EHRS. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Emory University Chemistry Department. Retrieved from [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures. Princeton EHS. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. Retrieved from [Link]

  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021). PubChem. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Safe Work Australia. Retrieved from [Link]

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Foundational

A Technical Guide to the Optimal Storage and Handling of (4-Formyl-3-methoxyphenyl)boronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals (4-Formyl-3-methoxyphenyl)boronic acid is a versatile bifunctional reagent, prized in medicinal chemistry and organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Formyl-3-methoxyphenyl)boronic acid is a versatile bifunctional reagent, prized in medicinal chemistry and organic synthesis for its utility in building complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. The presence of both a formyl group and a boronic acid moiety on the same scaffold allows for sequential, orthogonal transformations. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored and handled with meticulous care. The integrity of this reagent is paramount; its degradation can lead to failed reactions, impure products, and unreliable experimental outcomes.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical storage conditions and handling protocols for (4-Formyl-3-methoxyphenyl)boronic acid. We will delve into the physicochemical properties that dictate its stability, explore its primary degradation pathways, and outline field-proven protocols to ensure its long-term viability and performance in the laboratory.

Physicochemical Properties & Inherent Instabilities

Understanding the molecular structure of (4-Formyl-3-methoxyphenyl)boronic acid is fundamental to appreciating its storage requirements. The molecule's stability is governed by the interplay of its three key functional groups: the boronic acid, the aromatic ring, and the electrophilic aldehyde.

The boronic acid group (–B(OH)₂) features an sp²-hybridized boron atom with a vacant p-orbital, making it a mild Lewis acid.[1][2] This Lewis acidity is the root of its susceptibility to moisture. Furthermore, like many organoboron compounds, the carbon-boron bond is prone to cleavage through oxidative or hydrolytic pathways.[3][4][5]

Arylboronic acids also have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This is a reversible process, but the presence of boroxines can complicate stoichiometry and affect dissolution rates during experimentation.

Table 1: Physicochemical Properties of (4-Formyl-3-methoxyphenyl)boronic acid

PropertyValueSource(s)
Molecular Formula C₈H₉BO₄[6][7]
Molecular Weight 179.97 g/mol [6][7]
Melting Point 214-217 °C[6][8]
Boiling Point 400.8 ± 55.0 °C (Predicted)[6][8]
Density 1.25 ± 0.1 g/cm³ (Predicted)[6][8]
Appearance Solid (typically a whitish powder)[9]
Solubility DMSO (Slightly)[8]

Primary Degradation Pathways

To maintain the integrity of (4-Formyl-3-methoxyphenyl)boronic acid, it is crucial to mitigate the chemical reactions that lead to its decomposition. The three primary degradation pathways are oxidation, hydrolysis (protodeboronation), and boroxine formation.

  • Oxidative Degradation: This is often the most significant irreversible degradation pathway. Atmospheric oxygen, or trace peroxide impurities in solvents, can react with the arylboronic acid to cleave the carbon-boron bond, resulting in the corresponding phenol.[3][10] This process can be accelerated by heat and light.[11]

  • Protodeboronation (Hydrolysis): This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively converting the boronic acid back to the parent arene (in this case, 4-methoxybenzaldehyde). This reaction is catalyzed by moisture and can be accelerated under either acidic or basic conditions.[4]

  • Boroxine Formation: In the solid state or in non-aqueous solutions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this is not technically degradation, as the process is often reversible upon treatment with water, it alters the chemical nature and molecular weight of the reagent, leading to inaccuracies if not accounted for.

The following diagram illustrates the key degradation pathways that must be controlled through proper storage and handling.

DegradationPathways cluster_factors Degradation Factors Main (4-Formyl-3-methoxyphenyl)boronic acid (Active Reagent) Oxidation 4-Hydroxy-2-methoxybenzaldehyde (Phenolic Impurity) Main->Oxidation Deboronation 4-Methoxybenzaldehyde (Deboronated Impurity) Main->Deboronation Boroxine Trimeric Boroxine (Anhydride Form) Main->Boroxine Dehydration O2 Oxygen (O₂) Peroxides O2->Oxidation Oxidation H2O Moisture (H₂O) H2O->Deboronation Protodeboronation (Hydrolysis) Heat Heat / Dehydration Heat->Boroxine

Caption: Key degradation pathways for (4-Formyl-3-methoxyphenyl)boronic acid.

Recommended Storage Protocols

The primary goal of a storage protocol is to create a chemical environment that minimizes the degradation pathways described above. This is achieved by controlling temperature, atmosphere, and light exposure.

Upon Receipt of the Reagent:

  • Inspect: Visually inspect the container for an intact seal. Any breach may indicate exposure to atmospheric oxygen and moisture.

  • Transfer (if necessary): If the compound arrives in non-ideal packaging (e.g., a simple plastic bag or unsealed vial), it should be immediately transferred to a suitable long-term storage container inside an inert atmosphere glovebox.

  • Log: Record the date of receipt and opening on the vial.

Long-Term Storage Conditions: The optimal conditions for long-term storage are designed to be inert, dry, cool, and dark.

  • Atmosphere (Inert): The single most critical factor is the exclusion of air and moisture.[11][12] The reagent must be stored under a dry, inert atmosphere such as argon or nitrogen.[8] This directly inhibits both oxidative degradation and hydrolysis. For laboratories frequently using air-sensitive reagents, a dedicated glovebox is the ideal storage environment.[11][13] Alternatively, storing the solid in a Schlenk flask or a vial with a PTFE-lined cap that has been backfilled with inert gas is a robust method.[12][13]

  • Temperature (Refrigerated): Store the reagent at 2-8°C .[8] Refrigeration slows the kinetics of all degradation pathways. However, it is critical to prevent moisture condensation. Never open a refrigerated container until it has fully warmed to ambient temperature.[12] Placing the primary container inside a larger, sealed secondary container with a desiccant can provide an additional layer of protection against condensation during temperature cycling.[12]

  • Container (Sealed & Opaque): The ideal primary container is an amber glass vial with a tight-fitting, PTFE-lined screw cap to protect from light and ensure an airtight seal.[11] Specialized packaging, such as the AcroSeal™ system, provides an excellent solution for repeated access while maintaining an inert atmosphere.[14][15]

  • Light (Protected): Store the container in the dark (e.g., inside a cabinet or box) to prevent potential photo-oxidation.[11]

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation and hydrolysis.[8][12]
Moisture Exclude rigorously (store with desiccant)Prevents protodeboronation and boroxine formation.
Light Store in the dark (amber vial)Prevents photo-catalyzed degradation.[11]
Container Tightly sealed glass vial with PTFE-lined cap or Schlenk flaskEnsures an inert environment and prevents contamination.[13]

Experimental Workflow: Safe Handling & Dispensing Protocol

Maintaining the integrity of the bulk material during sampling is as important as long-term storage. Exposure to the laboratory atmosphere for even brief periods can compromise the entire batch. The following protocol describes the best practice for dispensing the solid reagent.

Objective: To accurately weigh and dispense (4-Formyl-3-methoxyphenyl)boronic acid while preventing its exposure to atmospheric air and moisture.

Apparatus:

  • Inert atmosphere glovebox or a Schlenk line

  • Analytical balance (preferably inside the glovebox)

  • Spatulas, weighing paper/boats

  • Appropriate reaction vessel (e.g., oven-dried Schlenk flask)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Preparation: a. If using a glovebox, ensure oxygen and moisture levels are low (<10 ppm is ideal).[11] b. If using a Schlenk line, ensure all glassware to be used (reaction flask, funnels, etc.) is thoroughly oven- or flame-dried and cooled under vacuum.[12][13]

  • Temperature Equilibration: a. Remove the sealed container of (4-Formyl-3-methoxyphenyl)boronic acid from the refrigerator. b. Allow the container to warm completely to the ambient temperature of the laboratory or glovebox antechamber before opening. This may take 30-60 minutes and is critical to prevent water condensation on the cold solid.[12]

  • Transfer to Inert Atmosphere: a. Place the sealed, equilibrated container, along with all necessary tools (spatula, weigh boat, reaction vessel), into the glovebox antechamber. b. Purge the antechamber according to standard procedure before bringing the items into the main glovebox chamber.

  • Dispensing: a. Inside the glovebox, open the reagent container. b. Using a clean, dry spatula, carefully weigh the desired amount of the solid onto a weigh boat or directly into the pre-tared, dry reaction vessel. c. Minimize the time the bulk reagent container is open, even within the glovebox, to prevent cross-contamination from solvent vapors.[11]

  • Resealing and Storage: a. Securely recap the primary reagent container. Use vacuum grease on ground glass joints if using a Schlenk flask for storage. b. If the cap liner appears compromised, wrap the cap/neck junction with Parafilm® or PTFE tape as a temporary secondary seal. c. Return the reagent container to the designated 2-8°C storage location.

  • Final Steps: a. Seal the reaction vessel containing the dispensed reagent before removing it from the glovebox. b. Proceed with your experiment, ensuring the reagent is handled under inert conditions until it is quenched in the reaction mixture.

By adhering to these rigorous storage and handling protocols, researchers can ensure the chemical integrity of (4-Formyl-3-methoxyphenyl)boronic acid, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • González, J. F., & González, J. (2001). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 67(11), 5213–5217. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Plamthottam, S., Tponce, T., & Cai, S. X. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • Ji, L., et al. (2023). Hydrolysis mechanism of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(31). [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. [Link]

  • PubChem. (n.d.). (4-Formyl-3,5-dimethoxyphenyl)boronic acid. Retrieved from [Link]

  • Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. [Link]

  • Adili, R., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Organic Letters, 24(37), 6795-6799. [Link]

  • VTechWorks. (2016). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • Liu, Z., & He, H. (2014). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 47(1), 12-21. [Link]

Sources

Exploratory

Solubility of (4-Formyl-3-methoxyphenyl)boronic acid in different solvents

An In-depth Technical Guide to the Solubility of (4-Formyl-3-methoxyphenyl)boronic acid Executive Summary (4-Formyl-3-methoxyphenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly valued for i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-Formyl-3-methoxyphenyl)boronic acid

Executive Summary

(4-Formyl-3-methoxyphenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The efficiency of its application in synthesis, purification, and formulation for drug development is critically dependent on its solubility characteristics. However, comprehensive, quantitative solubility data for this specific compound is not widely published. This guide, authored from the perspective of a Senior Application Scientist, aims to bridge this knowledge gap. We will delve into the theoretical principles governing the solubility of substituted phenylboronic acids, synthesize solubility trends from closely related analogues, and provide robust, step-by-step experimental protocols for researchers to determine solubility in their own laboratory settings. The focus is not merely on presenting data, but on explaining the causal relationships between molecular structure, solvent properties, and solubility, thereby empowering scientists to make informed decisions for their specific applications.

Introduction: The Significance of a Solubility Profile

(4-Formyl-3-methoxyphenyl)boronic acid (MW: 179.97 g/mol [1], Melting Point: 214-217 °C[2][3]) is a bifunctional organic compound featuring a boronic acid moiety, an aromatic ring, and electron-withdrawing (formyl) and electron-donating (methoxy) substituents. This structural arrangement makes it an indispensable building block for constructing complex molecules, including pharmaceuticals and advanced materials.[4][5] The success of synthetic transformations, such as the widely used Suzuki-Miyaura reaction, hinges on the careful selection of a solvent system that can effectively dissolve the boronic acid, the coupling partner, the base, and the catalyst.[6][7]

Furthermore, in the context of drug development, understanding solubility is a non-negotiable prerequisite for formulation, bioavailability studies, and purification processes.[8] A lack of precise solubility data can lead to suboptimal reaction kinetics, difficult product isolation, and inaccurate concentration measurements in screening assays. This guide provides the foundational knowledge and practical methodologies required to characterize the solubility of (4-Formyl-3-methoxyphenyl)boronic acid across a spectrum of relevant solvents.

Theoretical Framework: Factors Influencing Boronic Acid Solubility

The solubility of any compound is a complex interplay between its intrinsic properties and those of the solvent. For substituted phenylboronic acids, several key factors must be considered.

Molecular Structure and Polarity

The structure of (4-Formyl-3-methoxyphenyl)boronic acid presents distinct regions of varying polarity:

  • The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, conferring a degree of solubility in polar solvents.[9]

  • The Phenyl Ring: The aromatic core is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

  • The Substituents (-CHO and -OCH₃): The formyl (aldehyde) and methoxy (ether) groups are polar. Their presence increases the overall polarity of the molecule compared to unsubstituted phenylboronic acid and influences its interactions with solvent molecules. The topological polar surface area (TPSA) of the molecule is 66.8 Ų, indicating significant polar character.[1]

The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimetric anhydrides known as boroxines.[10][11] This equilibrium is highly dependent on the solvent, temperature, and concentration.

G cluster_water Water BoronicAcid 3 x Ar-B(OH)₂ Boroxine Cyclic Anhydride (ArBO)₃ BoronicAcid->Boroxine Dehydration Water 3 x H₂O Boroxine->BoronicAcid Hydration

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

This equilibrium is a critical, often overlooked, factor in solubility studies. The acid and its corresponding boroxine can have vastly different solubilities in the same solvent.[11] This can lead to challenges in obtaining reproducible data, as commercial boronic acids may exist as mixtures of the two forms.[11]

Solvent Properties

The principle of "like dissolves like" is the primary guide for predicting solubility.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding with the -B(OH)₂ group. However, the hydrophobic phenyl ring limits solubility in water. Generally, boronic acids have low but temperature-dependent water solubility.[12][13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These solvents can dissolve polar compounds but do not donate hydrogen bonds. They are often excellent solvents for boronic acids, capable of solvating both the polar functional groups and the aromatic ring.[6][14] Tetrahydrofuran (THF) and dioxane are particularly common in synthesis.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for dissolving boronic acids due to the polarity of the -B(OH)₂ group.[14][15]

pH-Dependent Solubility (Aqueous Systems)

(4-Formyl-3-methoxyphenyl)boronic acid is, as its name implies, acidic. With a predicted pKa of approximately 6.86[3], its state of ionization is highly dependent on the pH of an aqueous solution.

  • At pH < pKa: The compound exists predominantly in its neutral, less water-soluble form, Ar-B(OH)₂.

  • At pH > pKa: The compound deprotonates to form the anionic boronate species, Ar-B(OH)₃⁻, which is significantly more soluble in water. This principle is often exploited in purification and extraction protocols. The formation of borates is expected to increase the overall solubility of boron-containing species.[13]

Solubility Profile: Known Data and Trends from Analogues

Direct, quantitative solubility data for (4-Formyl-3-methoxyphenyl)boronic acid is limited. However, by examining its properties and data from related compounds, a reliable qualitative profile can be constructed.

Table 1: Physicochemical Properties of (4-Formyl-3-methoxyphenyl)boronic acid

Property Value Source(s)
Molecular Formula C₈H₉BO₄ [1]
Molecular Weight 179.97 g/mol [1]
Melting Point 214-217 °C [2][3]
pKa (predicted) 6.86 ± 0.10 [3]

| Topological Polar Surface Area | 66.8 Ų |[1] |

Known Data

The most specific information available indicates that (4-Formyl-3-methoxyphenyl)boronic acid is slightly soluble in Dimethyl Sulfoxide (DMSO).[2]

General Trends from Phenylboronic Acid Analogues

Studies on unsubstituted and other substituted phenylboronic acids provide valuable, field-proven insights.

  • General Organic Solvents: Phenylboronic acid shows high solubility in ethers (like dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons (like methylcyclohexane).[14][16] This suggests that solvents like THF, 2-MeTHF, acetone, and ethyl acetate are promising candidates for dissolving the title compound.

  • Water: The water solubility of phenylboronic acids is generally low.[15] For example, unsubstituted phenylboronic acid has a solubility of about 1.9-2.0 g/100g H₂O at 20°C.[12] The introduction of substituents can either increase or decrease this value, but it typically remains in the low g/L range.[12]

  • Esterification Effect: Converting a boronic acid to its ester (e.g., a pinacol ester) generally increases its stability and solubility in organic solvents.[14][17]

Table 2: Summary of Expected Solubility for (4-Formyl-3-methoxyphenyl)boronic acid

Solvent Class Example Solvents Predicted Solubility Rationale / Causality
Polar Aprotic DMSO, DMF, THF, Acetone High to Moderate Strong dipole-dipole interactions can solvate the entire molecule. Often used in Suzuki couplings.[6]
Ethers Diethyl Ether, Dioxane, 2-MeTHF High to Moderate Ethers are excellent solvents for many boronic acids.[11]
Alcohols Methanol, Ethanol Moderate Can hydrogen bond with the boronic acid, but the aromatic ring may limit high solubility.
Halogenated Dichloromethane (DCM), Chloroform Moderate to Low Moderate polarity allows some interaction. Phenylboronic acid has moderate solubility in chloroform.[14]
Aqueous (Acidic, pH < 6) Water, Dilute HCl Very Low The compound is in its neutral, less soluble form.
Aqueous (Basic, pH > 8) Dilute NaOH, NaHCO₃ Moderate to High Formation of the highly soluble anionic boronate salt.[13]

| Nonpolar | Toluene, Hexanes | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy and solvate the polar groups.[14] |

Experimental Protocols for Solubility Determination

Given the scarcity of published data, experimental determination is essential. The following protocols provide a systematic and reliable approach to characterizing solubility.

G start Start: Define Solvent Set qual_screen Protocol 4.1: Qualitative Screening (Scouting Experiment) start->qual_screen classify Classify: Soluble, Partially Soluble, Insoluble qual_screen->classify select_solvents Select Solvents for Quantitative Analysis classify->select_solvents quant_analysis Protocol 4.2: Quantitative Analysis (Gravimetric Flask Method) select_solvents->quant_analysis data_interp Generate Quantitative Data (e.g., mg/mL) quant_analysis->data_interp end End: Solubility Profile data_interp->end

Caption: Workflow for systematic solubility determination.

Protocol: Qualitative Solubility Screening

This rapid method is used to quickly categorize solvents and identify promising candidates for quantitative analysis.[18][19][20]

Methodology:

  • Preparation: Into a series of small, clean vials (e.g., 4 mL), accurately weigh approximately 10 mg of (4-Formyl-3-methoxyphenyl)boronic acid.

  • Solvent Addition: To the first vial, add the chosen solvent dropwise from a pipette or burette, up to a total volume of 1 mL.

  • Agitation: After each addition of ~0.2 mL, cap the vial and vortex or shake vigorously for 30-60 seconds. Observe the sample for dissolution.

  • Observation: Record the approximate volume of solvent required to fully dissolve the solid. If the solid dissolves in < 1 mL, it is considered "soluble" or "very soluble". If it remains undissolved after 1 mL, it is "sparingly soluble" or "insoluble".

  • Repeat: Repeat steps 2-4 for each solvent to be tested.

Protocol: Quantitative Solubility Determination (Gravimetric Method)

This is a robust, well-established "flask method" for accurately determining solubility.[21] It relies on creating a saturated solution and measuring the mass of the dissolved solid.

Methodology:

  • Sample Preparation: Add an excess amount of (4-Formyl-3-methoxyphenyl)boronic acid (e.g., 50-100 mg) to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. The key is to ensure undissolved solid remains.

  • Equilibration: Seal the vial tightly. Agitate the slurry at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A shaker or magnetic stirrer is ideal.

  • Phase Separation: Allow the slurry to stand undisturbed at the same temperature for 1-2 hours for the excess solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Aliquot Withdrawal: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette. Be extremely careful not to disturb the undissolved solid. For accuracy, it is recommended to filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, clean, and dry vial. Remove the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point until a constant weight is achieved.

  • Calculation: Weigh the vial containing the dried solid residue. The solubility is calculated as follows:

    Solubility (mg/mL) = (Final Weight - Tare Weight) / Volume of Aliquot (mL)

This protocol is a self-validating system; consistency across replicate measurements provides a high degree of confidence in the results.

Application-Specific Context: Solvents for Suzuki-Miyaura Coupling

The primary application for (4-Formyl-3-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction.[4] The choice of solvent here is not based on solubility alone but on the requirements of the entire catalytic cycle.[6][22]

Common solvent systems include:

  • Dioxane/Water or THF/Water: These biphasic systems are highly effective. The organic solvent (dioxane or THF) dissolves the boronic acid and the organic halide, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitates the crucial transmetalation step.[6][7]

  • DMF or Toluene: These are often used for higher-temperature reactions or with more challenging substrates.[6] Toluene is nonpolar but can be effective, sometimes with a phase-transfer catalyst, for lipophilic substrates.[6]

Understanding the solubility of (4-Formyl-3-methoxyphenyl)boronic acid in these specific solvents is paramount for optimizing reaction concentration, preventing precipitation, and ensuring a homogeneous reaction mixture for reproducible results.

Summary and Recommendations

While specific quantitative solubility data for (4-Formyl-3-methoxyphenyl)boronic acid remains sparse in the literature, a robust solubility profile can be predicted based on fundamental chemical principles and trends observed in analogous compounds. The compound is expected to be most soluble in polar aprotic solvents like DMSO, DMF, and THF, and poorly soluble in nonpolar hydrocarbons. Its solubility in aqueous media is highly pH-dependent.

Due to the complex boronic acid-boroxine equilibrium, it is strongly recommended that researchers experimentally verify solubility in their specific solvent systems of interest using the protocols detailed in this guide. For initial screening, a solvent set including THF, Acetone, Ethanol, Toluene, and pH-adjusted aqueous buffers is recommended. This empirical approach, grounded in the theoretical framework provided, will ensure reliable and reproducible results in both chemical synthesis and drug development applications.

References

  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
  • How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • (4-Formyl-3,5-dimethoxyphenyl)boronic acid | C9H11BO5 | CID 72698460 - PubChem.
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • (4-FORMYL-3-METHOXYPHENYL)BORONIC ACID CAS#: 815620-00-9 - ChemicalBook.
  • Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2020).
  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks.
  • (4-FORMYL-3-METHOXYPHENYL)BORONICACID Formula - ECHEMI.
  • Solubility of phenylboronic compounds in water - SciSpace. (2017).
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. (2020).
  • Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. (1995).
  • pubdoc_11_21927_904.docx.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents - Benchchem.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
  • Literature Review of Boric Acid Solubility Data - UNT Digital Library. (2011).
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.
  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents | Journal of the American Chemical Society. (2013).
  • (4-FORMYL-3-METHOXYPHENYL)BORONIC ACID | 815620-00-9 - ChemicalBook. (2025).
  • 4-Methoxyphenylboronic acid - MedchemExpress.com.
  • CAS 815620-00-9 4-Formyl-3-methoxyphenylboronic acid - Alfa Chemistry.
  • (4-Hydroxy-3-methoxyphenyl)boronic acid | C7H9BO4 | CID 11557349 - PubChem.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • 4-Methoxyphenylboronic - SAFETY DATA SHEET. (2019).
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  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • Buy 3-Formyl-4-methoxyphenylboronic acid - Boron Molecular.
  • 3-Formyl-4-methoxyphenylboronic acid = 95 121124-97-8 - Sigma-Aldrich.
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  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH.
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Foundational

Use of (4-Formyl-3-methoxyphenyl)boronic acid in organic synthesis

An In-Depth Technical Guide to the Synthetic Utility of (4-Formyl-3-methoxyphenyl)boronic acid Authored by a Senior Application Scientist This guide provides researchers, medicinal chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of (4-Formyl-3-methoxyphenyl)boronic acid

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of (4-Formyl-3-methoxyphenyl)boronic acid, a versatile bifunctional reagent. We will move beyond simple reaction lists to explore the causality behind its reactivity, offering field-proven insights into its application in constructing complex molecular architectures.

Introduction: A Bifunctional Linchpin in Modern Synthesis

(4-Formyl-3-methoxyphenyl)boronic acid is a unique building block possessing two highly valuable and orthogonally reactive functional groups: a boronic acid and an aromatic aldehyde. This duality allows for sequential and diverse chemical transformations, making it a powerful tool for generating molecular complexity from a single, readily available starting material.[1][2]

  • The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, enabling the formation of C-C bonds to construct biaryl systems prevalent in pharmaceuticals.[3][4][5]

  • The formyl (aldehyde) group , positioned on the vanillin-derived ring, serves as an electrophilic handle for a host of classical and modern organic reactions, including reductive amination, Wittig olefination, and multi-component reactions like the Petasis reaction.[6][7]

The strategic arrangement of these groups allows chemists to first build a core scaffold via the boronic acid and then elaborate upon it using the aldehyde, or vice versa. This strategic flexibility is paramount in library synthesis and lead optimization campaigns in drug discovery.

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for its effective use and handling in a laboratory setting.

PropertyValueReference
CAS Number 815620-00-9[8][9]
Molecular Formula C₈H₉BO₄[8][9]
Molecular Weight 179.97 g/mol [9]
Melting Point 214-217 °C[8]
Appearance White to off-white solidN/A
Topological Polar Surface Area 66.8 Ų[8][9]
Storage Conditions Inert atmosphere, 2-8°C[10]

Strategic Applications & Core Reaction Pathways

The true power of (4-Formyl-3-methoxyphenyl)boronic acid lies in its ability to participate in a wide array of high-value chemical transformations. The diagram below illustrates the principal reaction pathways stemming from its two key functional groups.

G cluster_boronic_acid Boronic Acid Reactivity cluster_aldehyde Aldehyde Reactivity main (4-Formyl-3-methoxyphenyl)boronic acid suzuki Suzuki-Miyaura Coupling main->suzuki Ar-X, Pd cat. Base petasis Petasis Reaction (as Aryl Source) main->petasis Amine, Carbonyl (e.g., Glyoxylic Acid) wittig Wittig Olefination main->wittig Phosphonium Ylide reductive_amination Reductive Amination main->reductive_amination R₂NH, Reducing Agent (e.g., NaBH(OAc)₃) product_biaryl Biaryl Structures suzuki->product_biaryl product_amine α-Aryl Glycine Derivatives petasis->product_amine product_alkene Stilbene Analogues wittig->product_alkene product_sec_amine Substituted Benzylamines reductive_amination->product_sec_amine

Caption: Key synthetic routes using (4-Formyl-3-methoxyphenyl)boronic acid.

The Boronic Acid Moiety: Forging Core Scaffolds

Suzuki-Miyaura Cross-Coupling: The Biaryl Synthesis Engine

The Suzuki-Miyaura reaction is arguably the most important application of aryl boronic acids, enabling the construction of biaryl and heteroaryl-aryl linkages.[3][11] This palladium-catalyzed reaction is tolerant of a vast array of functional groups, including the aldehyde present on our substrate, making it exceptionally reliable for complex molecule synthesis.[5]

Mechanistic Insight: The reaction cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[3]

  • Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative Ar¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar¹-Pd(II)L₂-Ar² pd2_oxidative->pd2_transmetal Transmetalation product Ar¹-Ar² pd2_transmetal->product Reductive Elimination product->pd0 Catalyst Regeneration start Ar¹-X boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) boronate->pd2_transmetal Ar² Transfer

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a Biaryl Aldehyde

This protocol describes a general procedure for coupling (4-Formyl-3-methoxyphenyl)boronic acid with an aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask, add (4-Formyl-3-methoxyphenyl)boronic acid (1.0 eq.), the desired aryl bromide (1.1 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically dioxane/water (4:1 v/v). The use of water is common as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[11]

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a powerful three-component reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines, such as α-amino acids.[12][13] In this context, (4-Formyl-3-methoxyphenyl)boronic acid serves as the aryl nucleophile source, enabling the direct synthesis of complex α-aryl amino acids.[14]

Causality: The reaction is particularly valuable when using α-keto acids (like glyoxylic acid) as the carbonyl component. It proceeds through the condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then reacts with the hydroxyl group of the substrate or a transient hemiaminal, forming a reactive "ate" complex that delivers the aryl group intramolecularly to the iminium carbon.[14][15] This process is often irreversible, driving the reaction to completion.[14]

Experimental Protocol: Synthesis of an N-substituted-α-(4-formyl-3-methoxyphenyl)glycine

  • Mixing: In a round-bottom flask, dissolve the amine (e.g., benzylamine, 1.0 eq.) and glyoxylic acid monohydrate (1.0 eq.) in a suitable solvent like ethanol or dichloromethane at room temperature. Stir for 10-15 minutes to facilitate imine formation.

  • Boronic Acid Addition: Add (4-Formyl-3-methoxyphenyl)boronic acid (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C). The reaction is often complete within 12-24 hours. Progress can be monitored by LC-MS.

  • Work-up and Purification: Upon completion, concentrate the solvent. The resulting crude product can often be purified by recrystallization or silica gel chromatography to yield the desired α-amino acid derivative.

The Aldehyde Moiety: A Gateway for Molecular Elaboration

The aldehyde functionality provides a robust entry point for carbon-chain extension and the introduction of nitrogen-containing groups.

Reductive Amination

This is one of the most fundamental and widely used methods in medicinal chemistry for synthesizing secondary and tertiary amines.[7][16] The reaction proceeds in two stages: the formation of an imine (or iminium ion) intermediate from the aldehyde and an amine, followed by its in-situ reduction.[17]

Expertise in Action: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate.[17] This selectivity allows the reaction to be performed as a convenient one-pot procedure.[7] The reaction is typically run under weakly acidic conditions (using acetic acid) to catalyze imine formation and ensure the presence of the reactive iminium ion.

Reductive_Amination_Workflow start Combine Aldehyde, Amine (R₂NH), and Acetic Acid in Solvent (DCE) stir Stir at RT for 30-60 min start->stir 1. Imine Formation add_reductant Add NaBH(OAc)₃ in portions stir->add_reductant react Stir at RT for 2-16 h add_reductant->react 2. Reduction quench Quench with sat. NaHCO₃ solution react->quench 3. Work-up extract Extract with Organic Solvent (e.g., DCM) quench->extract purify Dry, Concentrate, and Purify extract->purify product Final Amine Product purify->product

Caption: A typical workflow for a one-pot reductive amination reaction.

Experimental Protocol: Synthesis of a Substituted Benzylamine

  • Imine Formation: Dissolve (4-Formyl-3-methoxyphenyl)boronic acid (1.0 eq.) and a primary or secondary amine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add glacial acetic acid (1.1 eq.) to catalyze the reaction. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature until the starting aldehyde is consumed (monitor by TLC or LC-MS), typically 2-16 hours.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the target amine.

Wittig Reaction: C=C Bond Formation

The Wittig reaction provides an exceptionally reliable method for converting aldehydes into alkenes.[18][19] This reaction uses a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-based fragment, forming a C=C double bond with high regioselectivity.[20] This is particularly useful for synthesizing stilbene-like structures, which are common motifs in natural products and drugs.[21][22]

Mechanistic Insight: The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6] The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine oxide.[18] The stereochemistry (E/Z) of the resulting alkene depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides yield Z-alkenes.[6][19]

Experimental Protocol: Synthesis of a Stilbene Derivative

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C or -78 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise. Stir the resulting brightly colored solution for 30-60 minutes to ensure complete ylide formation.

  • Aldehyde Addition: Dissolve (4-Formyl-3-methoxyphenyl)boronic acid (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up: Quench the reaction by adding water or a saturated NH₄Cl solution. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by recrystallization or by silica gel chromatography to isolate the pure alkene product.

Case Study: A Building Block for Combretastatin A-4 (CA-4) Analogues

(4-Formyl-3-methoxyphenyl)boronic acid and its derivatives are highly relevant in the synthesis of analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization and exhibits strong anti-tumor properties.[21][22][23] The core structure of CA-4 is a stilbene with specific methoxy substitution patterns on its two aryl rings.[21]

By using (4-Formyl-3-methoxyphenyl)boronic acid, medicinal chemists can systematically probe the structure-activity relationship (SAR) of the CA-4 scaffold. For instance:

  • Suzuki Coupling: The boronic acid can be coupled with a suitable halo-trimethoxybenzene derivative to build the core biaryl skeleton.

  • Wittig Reaction: The aldehyde can then be used in a Wittig reaction to install the characteristic ethylene bridge of the CA-4 family.[24]

  • Boronic Acid as a Bioisostere: In some analogues, the boronic acid itself is retained in the final molecule, acting as a bioisostere for a phenol or other functional group, potentially improving solubility and cell permeability or introducing new interactions with the biological target.[23] Research has shown that boronic acid analogues of CA-4 can exhibit substantial cytotoxicity, suggesting they may have additional cellular targets beyond tubulin polymerization.[23]

Conclusion

(4-Formyl-3-methoxyphenyl)boronic acid is more than a simple reagent; it is a strategic platform for molecular design and synthesis. Its bifunctional nature provides orthogonal chemical handles that empower chemists to construct complex and diverse molecular libraries with efficiency and precision. From the robust C-C bond formations of the Suzuki and Petasis reactions to the versatile elaborations enabled by reductive amination and Wittig chemistry, this compound is a cornerstone reagent for modern organic synthesis and drug discovery. A thorough understanding of its reactivity and the causal principles behind its application is essential for any scientist aiming to build the next generation of functional molecules.

References

  • Wang, Z. et al. (2010). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Petasis reaction. Available at: [Link]

  • Siebert, A. et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • de F. P. M. Moreira, R. et al. (2020). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ugi, I. et al. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Synthesis. Available at: [Link]

  • Wang, Z. et al. (2009). A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pizzo, F. et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect. Available at: [Link]

  • Czarnomysy, R. et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules. Available at: [Link]

  • González-Bello, C. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. Available at: [Link]

  • Schaus, S. E. et al. (2011). Catalytic Diastereoselective Petasis Reactions. Organic Letters. Available at: [Link]

  • Bray, A. M. et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Miyaura, N. & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Available at: [Link]

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions. Available at: [Link]

  • Silva, F. A. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Li, Y. et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Singh, B. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Available at: [Link]

  • University of California, Irvine. (2013). Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. Available at: [Link]

  • Peter Gedeck, P. et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]

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Exploratory

The Versatile Virtuoso: A Technical Guide to (4-Formyl-3-methoxyphenyl)boronic Acid in Modern Medicinal Chemistry

Foreword: Beyond the Building Block – A Gateway to Novel Scaffolds In the intricate tapestry of medicinal chemistry, the selection of starting materials is a critical decision that dictates the trajectory of a drug disco...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block – A Gateway to Novel Scaffolds

In the intricate tapestry of medicinal chemistry, the selection of starting materials is a critical decision that dictates the trajectory of a drug discovery program. Among the vast arsenal of chemical tools, substituted phenylboronic acids have emerged as indispensable linchpins, primarily for their robust performance in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly strategic building block: (4-Formyl-3-methoxyphenyl)boronic acid . Its unique trifunctional nature—a boronic acid for coupling, a formyl group for derivatization, and a methoxy group for electronic and steric modulation—renders it a highly valuable and versatile scaffold for the synthesis of complex, biologically active molecules. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not just protocols, but a deeper understanding of the causality behind its application and the strategic advantages it offers.

Core Attributes and Synthesis of (4-Formyl-3-methoxyphenyl)boronic acid

A thorough understanding of a building block begins with its fundamental properties and a reliable synthetic route.

Physicochemical Properties

(4-Formyl-3-methoxyphenyl)boronic acid is typically a white to off-white solid, whose key properties are summarized below.[1] These characteristics are essential for handling, reaction setup, and purification.

PropertyValueReference
CAS Number 815620-00-9[1][2]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Melting Point 214-217 °C
Appearance White to off-white solid
Topological Polar Surface Area 66.8 Ų[1]
Rationale for Synthesis: A Strategic Approach via Lithiation-Borylation

While commercially available, understanding the synthesis of this building block provides insight into its purity and potential byproducts. The most logical and efficient laboratory-scale synthesis starts from the corresponding aryl bromide, 4-bromo-2-methoxybenzaldehyde. The conversion to the boronic acid is achieved through a halogen-metal exchange followed by quenching with a boron electrophile, a classic and powerful transformation in organometallic chemistry.

The chosen pathway, a lithiation-borylation reaction, is favored for its high efficiency and relatively mild conditions, especially at low temperatures, which preserves the sensitive formyl group.

// Nodes A [label="4-Bromo-2-methoxybenzaldehyde\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Lithiation\n(n-BuLi, THF, -78 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Aryllithium Intermediate\n(Transient Species)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Borylation\n(Triisopropyl borate, -78 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Boronate Ester Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Aqueous Acidic Workup\n(e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="(4-Formyl-3-methoxyphenyl)boronic acid\n(Final Product)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label=" Halogen-Metal\n Exchange "]; B -> C; C -> D [label=" Electrophilic\n Quench "]; D -> E; E -> F [label=" Hydrolysis "]; F -> G; } केंद Diagram 1: Synthetic workflow for (4-Formyl-3-methoxyphenyl)boronic acid.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is adapted from established procedures for the synthesis of substituted phenylboronic acids.[3] The key is maintaining anhydrous conditions and low temperatures to prevent side reactions.

Materials:

  • 4-Bromo-2-methoxybenzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

  • Triisopropyl borate (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-2-methoxybenzaldehyde in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: The low temperature is critical to ensure selective halogen-metal exchange over nucleophilic attack at the aldehyde.

  • Borylation: To the aryllithium solution, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.

  • Workup: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield (4-Formyl-3-methoxyphenyl)boronic acid as a solid.

The Nexus of Reactivity: Applications in Medicinal Chemistry

The strategic placement of the three functional groups on the phenyl ring makes this molecule a powerful tool for constructing complex molecular architectures, particularly in the realm of kinase inhibitors.

The Suzuki-Miyaura Cross-Coupling: A Reliable Cornerstone

The primary utility of (4-Formyl-3-methoxyphenyl)boronic acid is its role as a coupling partner in the Suzuki-Miyaura reaction.[4][5] This palladium-catalyzed reaction forms a C-C bond between the boronic acid's aryl ring and an aryl or heteroaryl halide/triflate, a foundational transformation for building the biaryl cores common in many drugs.[5]

Mechanistic Considerations and the Role of the ortho-Methoxy Group: The ortho-methoxy group is not merely a passive substituent. Mechanistic studies on related ortho-substituted phenylboronic acids suggest it can play an active role in the catalytic cycle.[6][7][8] The oxygen atom can coordinate to the palladium center in the transition state, a phenomenon known as chelation.[7] This interaction can influence the geometry of the complex, potentially affecting the rate and regioselectivity of the coupling reaction, an important consideration when working with complex substrates.[7][8] The electron-donating nature of the methoxy group also modulates the nucleophilicity of the phenyl ring, while the electron-withdrawing formyl group has an opposing effect, creating a nuanced electronic profile that influences the transmetalation step.[9]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII [label="Ar¹-Pd(II)-X\n(Palladacycle)", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Transmetalation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="Ar²-B(OH)₃⁻\n(Activated Boronate)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar [label="Ar¹-Pd(II)-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar¹-Ar²\n(Coupled Product)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar¹-X\n(Aryl Halide)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar²-B(OH)₂\n(Our Building Block)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd; ArX -> OxAdd; OxAdd -> PdII; PdII -> Trans; Boronate -> Trans; Trans -> PdII_Ar; PdII_Ar -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\n Regeneration "]; Base -> Boronate; BoronicAcid -> Boronate [label=" Activation "]; } केंद Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study 1: Synthesis of Tropomyosin Receptor Kinase (TRK) Inhibitors

The Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) are a family of receptor tyrosine kinases that have become important targets in oncology.[10][11] Fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors.[11] Several potent TRK inhibitors feature a complex heterocyclic core attached to a substituted phenyl ring, an ideal application for our building block.

In the synthesis of advanced pyrazolo[3,4-b]pyridine-based TRK inhibitors, (4-Formyl-3-methoxyphenyl)boronic acid is coupled with a halogenated heterocyclic core. The resulting intermediate retains the aldehyde, which serves as a crucial handle for subsequent reactions, such as reductive amination, to install side chains that are critical for potency and selectivity.

Exemplary Protocol: Suzuki Coupling for a TRK Inhibitor Intermediate This protocol is a representative procedure for the coupling of (4-Formyl-3-methoxyphenyl)boronic acid with a generic halogenated N-protected pyrazolopyridine core (Core-Br).

Materials:

  • Halogenated Pyrazolopyridine Core (Core-Br, 1.0 eq)

  • (4-Formyl-3-methoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Degassing: Prepare a 4:1 mixture of 1,4-dioxane and water and degas thoroughly by bubbling argon or nitrogen through it for 20-30 minutes.

  • Reaction Setup: To a reaction vessel, add Core-Br, (4-Formyl-3-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Reaction: Add the degassed solvent mixture to the vessel. Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Causality Note: The biphasic solvent system and a strong base like Cs₂CO₃ are often crucial for efficient transmetalation, especially with heteroaryl halides.

  • Workup and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl aldehyde intermediate.

Case Study 2: A Gateway to Glutathione Peroxidase 4 (GPX4) Inhibitors

GPX4 is a key enzyme that protects cells from ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[12] Inhibiting GPX4 has emerged as a promising strategy for treating therapy-resistant and metastatic cancers.[12][13] Small molecule inhibitors of GPX4 often feature complex scaffolds that can be accessed using versatile building blocks. While specific examples directly citing (4-Formyl-3-methoxyphenyl)boronic acid are emerging, its structure is highly analogous to fragments used in the synthesis of reported GPX4 inhibitors. The formyl group can be converted to a variety of functional groups (e.g., amines, alcohols, nitriles) that can interact with key residues in the protein's binding pocket, including allosteric sites.[12][13]

The utility here lies in the ability to first establish a core biaryl structure via Suzuki coupling, and then use the aldehyde for diversification to explore the structure-activity relationship (SAR) around the GPX4 target.

Conclusion and Future Outlook

(4-Formyl-3-methoxyphenyl)boronic acid is far more than a simple reagent; it is a sophisticated molecular tool that embodies the principles of modern synthetic strategy. Its pre-installed functional handles allow for convergent and efficient synthetic routes, minimizing step counts and maximizing molecular diversity. The subtle electronic and steric influences of its substituents provide a layer of control that can be exploited by the discerning medicinal chemist.

As drug discovery continues to tackle increasingly complex biological targets, the demand for building blocks that offer both reliability in core reactions and flexibility for late-stage functionalization will only grow. (4-Formyl-3-methoxyphenyl)boronic acid is perfectly positioned to meet this demand, serving as a proven and powerful starting point for the next generation of targeted therapeutics.

References

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (2023). I.R.I.S.[Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PMC - NIH. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. (n.d.). ResearchGate. [Link]

  • Process for preparing highly pure formylphenylboronic acids. (2002).
  • Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors. (2021). PubMed. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. (2016). PubMed Central. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). PMC - NIH. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2018). MDPI. [Link]

  • Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors. (2021). ResearchGate. [Link]

  • Small Molecule Allosteric inhibitors of GPX4. (2022). PMC - NIH. [Link]

  • Development of a Once-Daily Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772 using DiffCORE Technology. (2022). PubMed. [Link]

  • Discovery of GPX4 inhibitors through FP-based high-throughput screening. (2024). PubMed. [Link]

  • Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. (2020). ResearchGate. [Link]

  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. (2015). Chemical Science (RSC Publishing). [Link]

  • Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4. (2023). NIH. [Link]

  • Small-molecule allosteric inhibitors of GPX4. (2022). PubMed - NIH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Suzuki-Miyaura Coupling of (4-Formyl-3-methoxyphenyl)boronic acid

Abstract The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide to utilizing (4-Formyl-3-methoxyphenyl)boronic acid, a versatile trifunctional building block, in Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and provide a detailed troubleshooting guide to empower researchers in drug development and materials science to achieve optimal outcomes.

Introduction: The Strategic Value of (4-Formyl-3-methoxyphenyl)boronic acid

(4-Formyl-3-methoxyphenyl)boronic acid is a valuable reagent in organic synthesis. Its structure incorporates three key features:

  • A Boronic Acid Moiety: The reactive handle for the palladium-catalyzed cross-coupling.

  • An Electron-Donating Methoxy Group: This group activates the aromatic ring, influencing its electronic properties and reactivity.

  • An Electron-Withdrawing Formyl (Aldehyde) Group: This provides a versatile synthetic handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions.

The ability to couple this building block with various aryl, heteroaryl, or vinyl halides and pseudohalides allows for the rapid construction of complex molecular architectures, particularly substituted biaryl scaffolds common in pharmaceutical agents and functional materials.[2]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. Electron-rich ligands on the palladium center can accelerate this rate-limiting step, especially for less reactive halides like aryl chlorides.[3]

  • Transmetalation: This is the crucial step where the organic fragment from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center and displaces the halide.[5][6][7]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)L2-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L2-Ar' oa_complex->trans_complex Transmetalation (Ar'-B(OH)2 + Base) product Ar-Ar' trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration center_node

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reagent Profile: (4-Formyl-3-methoxyphenyl)boronic acid

A thorough understanding of the starting material is essential for successful and reproducible chemistry.

PropertyValueSource
CAS Number 815620-00-9[8]
Molecular Formula C₈H₉BO₄[8]
Molecular Weight 179.97 g/mol [8]
Appearance Off-white to white powder/solid[9]
Melting Point 214-217 °C (lit.)[9]

Storage and Handling:

  • Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

  • Boronic acids can be susceptible to protodeboronation (loss of the B(OH)₂ group), especially under acidic or harsh basic conditions, or upon prolonged exposure to moisture.[3][10]

  • Arylboronic acids can undergo trimerization to form boroxines upon standing, with the loss of water. While boroxines are also competent coupling partners, this can alter the stoichiometry if not accounted for.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of (4-Formyl-3-methoxyphenyl)boronic acid with a generic aryl bromide.

Materials and Reagents:

  • (4-Formyl-3-methoxyphenyl)boronic acid (≥97%)

  • Aryl Bromide (Ar-Br)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate Tribasic (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous (≤50 ppm H₂O)

  • Deionized Water, degassed

  • Ethyl Acetate (EtOAc), reagent grade

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup

The following table outlines the stoichiometry for a representative 1.0 mmol scale reaction.

ReagentMW ( g/mol )Equiv.Amount (mg)Amount (mmol)
Aryl Bromide (Ar-Br)-1.0-1.0
(4-Formyl-3-methoxyphenyl)boronic acid179.971.22161.2
Pd₂(dba)₃915.720.01 (1 mol%)9.20.01
SPhos410.570.022 (2.2 mol%)9.00.022
K₃PO₄212.272.04252.0
1,4-Dioxane / Water (5:1)--6 mL-
Step-by-Step Procedure
  • Inerting the Flask: To an oven-dried Schlenk flask containing a magnetic stir bar, add the Aryl Bromide (1.0 mmol), (4-Formyl-3-methoxyphenyl)boronic acid (216 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (9.0 mg, 0.022 mmol).

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

  • Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-Dioxane and degassed deionized water. Add 6 mL of this solvent mixture to the flask via syringe. The solvent should be thoroughly degassed by bubbling with argon for 15-20 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (Aryl Bromide) is consumed (typically 2-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure biaryl product.

The following diagram outlines the general experimental workflow.

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems and provides rational solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) was oxidized due to insufficient degassing. 2. Poor Base: K₃PO₄ is hygroscopic or of poor quality. 3. Unreactive Halide: Aryl chloride used with a catalyst system not suited for it.1. Ensure rigorous degassing of solvents and proper inert atmosphere technique. 2. Use freshly opened, finely ground K₃PO₄ or dry it in an oven before use.[11] 3. For aryl chlorides, use a more electron-rich, bulky ligand (e.g., Buchwald ligands like SPhos, XPhos) and potentially higher temperatures.[12][13]
Protodeboronation of Starting Material 1. Presence of acidic impurities. 2. Reaction temperature is too high or reaction time is too long. 3. The specific boronic acid is inherently unstable under the conditions.1. Ensure all reagents are pure. 2. Attempt the reaction at a lower temperature (e.g., 60-70 °C) and monitor closely to avoid unnecessary heating after completion. 3. Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[1][3][10]
Homocoupling of Boronic Acid (Ar'-Ar') 1. Oxygen present in the reaction, leading to Pd(II) species that promote this side reaction.[3] 2. The transmetalation step is slow relative to other pathways.1. Improve inert atmosphere technique and solvent degassing. 2. Use a stronger base (e.g., Cs₂CO₃) or a more polar solvent system to accelerate transmetalation.[3][14]
Formation of Palladium Black 1. Ligand decomposition or dissociation, leading to catalyst agglomeration and precipitation. 2. Reaction temperature is too high for the chosen ligand.1. Use a more robust or higher concentration of the phosphine ligand. Bidentate ligands like dppf can sometimes be more stable. 2. Reduce the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling using (4-Formyl-3-methoxyphenyl)boronic acid is a powerful and reliable method for synthesizing complex biaryl structures. Success hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly in establishing and maintaining an inert atmosphere. By employing the robust catalyst system and protocol detailed herein, and by referring to the troubleshooting guide to overcome common hurdles, researchers can effectively leverage this versatile building block in their synthetic campaigns.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction [Request PDF]. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings [Request PDF]. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides [Request PDF]. Retrieved from [Link]

Sources

Application

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-Formyl-3-methoxyphenyl)boronic Acid

Introduction: The Strategic Importance of Substituted Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a premier method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] (4-Formyl-3-methoxyphenyl)boronic acid is a particularly valuable building block, as the resulting biaryl products incorporate ortho-methoxy and para-formyl functionalities. These groups offer synthetic handles for further molecular elaboration, making this reagent highly sought after in drug discovery and development.

This guide provides an in-depth exploration of the palladium-catalyzed coupling of (4-Formyl-3-methoxyphenyl)boronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, discuss the selection of catalysts and reagents, and provide troubleshooting insights to empower researchers to achieve optimal results.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[2]

  • Transmetalation: This is often the rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate species.[8][9][10] This "ate" complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ ((4-Formyl-3-methoxyphenyl)boronic acid) Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selecting the Optimal Catalyst System

The success of a Suzuki-Miyaura coupling hinges on the judicious choice of the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While various palladium sources can be used, Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are often favored for their air and moisture stability.[1][11] These are reduced in situ to the active Pd(0) species.[1][12] Pd(0) sources like Pd₂(dba)₃ can also be used directly.[9]

The Critical Role of Ligands

Ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[13] For coupling reactions involving sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands are often required.[13] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging couplings.[9]

Base and Solvent Systems

The base is crucial for activating the boronic acid.[8][10] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[1][8] The choice of base can significantly impact the reaction rate and yield.[10]

The reaction is tolerant of a wide range of solvents, and can often be run in biphasic organic-aqueous mixtures.[8][14] Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[1][8] The use of water as a co-solvent is often beneficial.[8]

ComponentExamplesRationale & Considerations
Palladium Source Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃, Buchwald PrecatalystsPd(II) sources are often more stable but require in-situ reduction.[1][12] Buchwald precatalysts can generate highly active Pd(0) species under mild conditions.[11]
Ligands PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, dppfBulky, electron-rich ligands facilitate oxidative addition and reductive elimination, especially for challenging substrates.[13][15]
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBuActivates the boronic acid for transmetalation.[9][10] The strength and solubility of the base should be matched to the substrates and solvent.
Solvents Toluene/H₂O, Dioxane/H₂O, THF, DMF, 2-MeTHFThe solvent system influences solubility of reagents and can affect the reaction rate.[14] Greener solvent options like 2-MeTHF are gaining traction.[16]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-Formyl-3-methoxyphenyl)boronic acid with an aryl bromide.

Materials and Reagents
  • Aryl bromide (1.0 equiv)

  • (4-Formyl-3-methoxyphenyl)boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (4-Formyl-3-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[17]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[17]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[18][19]

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.[6][18]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).[18]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6][17]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.[17][18]

Figure 2: General workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Poor quality boronic acid- Ineffective base or solvent- Use a fresh batch of catalyst or a different precatalyst.[18]- Ensure proper degassing of solvents and rigorous inert atmosphere techniques.[18]- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[1]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeborylation - Presence of acidic protons- Prolonged reaction times at high temperatures- Use a milder base (e.g., KF).[9]- Use anhydrous conditions if possible.[20]- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling - Presence of oxygen or Pd(II) species- Ensure thorough degassing to minimize oxygen.[1][18]- Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst.
Dehalogenation of Aryl Halide - Side reaction after oxidative addition- Use a less electron-rich phosphine ligand.- Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of (4-Formyl-3-methoxyphenyl)boronic acid is a powerful and versatile method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism, carefully selecting the catalyst system, and adhering to a well-defined experimental protocol, researchers can reliably and efficiently access these valuable molecular architectures. This guide provides the foundational knowledge and practical insights to empower scientists in their synthetic endeavors, from small-scale discovery to process development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • PMC - NIH. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • NIH. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]

  • PubMed Central. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

  • University of Rochester. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • Wiley Online Library. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • PMC - NIH. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

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Method

Use of (4-Formyl-3-methoxyphenyl)boronic acid in the synthesis of kinase inhibitors

Application Notes and Protocols Topic: Strategic Use of (4-Formyl-3-methoxyphenyl)boronic acid in the Synthesis of Advanced Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Introdu...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Strategic Use of (4-Formyl-3-methoxyphenyl)boronic acid in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Role of Privileged Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms for numerous diseases. The efficacy and selectivity of these inhibitors are profoundly dictated by their molecular architecture, which must precisely complement the ATP-binding site of the target kinase.[2][3]

Among the vast arsenal of chemical building blocks available to medicinal chemists, (4-Formyl-3-methoxyphenyl)boronic acid has emerged as a particularly versatile and strategic reagent. Its structure is uniquely trifunctional:

  • The boronic acid moiety is a perfect handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of core biaryl structures common to many Type I and Type II inhibitors.[4][5]

  • The formyl (aldehyde) group serves as a key pharmacophore, capable of forming critical hydrogen bonds with the kinase hinge region, and also acts as a versatile synthetic anchor for introducing side chains to modulate potency, selectivity, and pharmacokinetic properties.[6]

  • The methoxy group subtly influences the electronic properties and conformation of the phenyl ring, potentially enhancing binding affinity and metabolic stability.

This guide provides an in-depth exploration of the strategic application of (4-Formyl-3-methoxyphenyl)boronic acid, complete with detailed synthetic protocols and expert insights into its role in constructing next-generation kinase inhibitors.

The Suzuki-Miyaura Cross-Coupling: Forging the Core Scaffold

The Suzuki-Miyaura reaction is the cornerstone method for incorporating (4-Formyl-3-methoxyphenyl)boronic acid into heterocyclic scaffolds prevalent in kinase inhibitor design, such as quinazolines, pyrimidines, and azaindoles.[7][8][9] This palladium-catalyzed reaction forms a robust carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a reliable and high-yielding route to complex molecular frameworks.[4]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly sensitive to oxidation, which would deactivate the catalyst and halt the reaction. Therefore, purging the reaction vessel with an inert gas like argon or nitrogen is critical for achieving high yields.[7][10]

  • Choice of Base: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) plays a crucial role in the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. The choice of base can depend on the substrate's sensitivity to hydrolysis and the desired reaction rate.[8][10]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, acetone) and water is often used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex.[7][10]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate by coupling (4-Formyl-3-methoxyphenyl)boronic acid with a generic heteroaryl bromide (Het-Br), a common precursor in kinase inhibitor development.

Materials:

Reagent/Material Purpose
Heteroaryl Bromide (Het-Br) Starting material (1.0 equiv.)
(4-Formyl-3-methoxyphenyl)boronic acid Coupling partner (1.2 equiv.)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Catalyst (0.05 equiv.)
Sodium Carbonate (Na₂CO₃) Base (2.5 equiv.)
1,4-Dioxane and Water (4:1 mixture) Solvent
Anhydrous Sodium Sulfate (Na₂SO₄) Drying agent
Ethyl Acetate, Brine Extraction solvents
Argon or Nitrogen Gas Inert atmosphere
Round-bottom flask, condenser, magnetic stirrer Glassware
TLC plates, LC-MS Reaction monitoring

| Silica Gel | Column chromatography |

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the heteroaryl bromide (1.0 equiv.), (4-Formyl-3-methoxyphenyl)boronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).

  • Inerting the System: Seal the flask with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture. Follow this with the addition of the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the desired coupled product.

G reagents 1. Combine Reactants (Het-Br, Boronic Acid, Base) inert 2. Purge with Inert Gas (Ar or N2) reagents->inert solvent_cat 3. Add Degassed Solvent & Palladium Catalyst inert->solvent_cat react 4. Heat and Stir (80-100 °C, 4-12h) solvent_cat->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup 5. Cooldown & Aqueous Workup (EtOAc / H2O) react->workup extract 6. Extract & Combine Organic Layers workup->extract dry 7. Wash with Brine & Dry (Na2SO4) extract->dry purify 8. Concentrate & Purify (Column Chromatography) dry->purify product Final Product: Het-(4-Formyl-3-methoxyphenyl) purify->product

Caption: Workflow for Suzuki-Miyaura synthesis of a kinase inhibitor intermediate.

The Formyl Group: A Gateway to Diversity and Potency

The aldehyde functionality introduced by the boronic acid is not merely a passive structural element; it is a reactive handle for diversification. Reductive amination is a powerful and reliable method to convert the aldehyde into an amine, introducing basic groups that can form salt bridges, improve aqueous solubility, and explore new binding interactions within the kinase domain.[6]

Causality Behind Experimental Choices:

  • Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is mild enough to not reduce other functional groups on the core scaffold but is highly effective at reducing the iminium ion intermediate formed between the aldehyde and the amine. This selectivity prevents unwanted side reactions.

Protocol 2: Derivatization via Reductive Amination

This protocol details the conversion of the formyl group on the synthesized intermediate to a tertiary amine using N-methylpiperazine, a moiety frequently found in clinically approved kinase inhibitors.

Materials:

Reagent/Material Purpose
Het-(4-Formyl-3-methoxyphenyl) Starting material (1.0 equiv.)
N-methylpiperazine Amine source (1.5 equiv.)
Sodium triacetoxyborohydride [NaBH(OAc)₃] Reducing agent (2.0 equiv.)
Dichloromethane (DCM) Anhydrous solvent
Acetic Acid (optional) Catalyst (catalytic amount)
Saturated Sodium Bicarbonate (NaHCO₃) Quenching solution

| Argon or Nitrogen Gas | Inert atmosphere |

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the aldehyde intermediate (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an argon or nitrogen atmosphere.

  • Amine Addition: Add N-methylpiperazine (1.5 equiv.) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (2.0 equiv.) portion-wise to control any effervescence.

  • Reaction Execution: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the final amine-derivatized compound.

Data Summary: Representative Kinase Inhibitors

The strategic use of formyl-phenyl boronic acids has led to the development of potent inhibitors against various kinases. The table below summarizes representative examples, highlighting the versatility of this building block.

Inhibitor Scaffold/ClassTarget Kinase(s)Potency (IC₅₀ / Kᵢ)Reference
Azaindole-basedMAP4K4 (HGK), TNIK, MINK1Potent nM activity[6]
Pyrrolopyrimidine-basedPI3Kα, mTORLow nM concentrations[8]
Benzo[e]pyrimido[5,4-b]diazepineDCLK111 nM (for parent scaffold)[11]
Pyrazolopyrimidine-basedp70S6K, AktDual inhibition activity[8]

Biological Context: Targeting a Key Signaling Pathway

Kinase inhibitors derived from (4-Formyl-3-methoxyphenyl)boronic acid often target kinases within critical signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified MAPK pathway, highlighting a potential point of intervention.

G cluster_pathway MAPK Signaling Cascade growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf map4k MAP4K4 (HGK) ras->map4k mek MEK raf->mek erk ERK mek->erk downstream Transcription Factors (Proliferation, Survival) erk->downstream map4k->raf inhibitor Inhibitor derived from (4-Formyl-3-methoxyphenyl) boronic acid inhibitor->map4k

Caption: Simplified MAPK signaling pathway showing intervention by a MAP4K4 inhibitor.

Conclusion and Future Outlook

(4-Formyl-3-methoxyphenyl)boronic acid is more than a simple reagent; it is a strategic tool for medicinal chemists. Its inherent trifunctionality provides a direct route for constructing complex kinase inhibitor scaffolds through robust and well-understood chemical transformations like the Suzuki-Miyaura coupling and reductive amination. By enabling the precise installation of a key pharmacophore and offering a gateway for further diversification, this building block continues to play a vital role in the discovery and development of potent and selective targeted therapies. As our understanding of kinase biology deepens, the rational application of such versatile chemical tools will remain paramount in the ongoing quest for novel therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro- 1H-pyrrolo[2,3.
  • Lue, E. R., et al. (2019). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. PLoS One, 14(12), e0225930. Retrieved from [Link]

  • Ferguson, F. M., et al. (2021). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][7][12]diazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters, 31, 127685. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Microbiology and Immunology, 355, 115–143. Retrieved from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781–14840. Retrieved from [Link]

  • Israr, H., et al. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Preprints. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]

  • Roskoski, R. Jr. (2019). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research, 144, 26-38. Retrieved from [Link]

  • Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2012). Conformational bias: A key concept for protein kinase inhibition. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(6), 780-788. Retrieved from [Link].nlm.nih.gov/pmc/articles/PMC3372605/)

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of the Formyl Group on (4-Formyl-3-methoxyphenyl)boronic acid

Abstract (4-Formyl-3-methoxyphenyl)boronic acid is a pivotal bifunctional reagent in contemporary organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive formyl (aldehyde) group and a v...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Formyl-3-methoxyphenyl)boronic acid is a pivotal bifunctional reagent in contemporary organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive formyl (aldehyde) group and a versatile boronic acid moiety, presents a gateway for constructing complex molecular architectures. The strategic derivatization of the formyl group, while preserving the integrity of the boronic acid for subsequent transformations like the Suzuki-Miyaura cross-coupling, is a common objective in drug discovery programs. This guide provides an in-depth analysis and field-proven protocols for four principal transformations of the formyl group: Reductive Amination, Wittig Reaction, Knoevenagel Condensation, and Oxime Formation. The causality behind experimental choices, detailed step-by-step methodologies, and considerations for ensuring chemoselectivity are discussed to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Reagent

(4-Formyl-3-methoxyphenyl)boronic acid (Molecular Formula: C₈H₉BO₄) has emerged as a high-value building block in synthetic chemistry.[1] Its utility stems from the orthogonal reactivity of its two key functional groups.

  • The Formyl Group: An electrophilic aldehyde that serves as a versatile handle for nucleophilic additions and condensation reactions, enabling chain extension and the introduction of diverse functional groups.

  • The Boronic Acid Group: A cornerstone of modern carbon-carbon and carbon-heteroatom bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] Boronic acids and their derivatives are increasingly integral to the design of novel therapeutics.[4][5]

The primary challenge and opportunity in utilizing this reagent lies in chemoselectivity —the ability to selectively manipulate the formyl group while leaving the boronic acid moiety untouched for future synthetic steps. The protocols outlined herein are designed with this principle at their core, employing conditions that minimize side reactions such as protodeborylation (cleavage of the C-B bond).

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is arguably one of the most robust and widely utilized methods in medicinal chemistry for synthesizing secondary and tertiary amines.[6] The process involves the in-situ formation of an imine or iminium ion from the aldehyde and an amine, which is then immediately reduced to the corresponding amine.[7][8]

Causality of Protocol Design: The success of a one-pot reductive amination hinges on the choice of reducing agent. A reagent that is selective for the protonated iminium ion over the starting aldehyde is required. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is less reactive than sodium borohydride (NaBH₄) and is particularly effective at reducing iminium ions under mildly acidic conditions, which also favor imine formation. This selectivity prevents the wasteful reduction of the starting aldehyde to an alcohol.[8]

Experimental Protocol: Synthesis of a Secondary Amine
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4-Formyl-3-methoxyphenyl)boronic acid (1.0 eq.).

  • Solvent: Dissolve the starting material in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary amine (1.1 eq.) to the solution, followed by glacial acetic acid (1-2 eq.) to catalyze imine formation.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. Note: The addition can be mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

G SM (4-Formyl-3-methoxyphenyl)boronic acid + Primary Amine (R-NH2) Intermediate Imine/Iminium Ion Intermediate (In-situ) SM->Intermediate Imine Formation Reagents 1. Acetic Acid (cat.) 2. Sodium Triacetoxyborohydride (STAB) Solvent: DCM or DCE Reagents->Intermediate Product Secondary Amine Product Intermediate->Product Reduction Workup Quench (aq. NaHCO3) Extract & Purify Product->Workup

Caption: Reductive Amination Workflow.

Wittig Reaction: Olefination for Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds.[9][10] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond where the carbonyl group was previously located.[11]

Causality of Protocol Design: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[11] Stabilized ylides, which contain an electron-withdrawing group (e.g., an ester or ketone) adjacent to the carbanion, are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene.[12] The protocol below uses a stabilized ylide to form an (E)-α,β-unsaturated ester. The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[12]

Experimental Protocol: Synthesis of an (E)-Alkene
  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.2 eq.).

    • Add anhydrous Tetrahydrofuran (THF) and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.), portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the characteristic orange/red ylide color should be observed.

  • Wittig Reaction:

    • In a separate flask, dissolve (4-Formyl-3-methoxyphenyl)boronic acid (1.0 eq.) in anhydrous THF.

    • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via a syringe or dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether). Further purification is achieved by flash column chromatography.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination Phosphonium Phosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide Base Strong Base (e.g., NaH) Solvent: THF Base->Ylide Product Alkene Product Ylide->Product Reaction Aldehyde (4-Formyl-3-methoxyphenyl)boronic acid Aldehyde->Product

Caption: Two-Stage Wittig Reaction Workflow.

Knoevenagel Condensation: Synthesis of Conjugated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl, followed by a dehydration reaction to yield an α,β-unsaturated product.[13][14]

Causality of Protocol Design: This reaction is prized for its efficiency in forming C-C bonds under mild conditions. It is typically catalyzed by a weak organic base, such as piperidine or pyridine.[13] The mild basicity is fully compatible with the boronic acid moiety. The reaction is driven forward by the removal of water, often accomplished by azeotropic distillation with a Dean-Stark apparatus when using a solvent like toluene, or simply by the formation of a highly stable, conjugated final product.

Experimental Protocol: Reaction with Malononitrile
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-Formyl-3-methoxyphenyl)boronic acid (1.0 eq.) and an active methylene compound (e.g., malononitrile) (1.05 eq.).

  • Solvent & Catalyst: Add a suitable solvent, such as absolute ethanol or toluene. Add a catalytic amount of a weak base, such as piperidine (0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 80 °C for ethanol, 110 °C for toluene). If using toluene, a Dean-Stark trap can be used to remove water.

  • Monitoring: Monitor the reaction for 1-4 hours by TLC. The product is often UV-active and may precipitate from the solution upon formation.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure. The crude residue can be purified by recrystallization or flash column chromatography.

G SM (4-Formyl-3-methoxyphenyl)boronic acid + Active Methylene Compound Condensation Nucleophilic Addition SM->Condensation Reagents Catalyst: Piperidine Solvent: Ethanol or Toluene Condition: Reflux Reagents->Condensation Dehydration Elimination of H2O Condensation->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Knoevenagel Condensation Pathway.

Oxime Formation: A Versatile Intermediate

The reaction of an aldehyde with hydroxylamine produces an oxime, a compound containing the R₂C=NOH functional group. This transformation serves as an effective protection strategy for aldehydes or creates a versatile intermediate for further synthesis.

Causality of Protocol Design: Oxime formation is a robust and high-yielding condensation reaction. It proceeds readily under mild conditions, typically in a buffered solution or with a weak base to liberate the free hydroxylamine from its hydrochloride salt.[15] These conditions are benign and pose no risk to the boronic acid group, making it a reliable and straightforward derivatization.

Experimental Protocol: Synthesis of an Aldoxime
  • Setup: Dissolve (4-Formyl-3-methoxyphenyl)boronic acid (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq.) to the solution, followed by a mild base such as sodium acetate or pyridine (1.5 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: The oxime product is often less soluble than the starting aldehyde and may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold water.

  • Purification: If the product remains in solution, remove the ethanol under reduced pressure. The product can then be extracted into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the purified oxime.

G SM (4-Formyl-3-methoxyphenyl)boronic acid Product Aldoxime Product SM->Product Condensation Reagents Hydroxylamine HCl + Base (e.g., NaOAc) Solvent: EtOH/H2O Reagents->Product

Caption: Oxime Formation Reaction Scheme.

Summary of Derivatization Strategies

Reaction TypeKey ReagentsTypical ConditionsProduct ClassKey Advantages & Considerations
Reductive Amination Primary/Secondary Amine, STABRoom Temp, Anhydrous DCMSecondary/Tertiary AmineHigh functional group tolerance; direct route to diverse amines.
Wittig Reaction Phosphorus Ylide0 °C to Room Temp, Anhydrous THFAlkenePowerful C-C bond formation; stereochemistry depends on ylide.
Knoevenagel Condensation Active Methylene Cmpd., PiperidineReflux, EtOH or Tolueneα,β-Unsaturated SystemExcellent for creating conjugated systems; mild base catalysis.
Oxime Formation Hydroxylamine HCl, BaseRoom Temp, EtOH/H₂OOximeHigh yield, simple procedure; creates a stable protecting group or intermediate.

Conclusion

The formyl group of (4-Formyl-3-methoxyphenyl)boronic acid is a highly adaptable functional handle that enables a vast array of synthetic transformations. The protocols detailed in this guide—Reductive Amination, Wittig Reaction, Knoevenagel Condensation, and Oxime Formation—provide reliable and chemoselective methods for its derivatization. The choice of method is dictated by the specific molecular scaffold required for a given research objective. By carefully selecting reagents and conditions, researchers can effectively build molecular complexity at the formyl position while preserving the invaluable boronic acid moiety for subsequent strategic coupling reactions, thereby accelerating the pace of discovery in drug development and materials science.

References

  • Funicello, M., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistryOpen. Available at: [Link]

  • Santarsiere, A., et al. (2023). Proposed mechanism for the formylation of 4-OMe- and 3-OMe-phenyl boronic acids. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. organic-chemistry.org. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. en.wikipedia.org. Available at: [Link]

  • Almeida, R. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Funicello, M., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ResearchGate. Available at: [Link]

  • Ede, N. J., & Bray, A. M. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. organic-chemistry.org. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. IJARSCET. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Al-Gahmari, A. A., et al. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences. Available at: [Link]

  • Dąbrowski, M., et al. (2011). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure directed by weak interactions. ResearchGate. Available at: [Link]

  • University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. UCI Canvas. Available at: [Link]

  • Jones, G. (1967). The Knoevenagel Condensation. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings. Available at: [Link]

  • Boron Molecular. (2024). Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. boronmolecular.com. Available at: [Link]

  • Das, D., et al. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Catalysts. Available at: [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. wakousa.com. Available at: [Link]

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Method

Application Notes and Protocols for Heck Coupling Reactions Involving (4-Formyl-3-methoxyphenyl)boronic acid

Introduction: The Strategic Utility of (4-Formyl-3-methoxyphenyl)boronic acid in Modern Synthesis The palladium-catalyzed Heck reaction stands as a cornerstone of carbon-carbon bond formation in contemporary organic synt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of (4-Formyl-3-methoxyphenyl)boronic acid in Modern Synthesis

The palladium-catalyzed Heck reaction stands as a cornerstone of carbon-carbon bond formation in contemporary organic synthesis, enabling the arylation of alkenes with remarkable efficiency and selectivity.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecular architectures, finding widespread application in the pharmaceutical, agrochemical, and materials science sectors.[2][3][4] At the heart of this guide is the strategic application of a particularly valuable building block: (4-Formyl-3-methoxyphenyl)boronic acid . This trifunctional reagent, possessing a formyl group, a methoxy substituent, and a boronic acid moiety, offers medicinal chemists and process developers a versatile scaffold for the synthesis of highly functionalized molecules. The aldehyde provides a handle for subsequent modifications such as reductive amination or olefination, the methoxy group can influence the electronic properties and metabolic stability of the final compound, and the boronic acid is a key participant in a variety of cross-coupling reactions.

While the classical Heck reaction typically employs aryl halides or triflates, a growing body of literature explores the use of arylboronic acids in Heck-type or oxidative Heck reactions.[5][6][7][8] These alternative approaches can offer advantages in terms of reagent stability, lower toxicity of byproducts, and compatibility with a broader range of functional groups. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of Heck coupling reactions involving (4-Formyl-3-methoxyphenyl)boronic acid.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][9][10][11] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the arylating agent to form a Pd(II) complex. In a classical Heck reaction, this would be an aryl halide. When using an arylboronic acid, the mechanism can be more complex, often involving a transmetalation-like step or an oxidative pathway.

  • Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond. This step is crucial for determining the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step dictates the stereoselectivity, generally favoring the trans isomer.[1]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Insertion Product->Hydrido-Pd Complex β-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base) Substituted Alkene Substituted Alkene Hydrido-Pd Complex->Substituted Alkene Product Release

Figure 1: The Catalytic Cycle of the Heck Reaction.

When employing an arylboronic acid, the reaction may proceed via an "oxidative Heck" pathway.[5][7] In some cases, an oxidant is required to regenerate the active Pd(II) catalyst from a Pd(0) intermediate. However, base- and oxygen-free protocols have also been developed.[5]

Experimental Protocol: Heck Coupling of (4-Formyl-3-methoxyphenyl)boronic acid with an Alkene

This protocol provides a general starting point for the Heck coupling of (4-formyl-3-methoxyphenyl)boronic acid with a model alkene, such as styrene or an acrylate. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for different alkene substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(4-Formyl-3-methoxyphenyl)boronic acid≥95%VariousStore under inert atmosphere.
Alkene (e.g., Styrene)ReagentVariousRemove inhibitors if necessary.
Palladium(II) Acetate (Pd(OAc)₂)CatalystVariousA common and effective precatalyst.[2][12]
Triphenylphosphine (PPh₃)LigandVariousA standard phosphine ligand.[2][13]
Triethylamine (Et₃N)BaseAnhydrousA common organic base for Heck reactions.[2][13]
N,N-Dimethylformamide (DMF)AnhydrousSolventA common polar aprotic solvent.[14][15]
Diethyl etherAnhydrousFor extraction.
BrineSaturatedFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousFor drying.
Argon or NitrogenHigh PurityFor inert atmosphere.
Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge flask with boronic acid, Pd(OAc)₂, and PPh₃ B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous DMF via syringe B->C D Add alkene and Et₃N via syringe C->D E Heat reaction mixture to 80-100 °C D->E F Monitor reaction by TLC or GC-MS E->F G Cool to room temperature F->G H Dilute with water and extract with diethyl ether G->H I Wash organic layer with brine H->I J Dry over MgSO₄ and concentrate I->J K Purify by column chromatography J->K

Figure 2: General Experimental Workflow for the Heck Reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-formyl-3-methoxyphenyl)boronic acid (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

    • Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

    • Add the alkene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted alkene.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium precatalyst. Consider a pre-activation step.[9]
Poor quality reagentsEnsure boronic acid, alkene, and solvent are pure and dry.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Inappropriate ligandScreen other phosphine ligands (e.g., P(o-tol)₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[14][16][17]
Formation of Side Products Homocoupling of the boronic acidLower the reaction temperature. Use a less reactive palladium source.
Isomerization of the alkene productAdd a proton sponge or silver salts to facilitate reductive elimination.[9]
Reduction of the aldehydeEnsure the reaction is performed under strictly anhydrous and inert conditions.
Low Yield Catalyst decompositionUse a more robust ligand or a lower reaction temperature for a longer duration.
Inefficient work-upOptimize the extraction and purification procedures to minimize product loss.

Concluding Remarks

The Heck coupling reaction of (4-formyl-3-methoxyphenyl)boronic acid offers a powerful and versatile method for the synthesis of complex, functionalized molecules. While direct literature precedents for this specific substrate are sparse, the principles outlined in this guide, derived from extensive research on Heck and oxidative Heck reactions, provide a solid foundation for successful experimentation. By carefully considering the choice of catalyst, ligand, base, and solvent, and by systematically optimizing the reaction conditions, researchers can effectively utilize this valuable building block in their synthetic endeavors. The ability to introduce the formyl and methoxy-substituted phenyl moiety onto an alkene backbone opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science.

References

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Gao, K., & Li, Z. (2010). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 132(11), 3658–3659. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2009). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 5, 19. Retrieved from [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • Karame, I., & Guleac, E. (2012). Chelation-Mediated Palladium(II)-Catalyzed Domino Heck–Mizoroki/Suzuki–Miyaura Reactions Using Arylboronic Acids: Increasing Scope and Mechanistic Understanding. The Journal of Organic Chemistry, 77(17), 7297–7306. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Al-Masri, O. A., & El-khateeb, M. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(12), 21867–21878. Retrieved from [Link]

  • Sharma, S., & Van der Eycken, E. V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Retrieved from [Link]

  • Szlachta, M., & Trzeciak, A. M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 356. Retrieved from [Link]

  • Martin, W. B., & Kateley, L. J. (2011). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education, 88(6), 811–813. Retrieved from [Link]

  • Science Info. (2024, April 28). Heck Reaction: Mechanism, Applications, Limitations. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464–1477. Retrieved from [Link]

  • Beilstein Journals. (2009). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. In Books. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887–8892. Retrieved from [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Retrieved from [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... Retrieved from [Link]

  • Lee, M.-T., Lee, H. M., & Hu, C.-H. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(21), 5159–5167. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ikeda, Y., Nakamura, T., Yorimitsu, H., & Oshima, K. (2002). Cobalt-Catalyzed Heck-Type Reaction of Alkyl Halides with Styrenes. The Journal of Organic Chemistry, 67(13), 4545–4549. Retrieved from [Link]

  • Werner, E. W., Mei, T.-S., Burckle, A. J., & Sigman, M. S. (2012). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 134(13), 5776–5779. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Retrieved from [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • Boron Molecular. (n.d.). 3-Formyl-4-methoxyphenylboronic acid. Retrieved from [Link]

Sources

Application

C-H activation reactions with (4-Formyl-3-methoxyphenyl)boronic acid

An Application Guide to Transition-Metal Catalyzed C-H Activation of (4-Formyl-3-methoxyphenyl)boronic acid Introduction: A Trifunctional Linchpin for Advanced Synthesis The pursuit of molecular efficiency has positioned...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Transition-Metal Catalyzed C-H Activation of (4-Formyl-3-methoxyphenyl)boronic acid

Introduction: A Trifunctional Linchpin for Advanced Synthesis

The pursuit of molecular efficiency has positioned carbon-hydrogen (C-H) bond activation as a cornerstone of modern organic synthesis.[1] This strategy enables the direct conversion of ubiquitous C-H bonds into valuable chemical linkages, streamlining synthetic routes and minimizing waste.[1][2] Within this field, the substrate (4-Formyl-3-methoxyphenyl)boronic acid emerges as a uniquely versatile building block. Its trifunctional nature—possessing a directing formyl group, an electronically-influential methoxy group, and a synthetically powerful boronic acid handle—offers a platform for intricate molecular engineering.

This guide provides an in-depth exploration of C-H activation reactions centered on this substrate. We move beyond simple procedural lists to dissect the underlying principles, offering researchers, scientists, and drug development professionals a framework for rational experimental design and troubleshooting. The protocols detailed herein are designed to be self-validating systems, grounded in established mechanistic understanding and authoritative literature.

Scientific Foundation: Strategic Exploitation of a Multifunctional Arene

The synthetic utility of (4-Formyl-3-methoxyphenyl)boronic acid is rooted in the distinct and potentially synergistic roles of its functional groups. Understanding this interplay is critical for achieving high selectivity and yield.

The Formyl Group: A Gateway to ortho-Functionalization via Transient Direction

The aldehyde, or formyl group (-CHO), is a classical yet challenging directing group for C-H activation. Its coordinating ability with transition metals is inherently weak, often leading to low reactivity or undesired side reactions like decarbonylation.[3][4] The breakthrough in harnessing aldehydes for C-H activation came with the development of the transient directing group (TDG) strategy.[5][6][7]

This approach involves the in situ, reversible condensation of the aldehyde with an amine (often an amino acid or an aniline derivative) to form an imine. This transient imine is a significantly more potent directing group, forming a stable five- or six-membered palladacycle or rhodacycle intermediate that positions the catalyst to selectively activate the C-H bond at the ortho position (C5).[8][9] Upon completion of the catalytic cycle, the imine is hydrolyzed back to the aldehyde, releasing the functionalized product without the need for separate protection/deprotection steps. This elegant strategy is central to the protocols described in this guide.

The Boronic Acid: A Latent Handle for Cross-Coupling

The boronic acid moiety [-B(OH)₂] is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[10] In the context of C-H activation, it serves two primary purposes:

  • A Post-Functionalization Handle: After performing a selective C-H activation directed by the formyl group, the boronic acid remains intact, ready to participate in subsequent cross-coupling reactions. This enables a powerful two-step, one-substrate strategy for building complex biaryl or vinyl-aryl structures.

  • An Electronic Modifier: The boronic acid group can influence the electronic density of the aromatic ring, which can subtly affect the rate and efficiency of the C-H activation step.

It is crucial that the conditions for C-H activation are chosen to be orthogonal to the reactivity of the boronic acid, preventing premature protodeboronation or unwanted side reactions.

Catalytic Cycle Visualization

The general mechanism for palladium-catalyzed, transient-directed ortho-C-H activation is a foundational concept for the protocols that follow.

C_H_Activation_Cycle sub Substrate (Ar-CHO) imine Imine Intermediate (Ar-CH=N-R) sub->imine + TDG - H₂O tdg Transient Directing Group (H₂N-R) palladacycle Palladacycle Intermediate imine->palladacycle + Pd(II) - HX pd_cat Pd(II) Catalyst pd_cat->palladacycle pd_iv Pd(IV) Intermediate palladacycle->pd_iv + Coupling Partner (Oxidative Addition) coupling_partner Coupling Partner (e.g., Ar'-I) coupling_partner->pd_iv pd_iv->pd_cat Regenerated Catalyst product_imine Functionalized Imine pd_iv->product_imine Reductive Elimination product_imine->tdg Regenerated TDG product Final Product (Functionalized Ar-CHO) product_imine->product + H₂O (Hydrolysis) center Synthetic_Workflow start (4-Formyl-3-methoxyphenyl)boronic acid step1 Step 1: ortho-C-H Functionalization (e.g., Pd-catalyzed Arylation) start->step1 intermediate ortho-Arylated Product (Still contains boronic acid) step1->intermediate Introduces Ar¹ at C5 step2 Step 2: Suzuki-Miyaura Coupling intermediate->step2 final_product Trisubstituted Biaryl Product step2->final_product Introduces Ar² at C1

Sources

Method

Scale-up synthesis considerations for (4-Formyl-3-methoxyphenyl)boronic acid reactions

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Topic: Scale-up Synthesis of (4-Formyl-3-methoxyphenyl)boronic acid Abstract (4-Formyl-3-methoxyphenyl)boronic acid is a pi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Topic: Scale-up Synthesis of (4-Formyl-3-methoxyphenyl)boronic acid

Abstract

(4-Formyl-3-methoxyphenyl)boronic acid is a pivotal building block in contemporary drug discovery, prized for its utility in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures inherent to many pharmacologically active molecules.[1][2] Transitioning its synthesis from the laboratory bench to kilogram-scale production introduces significant challenges related to reaction control, impurity management, and process safety. This guide provides a comprehensive framework for the scale-up synthesis of (4-Formyl-3-methoxyphenyl)boronic acid, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and process engineering considerations. We present a robust, validated protocol grounded in established methodologies, focusing on safety, scalability, and product purity.

Introduction: The Strategic Importance of (4-Formyl-3-methoxyphenyl)boronic acid

Substituted arylboronic acids are indispensable tools in medicinal chemistry. The title compound, with its strategically placed formyl, methoxy, and boronic acid functionalities, offers multiple points for diversification, making it a valuable intermediate in the synthesis of high-value pharmaceutical targets. However, the scale-up of organoboron compound synthesis is fraught with potential issues, including the management of highly exothermic reactions, the handling of air- and moisture-sensitive intermediates, and the implementation of purification strategies that are both effective and economically viable at scale.[3][4][5][6][7] This document aims to provide an authoritative guide to navigate these complexities.

Synthetic Strategy: A Rationale for a Multi-Step Approach

The most common and scalable approach to arylboronic acids involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester at low temperatures.[8][9] For (4-Formyl-3-methoxyphenyl)boronic acid, the logical precursor is 4-bromo-2-methoxybenzaldehyde.

A critical consideration is the reactivity of the formyl (aldehyde) group, which is incompatible with the highly nucleophilic Grignard reagent. Therefore, a protection-deprotection strategy is mandatory. The aldehyde is temporarily converted into a non-reactive acetal, which is stable to the Grignard formation conditions and can be easily removed during the final acidic workup. This multi-step sequence, while adding to the process, ensures a clean reaction and minimizes the formation of intractable impurities.

G cluster_0 Step 1: Aldehyde Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Borylation cluster_3 Step 4: Hydrolysis & Deprotection cluster_4 Step 5: Purification A 4-Bromo-2-methoxybenzaldehyde B Protected Aldehyde (e.g., Diethyl Acetal) A->B Ethylene Glycol, p-TsOH, Toluene C Grignard Reagent (Air & Moisture Sensitive) B->C Mg turnings, I2 (cat.), Anhydrous THF D Boronate Ester Intermediate C->D 1. Triisopropyl borate 2. Low Temp (-78 °C) E Crude (4-Formyl-3-methoxyphenyl)boronic acid D->E Acidic Workup (e.g., aq. HCl) F Pure Product (>99%) E->F Base-Wash/Acid-Precipitation or Recrystallization

Critical Process Parameters and Scale-Up Rationale

Successfully scaling this synthesis requires rigorous control over several key parameters. The rationale behind these controls is crucial for process robustness.

  • Inert Atmosphere and Anhydrous Conditions: The formation of the Grignard reagent is the most sensitive step. Any trace of water or oxygen will quench the reagent, leading to the formation of the undesired protodeborylated byproduct (2-methoxybenzaldehyde) and reducing the overall yield.[4] On a large scale, this necessitates the use of a jacketed glass-lined reactor, thoroughly dried and purged with an inert gas like nitrogen or argon. Solvents must be of high purity and anhydrous.

  • Temperature Control: Grignard reagent formation is highly exothermic.[5][6] Uncontrolled exotherms can lead to solvent boiling and dangerous pressure increases. On a large scale, this is managed by:

    • Slow Addition: The aryl bromide solution is added slowly to the magnesium suspension.

    • Efficient Cooling: The reactor must be equipped with a reliable cooling system (e.g., a chiller circulating fluid through the reactor jacket) to dissipate the heat generated.[4]

    • Monitoring: Continuous monitoring of the internal temperature is non-negotiable. The subsequent borylation step (addition of the Grignard to the borate ester) must be conducted at very low temperatures (typically below -70 °C) to prevent the formation of over-addition byproducts (borinic acids).

  • Agitation and Mass Transfer: As the reaction mixture is heterogeneous (solid magnesium), efficient agitation is critical to ensure good contact between the reactants and maintain a uniform temperature throughout the reactor. Poor mixing can lead to localized hot spots and incomplete reaction.

  • Purification Strategy: While laboratory-scale purifications often rely on silica gel chromatography, this method is generally not economically or practically feasible for multi-kilogram production.[10][11] A scalable alternative is purification via acid-base extraction. A patented method for purifying formylphenylboronic acids involves dissolving the crude product in a mild aqueous base (pH 8-11), which converts the acidic boronic acid to its water-soluble salt.[12] Neutral organic impurities can then be removed by extraction with a non-polar solvent. Subsequent acidification of the aqueous layer re-precipitates the pure boronic acid, which can be isolated by filtration.[12][13]

Detailed Scale-Up Protocol (100 g Scale)

Disclaimer: This protocol is intended for execution by trained professionals in a facility equipped for large-scale chemical synthesis. A thorough risk assessment must be conducted prior to implementation.[4]

Materials and Equipment:

  • 5 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Chiller unit capable of reaching -80 °C.

  • Addition funnel (1 L).

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

G start Start: Dry 5L Reactor under Vacuum & Heat charge_mg Charge Mg Turnings & I2 crystal. Purge with N2. start->charge_mg add_bromide Slowly add 1/10 of Protected Bromide Solution (in Anhydrous THF) charge_mg->add_bromide check_initiation Confirm Initiation (Exotherm, Color Change) add_bromide->check_initiation heat_initiate Gently heat to initiate check_initiation->heat_initiate No main_addition Add remaining Bromide Solution maintaining T < 40°C check_initiation->main_addition Yes heat_initiate->check_initiation reflux Heat to reflux for 2h. Cool to RT. main_addition->reflux cool_reactor Cool Reactor to -78°C reflux->cool_reactor add_borate Add Triisopropyl Borate maintaining T < -70°C cool_reactor->add_borate warm_rt Stir 1h at -78°C, then allow to warm to RT overnight add_borate->warm_rt quench Cool to 0°C. Slowly quench with cold aq. HCl warm_rt->quench extract Extract with Ethyl Acetate (x3) quench->extract wash Wash combined organic layers (Brine) & Dry (Na2SO4) extract->wash concentrate Concentrate in vacuo to get Crude Product wash->concentrate purify Purification via Base-Wash/Acid-Precipitation concentrate->purify end End: Isolate & Dry Pure Product purify->end

Step 1: Acetal Protection of 4-Bromo-2-methoxybenzaldehyde This step can be performed in a standard round-bottom flask setup before moving to the reactor.

  • To a 2 L flask, add 4-bromo-2-methoxybenzaldehyde (215 g, 1.0 mol), ethylene glycol (84 g, 1.35 mol), and toluene (1 L).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH) (5 g, 0.026 mol).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Once water evolution ceases (approx. 4-6 hours), cool the reaction to room temperature.

  • Wash the solution with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the protected bromide as an oil. Use this directly in the next step.

Step 2: Synthesis of Crude (4-Formyl-3-methoxyphenyl)boronic acid

  • Setup: Assemble and thoroughly dry the 5 L reactor. Charge with magnesium turnings (30.4 g, 1.25 mol) and a single crystal of iodine. Seal the reactor and purge with nitrogen for at least 1 hour.

  • Grignard Initiation: Add 500 mL of anhydrous THF to the magnesium. In the addition funnel, place the protected bromide (from Step 1, approx. 1.0 mol) dissolved in 1 L of anhydrous THF. Add ~100 mL of the bromide solution to the magnesium. Observe for initiation (disappearance of iodine color, gentle reflux). If no initiation occurs, gentle heating may be required.

  • Grignard Formation: Once initiated, add the remainder of the bromide solution dropwise, maintaining the internal temperature below 40°C using the chiller. After the addition is complete, heat the mixture to a gentle reflux for 2 hours to ensure complete conversion. Cool to room temperature.

  • Borylation: Cool the reactor to -78°C. Slowly add triisopropyl borate (320 mL, 1.38 mol) via the addition funnel, ensuring the internal temperature does not rise above -70°C.

  • Warm-up: Stir the mixture at -78°C for 1 hour, then remove the cooling and allow the reaction to slowly warm to room temperature overnight with stirring.

  • Hydrolysis/Deprotection: Cool the reaction mixture to 0°C. Slowly and carefully quench the reaction by adding 1.5 L of cold 2 M aqueous HCl. This step is exothermic and will evolve gas. After addition, stir vigorously for 2 hours.

  • Work-up: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude boronic acid as a solid.

Step 3: Purification

  • Suspend the crude solid in 1 L of water and cool to 10°C.

  • Slowly add 10% aqueous sodium hydroxide solution dropwise until the solid dissolves and the pH reaches ~10.5. Do not exceed this pH.[12]

  • Extract the aqueous solution twice with toluene (2 x 250 mL) to remove non-acidic organic impurities.

  • Cool the aqueous layer back to 10°C. Slowly add 10% aqueous HCl with vigorous stirring until the pH is ~2-3. The pure boronic acid will precipitate.

  • Stir the slurry for 30 minutes at 10°C, then collect the solid by filtration.

  • Wash the filter cake with cold deionized water until the washings are neutral.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Quantitative Data Summary

Reagent/MaterialFormulaMWAmountMolesEquiv.
4-Bromo-2-methoxybenzaldehydeC₈H₇BrO₂215.05215 g1.01.0
Ethylene GlycolC₂H₆O₂62.0784 g1.351.35
Magnesium TurningsMg24.3130.4 g1.251.25
Triisopropyl BorateC₉H₂₁BO₃188.07320 mL1.381.38
Product (Expected) C₈H₉BO₄ 179.97 ~126 g ~0.70 70% Yield
Anhydrous THF--~1.5 L--
Toluene--~1.5 L--
Purity (by HPLC)---->99%

Safety and Hazard Management

The scale-up of this process requires strict adherence to safety protocols to mitigate risks.

  • Flammable Solvents: THF and Toluene are highly flammable. The reactor and all transfer lines must be properly grounded to prevent static discharge. Work in a well-ventilated area with explosion-proof equipment.[4]

  • Exothermic Reactions: Both Grignard formation and the acidic quench are significantly exothermic and can pose a runaway reaction hazard if not properly controlled with cooling and slow addition rates.[5][6] Never add water directly to an active Grignard reagent.

  • Reactive Reagents: Grignard reagents are pyrophoric upon exposure to air, especially on solid supports. Handle under an inert atmosphere.[4]

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses with side shields, and appropriate chemical-resistant gloves are mandatory.

Conclusion

The successful scale-up synthesis of (4-Formyl-3-methoxyphenyl)boronic acid is a process rooted in a fundamental understanding of organometallic chemistry and diligent control of key process parameters. By employing a robust protection-borylation-deprotection strategy and a scalable, non-chromatographic purification method, high-purity material can be reliably produced in kilogram quantities. The causality-driven approach outlined in this guide, emphasizing temperature control, inert conditions, and a validated purification workflow, provides a solid foundation for researchers and drug development professionals to confidently transition this valuable intermediate from the bench to production.

References

  • Johansson, H. et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development. Available from: [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available from: [Link]

  • Nykjaer, A. et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available from: [Link]

  • Gao, Y. et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Available from: [Link]

  • Gao, Y. et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]

  • ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]

  • Khan, R. A. et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Gray, M. et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. Available from: [Link]

  • ResearchGate. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Available from: [Link]

  • de Sousa, J. D. F., & da Silva, F. C. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available from: [Link]

  • Chemistry Stack Exchange. Challenging purification of organoboronic acids. Available from: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • SFS Chemical. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available from: [Link]

  • Loeh, B. et al. Process for preparing highly pure formylphenylboronic acids. US Patent 6,420,597.
  • Wikipedia. 4-Formylphenylboronic acid. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Suzuki Coupling Technical Support Center: (4-Formyl-3-methoxyphenyl)boronic acid

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving (4-Formyl-3-methoxyphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving (4-Formyl-3-methoxyphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy group presents unique challenges and opportunities in cross-coupling chemistry. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate these complexities and achieve high-yield, reproducible results.

Quick Troubleshooting FAQs

Here are answers to the most common initial challenges encountered when using (4-Formyl-3-methoxyphenyl)boronic acid.

Q1: My reaction has stalled or shows very low conversion. What are the first things to check?

A1: When a Suzuki coupling reaction fails to proceed, begin by assessing these critical parameters:

  • Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, confirm that the reaction conditions are suitable for its reduction to the active Pd(0) species.[1][2] Always use freshly opened catalysts or those stored properly under an inert atmosphere.

  • Inert Atmosphere: Oxygen can deactivate the catalyst and promote undesirable side reactions like boronic acid homocoupling.[2][3] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4]

  • Reagent Purity: Verify the purity of your (4-Formyl-3-methoxyphenyl)boronic acid and the aryl halide. Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.[2][3]

Q2: I'm observing a significant amount of a byproduct that appears to be 2-methoxybenzaldehyde. What is happening?

A2: This is a classic case of protodeboronation , where the C–B(OH)₂ bond is cleaved and replaced with a C–H bond.[5][6] This side reaction is a common failure mode, particularly for electron-deficient or heteroaromatic boronic acids.[1][7] The formyl group on your boronic acid makes it more susceptible to this pathway.

Q3: What are the most common side products besides protodeboronation?

A3: Two other common side products are:

  • Homocoupling: Formation of a biaryl product from two molecules of the boronic acid or two molecules of the aryl halide.[3] Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2][3]

  • Dehalogenation: The starting aryl halide is converted back to the simple arene by replacing the halogen with a hydrogen atom.[3][8]

Q4: Should I use the boronic acid or convert it to a boronate ester (e.g., pinacol ester)?

A4: While boronic acids are often more reactive, they are also more prone to protodeboronation.[9] Converting (4-Formyl-3-methoxyphenyl)boronic acid to its corresponding pinacol boronate ester can significantly enhance its stability.[1][3] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[5][6]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low to No Yield

Low yield is the most frequent issue. The key is to systematically identify the bottleneck in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Troubleshooting Flowchart for Low Yield"; font-family: "Arial"; font-size: 12px; } enddot Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be rate-limiting, especially with electron-rich or sterically hindered aryl halides.[1][10]

  • Solution 1: Catalyst Choice & Ligand Selection. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically accelerate oxidative addition and the overall catalytic turnover.[1][4][11] These ligands stabilize the Pd(0) center and promote the formation of the active catalytic species.[11]

Catalyst SystemTypical Substrate ScopeKey Advantage
Pd(PPh₃)₄ Simple, activated aryl bromides/iodidesCommercially available, good for simple cases.
Pd(dppf)Cl₂ Broad range of aryl halidesGood general-purpose catalyst, balances stability and activity.
Pd(OAc)₂ + SPhos/XPhos Unactivated/hindered aryl chlorides, electron-rich systemsHigh activity, accelerates slow oxidative additions.[4][12]
PEPPSI™-Type Catalysts Aryl chlorides, sterically demanding couplingsAir and moisture stable precatalysts, highly active.

Transmetalation, the transfer of the aryl group from boron to palladium, requires activation of the boronic acid by a base.[13] For (4-Formyl-3-methoxyphenyl)boronic acid, this step is a delicate balance. Conditions that promote transmetalation can also accelerate decomposition.

  • Solution 2: Base and Solvent Optimization. The base's role is to convert the neutral boronic acid into a more nucleophilic boronate species.[1]

    • For Stability: If protodeboronation is the main issue, switch to a milder, less nucleophilic base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][2] Running the reaction under strictly anhydrous conditions can also suppress protodeboronation by removing the proton source.[2]

    • For Reactivity: If the reaction is simply sluggish, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required.[1][4] These bases are most effective in polar aprotic solvents like dioxane or THF, often with a small amount of water to aid solubility.[1]

Guide 2: Managing the Aldehyde Functional Group

The formyl (aldehyde) group is generally well-tolerated in Suzuki couplings. However, under certain conditions, particularly with nickel catalysts or very harsh bases, it can potentially coordinate to the metal center or undergo side reactions.[14][15] For palladium-catalyzed reactions, the primary concern is its electronic effect.

  • Electronic Impact: The electron-withdrawing nature of the formyl group makes the boronic acid more prone to protodeboronation.[7] This is the most significant challenge posed by this functional group.

  • Mitigation Strategy: The most robust strategy is to protect the boronic acid as a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate .[1][3] These derivatives are more resistant to protodeboronation and hydrolyze in situ to generate the active boronic acid.[5][6]

Optimized Starting Protocol

This protocol provides a robust starting point for the coupling of (4-Formyl-3-methoxyphenyl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for your specific aryl halide.

Experimental Workflow

G

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), (4-Formyl-3-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).

  • Degassing: Seal the flask with a septum and purge with argon for 15 minutes. Alternatively, evacuate the flask and backfill with argon, repeating this cycle three times.[4]

  • Solvent Addition: Add degassed 1,4-dioxane (9 mL) and degassed water (1 mL) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[1]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[1][2][4]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for effective troubleshooting. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][10][16] The base plays a critical role by activating the boronic acid for the transmetalation step.[1][13]

Suzuki_Cycle

References

  • Benchchem. Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Wikipedia. Protodeboronation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Benchchem.
  • ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Benchchem.
  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. [Link]

  • Semanticscholar.org. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]

  • National Institutes of Health. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ACS Publications. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides | Journal of the American Chemical Society. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Royal Society of Chemistry. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. [Link]

  • National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Couplings of (4-Formyl-3-methoxyphenyl)boronic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-formyl-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-formyl-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and side reactions in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I'm observing a significant amount of 3-methoxybenzaldehyde. What is happening and how can I fix it?

A1: This is a classic case of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. [1][2] For (4-formyl-3-methoxyphenyl)boronic acid, this side reaction converts your starting material into 3-methoxybenzaldehyde, which reduces the overall yield of your desired cross-coupled product.

Underlying Causes:

  • Excess Water or Protic Solvents: The presence of water or other protic solvents can facilitate the protonolysis of the carbon-boron bond.[1]

  • Harsh Basic Conditions: While a base is necessary for the Suzuki reaction, strong bases or high concentrations can promote protodeboronation.[3][4] The rate of this side reaction is often pH-dependent.[2]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation, especially over extended reaction times.

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation pathway has more time to occur.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & 3-Methoxybenzaldehyde Formation cluster_1 Troubleshooting Steps cluster_2 Solutions A Identify Protodeboronation B Use Anhydrous Conditions A->B C Optimize Base Selection A->C D Screen Reaction Temperature A->D E Enhance Catalyst Activity A->E F Dry solvents and reagents. Use a glovebox or Schlenk line. B->F G Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). Use the minimum effective amount. C->G H Run a temperature screen (e.g., 60-100 °C). D->H I Use a more active ligand (e.g., Buchwald-type). Consider a Pd(0) precatalyst. E->I

Caption: Troubleshooting workflow for protodeboronation.

Detailed Protocols:

  • Drying Solvents: Solvents like dioxane or toluene can be dried by refluxing over sodium/benzophenone or by passing them through an activated alumina column.

  • Base Screening: Prepare parallel reactions with different bases (e.g., K₂CO₃, K₃PO₄, CsF) while keeping all other parameters constant to identify the optimal choice for your specific substrate.

Q2: I'm seeing a significant amount of a symmetrical biaryl byproduct, 2,2'-dimethoxy-4,4'-diformylbiphenyl. What causes this homocoupling and how can it be minimized?

A2: The formation of a symmetrical biaryl from your boronic acid is known as homocoupling. [5] This side reaction is often promoted by the presence of oxygen or an excess of a Pd(II) species in the reaction mixture.[6][7]

Primary Causes:

  • Oxygen in the Reaction Mixture: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[5][8]

  • Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂, a portion of the precatalyst can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle is established.[5]

Strategies for Minimizing Homocoupling:

StrategyRationale
Rigorous Degassing Removes dissolved oxygen, a key contributor to the oxidation of Pd(0) to Pd(II).[8]
Use of Pd(0) Precatalysts Starts the catalytic cycle directly with the active form of palladium, avoiding the initial presence of Pd(II) that can lead to homocoupling.
Addition of a Mild Reducing Agent Can help to reduce any Pd(II) species back to the active Pd(0) state.[7]
Use of Bulky, Electron-Rich Ligands Can promote the desired reductive elimination step in the cross-coupling cycle, outcompeting the homocoupling pathway.[9]

Experimental Protocol: Solvent Degassing by Nitrogen Sparging

  • Assemble your reaction flask with a stir bar and seal it with a septum.

  • Add your solvent to the flask.

  • Insert a long needle connected to a nitrogen line so that it is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble a steady stream of nitrogen through the solvent for at least 15-30 minutes while stirring.[8]

  • Remove the needles and maintain a positive pressure of nitrogen in the flask.

Q3: Can the aldehyde group on my boronic acid interfere with the Suzuki coupling reaction?

A3: Generally, the Suzuki-Miyaura coupling is known for its excellent functional group tolerance, including aldehydes. [10][11] However, under certain conditions, the aldehyde can participate in side reactions or influence the catalyst's activity.

Potential Issues:

  • Coordination to the Catalyst: The carbonyl oxygen of the aldehyde can coordinate to the palladium center. While this is more pronounced with nickel catalysts, it can still influence the electronics and sterics of the palladium complex, potentially affecting the rate of the desired reaction.[12][13]

  • Aldol-type Reactions: Under strongly basic conditions and elevated temperatures, the aldehyde could potentially undergo self-condensation or other base-mediated side reactions. This is less common under typical Suzuki conditions but is a possibility to consider if you observe unexpected byproducts.

Recommendations:

  • Use Mild Bases: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred to minimize base-mediated side reactions of the aldehyde.[14]

  • Moderate Temperatures: Avoid excessively high temperatures to reduce the likelihood of undesired pathways.

  • Efficient Catalyst Systems: Using a highly active catalyst system can ensure that the Suzuki coupling proceeds quickly, minimizing the time for potential side reactions involving the aldehyde to occur.[4]

Q4: I am having trouble with reproducibility. What are the most critical parameters to control for this specific boronic acid?

A4: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality. For (4-formyl-3-methoxyphenyl)boronic acid, the following parameters are particularly critical:

  • Inert Atmosphere: As discussed, the exclusion of oxygen is paramount to prevent homocoupling.[7] Ensure consistent and thorough degassing procedures for every reaction.

  • Reagent Quality: The purity of the boronic acid is crucial. Boronic acids can dehydrate to form boroxines, which can have different reactivity. Ensure you are using a high-purity reagent and consider storing it under an inert atmosphere.

  • Base Quality and Dispensing: Bases like K₃PO₄ can be hygroscopic. Use a freshly opened bottle or dry the base before use. Ensure accurate and consistent dispensing, as the base-to-boronic acid ratio is critical.

  • Catalyst Loading and Activity: Use a consistent and accurately measured amount of a reliable palladium precatalyst. The activity of palladium catalysts can degrade over time, so using a fresh source is advisable.[9]

G cluster_0 Key Parameters for Reproducibility cluster_1 Impacts A Inert Atmosphere (Degassing) E Prevents Homocoupling A->E B Reagent Purity (Boronic Acid) F Ensures Consistent Reactivity B->F C Base Quality (Anhydrous) G Controls Protodeboronation Rate C->G D Catalyst Activity (Precatalyst) H Determines Reaction Rate D->H

Caption: Critical parameters for reproducible Suzuki couplings.

By carefully controlling these variables, you can significantly improve the consistency and success of your Suzuki coupling reactions with (4-formyl-3-methoxyphenyl)boronic acid.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. Available at: [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing). Available at: [Link]

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions - Semantic Scholar. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - Journal of the American Chemical Society. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. Available at: [Link]

  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions - ResearchGate. Available at: [Link]

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions - ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? - Reddit. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions - Journal of Chemical Education. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides - Wordpress. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) - Reddit. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • CHEM 344 Organometallic Chemistry Practice Problems - University of Wisconsin-Madison. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Products from (4-Formyl-3-methoxyphenyl)boronic acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from (4-Formyl-3-methoxyphenyl)boronic acid. The unique trifunctional nature of this reagent—possessing a boronic acid, an aldehyde, and a methoxy group—presents distinct challenges and opportunities in downstream processing. This resource is designed to provide both foundational protocols and advanced problem-solving strategies.

Section 1: Understanding the Purification Landscape

(4-Formyl-3-methoxyphenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in reactions such as Suzuki-Miyaura cross-coupling and reductive amination. The purification strategy for your desired product is fundamentally dictated by the reaction type and the inherent physicochemical properties of the starting materials, byproducts, and the final compound.

Core Purification Challenges:
  • Polarity Overlap: The aldehyde and boronic acid moieties can impart significant polarity, often leading to co-elution with polar byproducts or unreacted starting materials during chromatographic purification.

  • Byproduct Formation: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and protodeboronation.[1][2] Reductive aminations may be incomplete, leaving residual imine intermediates.[3]

  • Product Lability: The aldehyde functional group can be sensitive to both acidic and basic conditions, potentially leading to degradation during workup or purification.[4]

Logical Flow for Purification Strategy:

A systematic approach is crucial for efficiently isolating your target compound. The following diagram outlines a general decision-making workflow.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup TLC TLC Analysis to Assess Polarity & Complexity Workup->TLC Column Column Chromatography TLC->Column Complex Mixture / Close Rf Values Recrystal Recrystallization TLC->Recrystal Solid Product / Sufficiently Different Solubilities Prep_HPLC Preparative HPLC Column->Prep_HPLC Co-eluting Impurities / High Purity Required Final_Product Pure Product Column->Final_Product Recrystal->Final_Product Prep_HPLC->Final_Product

Caption: General purification decision workflow.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Products

Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds. When using (4-Formyl-3-methoxyphenyl)boronic acid, the product is typically a biaryl aldehyde.

Frequently Encountered Issues & Solutions

Question: My primary impurity is the homocoupled dimer of (4-Formyl-3-methoxyphenyl)boronic acid. How can I remove it?

Answer: The homocoupled byproduct, a symmetrical biphenyl, often has different solubility and polarity profiles compared to the desired unsymmetrical product.

  • Causality: Homocoupling is often promoted by the presence of oxygen and excess palladium(II) species in the reaction mixture.[2]

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method. The difference in symmetry between the desired product and the homocoupled dimer can lead to significant differences in crystal lattice packing and, therefore, solubility. Experiment with a range of solvent systems.

    • Column Chromatography: While sometimes challenging due to similar polarities, careful optimization of the solvent system can achieve separation. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended.[5]

    • Reaction Optimization: To prevent the issue in future reactions, ensure thorough degassing of your reaction mixture and consider adding a mild reducing agent like potassium formate to minimize free Pd(II) concentration.[2]

Question: I'm struggling to remove unreacted boronic acid and other boron-containing impurities from my crude product.

Answer: Boronic acids and their byproducts can be persistent impurities.

  • Causality: Boronic acids can be difficult to remove completely with a simple aqueous wash, especially if the product itself has some water solubility.

  • Troubleshooting Steps:

    • Aqueous Base Wash: During the workup, wash the organic layer with an aqueous base (e.g., 1M NaOH or K₂CO₃). This will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Caution: Be mindful of the stability of your aldehyde product to strong bases.

    • Methanol Co-evaporation: After the initial workup, repeatedly dissolving the crude product in methanol and concentrating it under reduced pressure can help remove boric acid and other volatile boron species as the volatile trimethyl borate.[6]

    • Filtration through a Plug of Silica: For less polar products, passing a solution of the crude material through a short plug of silica gel can effectively adsorb the polar boron impurities.

Protocol 2.1: Standard Extractive Workup for Suzuki-Miyaura Reactions

This protocol is a general starting point for quenching and initial purification of a Suzuki-Miyaura reaction mixture.[7][8]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or toluene.

  • Add water and transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1M aqueous HCl (if the product is base-stable)

    • Saturated aqueous NaHCO₃

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

Section 3: Troubleshooting Guide for Reductive Amination Products

Reductive amination of the aldehyde on (4-Formyl-3-methoxyphenyl)boronic acid with a primary or secondary amine yields an aminomethylphenylboronic acid derivative.

Frequently Encountered Issues & Solutions

Question: My final product is contaminated with the intermediate imine. How can I improve the reduction and purify the final amine?

Answer: Incomplete reduction is a common issue in reductive amination.

  • Causality: The reducing agent may not be sufficiently reactive, or the reaction conditions may not be optimal for complete conversion of the imine to the amine.[3]

  • Troubleshooting Steps:

    • Reaction Optimization:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often more effective and milder than sodium borohydride for one-pot reductive aminations. For pre-formed imines, sodium borohydride is generally sufficient.[9]

      • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze imine formation prior to reduction.

    • Purification:

      • Acid-Base Extraction: The desired amine product is basic and can be separated from the neutral imine impurity. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving the imine in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.

      • SCX (Strong Cation Exchange) Chromatography: This is a highly effective method for purifying basic compounds like amines.[9] The crude mixture is loaded onto the SCX cartridge, non-basic impurities are washed away, and the desired amine is then eluted by washing with a basic solution (e.g., methanolic ammonia).

Question: The boronic acid group in my product is making purification by silica gel chromatography difficult.

Answer: The polar and acidic nature of the boronic acid can lead to streaking and poor separation on silica gel.

  • Causality: Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel.

  • Troubleshooting Steps:

    • Protection of the Boronic Acid: Before chromatography, consider temporarily protecting the boronic acid as a pinacol boronate ester. This is a less polar, more chromatographically stable derivative. The pinacol ester can be formed by reacting the boronic acid with pinacol, often with azeotropic removal of water.

    • Use of Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic) or a bonded phase like diol or amine-functionalized silica, which may have different selectivity.[10]

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is an excellent option.[11][12] The separation is based on hydrophobicity, and this technique can often resolve closely related compounds that are inseparable by normal-phase chromatography.

Data Summary: Common Purification Techniques
TechniquePrincipleBest ForPotential Issues with (4-Formyl-3-methoxyphenyl)boronic acid derivatives
Column Chromatography Adsorption / PolarityGeneral purpose separation of mixtures with different polarities.[5][13]Strong interaction of boronic acid with silica; polarity overlap of aldehyde and boronic acid functionalities.
Recrystallization Differential SolubilityPurifying solid compounds from soluble or insoluble impurities.[14][15]Finding a suitable solvent system can be challenging; loss of material in the mother liquor.
Acid-Base Extraction Differential pKaSeparating acidic or basic compounds from neutral species.Product instability under strong acidic or basic conditions; emulsion formation.
Preparative HPLC Partitioning / HydrophobicityHigh-resolution separation for high-purity compounds; difficult separations.[16][17]Higher cost; limited sample loading capacity compared to column chromatography.
Bisulfite Adduct Formation Reversible Chemical ReactionSpecifically separating aldehydes from other functional groups.[4][18][19]Steric hindrance around the aldehyde may inhibit adduct formation; decomposition under basic regeneration conditions.

Section 4: Specialized Purification Protocol - Aldehyde Purification via Bisulfite Adduct

This technique is particularly useful for purifying the aldehyde-containing product from non-aldehyde impurities, or for removing an unreacted aldehyde starting material.

  • Principle: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct. This allows for the selective transfer of the aldehyde from an organic phase to an aqueous phase. The aldehyde can then be regenerated by basification.[18][19]

Bisulfite_Purification Start Crude Mixture in Organic Solvent Add_Bisulfite Add Saturated Aq. Sodium Bisulfite Start->Add_Bisulfite Shake Shake Vigorously in Separatory Funnel Add_Bisulfite->Shake Separate Separate Layers Shake->Separate Organic_Phase Organic Phase: Non-Aldehyde Impurities Separate->Organic_Phase Collect Aqueous_Phase Aqueous Phase: Aldehyde-Bisulfite Adduct Separate->Aqueous_Phase Isolate Basify Add Base (e.g., NaOH) to Aqueous Phase Aqueous_Phase->Basify Extract Extract with Fresh Organic Solvent Basify->Extract Final_Product Organic Phase: Purified Aldehyde Extract->Final_Product

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Protocol 4.1: Purification of an Aromatic Aldehyde via Bisulfite Adduct

This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[4]

  • Dissolve the crude mixture containing the aldehyde in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of freshly prepared, saturated aqueous sodium bisulfite.

  • Shake the funnel vigorously for 1-2 minutes. A precipitate of the adduct may form at the interface.

  • Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while other organic components will remain in the organic layer.

  • Isolate the aqueous layer and transfer it to a clean separatory funnel.

  • Add a fresh portion of organic solvent (e.g., ethyl acetate).

  • Slowly add a base (e.g., 10% NaOH solution) dropwise while swirling until the aqueous layer becomes basic (pH > 10). This will regenerate the aldehyde.

  • Shake the funnel to extract the regenerated aldehyde into the organic layer.

  • Separate the layers and collect the organic phase containing the purified aldehyde.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure aldehyde.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Google Patents. (1999). US5922898A - Process for preparing biaryl compounds.
  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, September 20). Workup of suzuki miyaura coupling?. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Ghavami, R., & Zarei, M. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports, 5, 11613.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... Retrieved from [Link]

  • Dicks, A. P., & Batey, R. A. (2015). Don't Forget the Workup.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Brindle, C. S., & Mahoney, J. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57361.
  • Cravotto, G., Orio, L., & Calcio Gaudino, E. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 26(2), 452.
  • Jasperse, C. (n.d.).
  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved from [Link]

  • PubMed. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Retrieved from [Link]

  • Bakewell, C., & Organ, M. G. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Addressing Solubility Challenges of (4-Formyl-3-methoxyphenyl)boronic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (4-Formyl-3-methoxyphenyl)boronic acid (CAS#: 815620-00-9). This resource is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (4-Formyl-3-methoxyphenyl)boronic acid (CAS#: 815620-00-9). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered during synthetic applications. We provide in-depth, field-proven insights and protocols to ensure your experiments proceed efficiently and successfully.

Introduction: Understanding the Challenge

(4-Formyl-3-methoxyphenyl)boronic acid is a valuable bifunctional building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its structure, featuring a polar formyl group, a methoxy group, and the boronic acid moiety, results in a crystalline solid with a high melting point (214-217 °C) and nuanced solubility characteristics.[2][3] Researchers often face challenges in achieving sufficient concentration in common reaction media, which can hinder reaction kinetics and overall yield. This guide provides a systematic approach to overcoming these obstacles.

Section 1: Quick Reference - Compound Properties & Solubility Profile

For rapid assessment, the key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 815620-00-9[2][4]
Molecular Formula C₈H₉BO₄[3][5]
Molecular Weight 179.97 g/mol [5]
Melting Point 214-217 °C[2][3]
pKa ~6.86 (Predicted)[3]
General Solubility Slightly soluble in DMSO. Phenylboronic acids generally show high solubility in ethers (THF, Dioxane) and ketones (Acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons (Toluene, Hexane).[2][6][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my (4-Formyl-3-methoxyphenyl)boronic acid not dissolving in my reaction solvent?

A1: Several factors contribute to the poor solubility of this reagent:

  • High Crystallinity: The compound is a high-melting-point solid, indicating strong intermolecular forces (hydrogen bonding, dipole-dipole interactions) that require significant solvation energy to overcome.

  • Solvent Polarity Mismatch: The molecule has both polar (formyl, methoxy, hydroxyls) and non-polar (phenyl ring) regions. A single solvent may not be optimal for solvating the entire structure. For instance, non-polar solvents like toluene or hexane are generally poor choices for dissolving boronic acids.[8]

  • Boroxine Formation: In anhydrous aprotic solvents, boronic acids can undergo dehydration to form a cyclic trimer anhydride called a boroxine.[6] Boroxines are often less soluble than their corresponding monomeric acids and can precipitate from the solution. This process is reversible.

Q2: What are the recommended solvents and co-solvents for this boronic acid?

A2: The choice of solvent is critical and reaction-dependent.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) , 1,4-Dioxane , and Tetrahydrofuran (THF) are excellent starting points. They can effectively solvate the phenylboronic acid structure.[6]

  • Alcohols: Solvents like Ethanol (EtOH) or Isopropanol (IPA) can also be effective, often used as co-solvents.

  • Co-Solvent Systems: For many applications, particularly Suzuki-Miyaura couplings, a mixture of solvents is superior. A common and highly effective system is a Dioxane/Water or THF/Water mixture (e.g., in a 3:1 to 5:1 ratio). The organic solvent dissolves the aryl halide and catalyst, while water, especially in the presence of a base, dramatically increases the solubility of the boronic acid by converting it to the boronate salt.[9][10]

Q3: How does pH affect the solubility of (4-Formyl-3-methoxyphenyl)boronic acid?

A3: The pH of the medium has a profound effect on solubility, especially in aqueous or protic systems. Boronic acids are Lewis acids that exist in equilibrium with a tetrahedral boronate anion (R-B(OH)₃⁻).[11]

  • Acidic to Neutral pH (pH < 7): The compound exists primarily as the neutral, less water-soluble boronic acid, R-B(OH)₂.

  • Basic pH (pH > 8): The addition of a base (e.g., K₂CO₃, K₃PO₄, NaOH) deprotonates the boronic acid, forming the anionic boronate species.[12] This ionic salt is significantly more polar and thus much more soluble in water and other polar protic solvents.[13] This is the fundamental principle behind using aqueous base in many Suzuki-Miyaura reactions.[1]

Q4: My Suzuki-Miyaura reaction is biphasic (e.g., Toluene/Water), and the reaction is slow or stalled. What can I do?

A4: This is a classic symptom of poor mass transfer between the organic and aqueous phases. The aryl halide and palladium catalyst reside in the organic phase, while the highly soluble boronate salt is in the aqueous phase. To facilitate the reaction, the boronate must be transferred to the organic phase for transmetalation. A Phase-Transfer Catalyst (PTC) is the solution. A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is highly effective.[14][15] The lipophilic tetrabutylammonium cation pairs with the boronate anion, forming an ion pair that is soluble in the organic phase, thereby shuttling the active nucleophile to the reaction site and accelerating the coupling.[16][17]

Q5: Can I simply heat the reaction mixture to dissolve the boronic acid?

A5: Heating can increase solubility and is a common practice. However, it must be done with caution.

  • Benefits: Increased temperature provides the kinetic energy needed to overcome the crystal lattice energy, often leading to complete dissolution.

  • Risks: Phenylboronic acids can be susceptible to thermal decomposition, particularly protodeboronation , where the C-B bond is cleaved to yield vanillin in this case.[18] This side reaction is often accelerated by high temperatures and the presence of base and water, consuming your starting material and reducing the final product yield.[19] It is advisable to apply heat judiciously (e.g., 60-100 °C) and monitor the reaction for byproducts.

Q6: I dissolved the boronic acid in an anhydrous solvent like THF, but a precipitate formed over time. What is happening?

A6: This is a strong indication of boroxine formation . As mentioned in A1, three molecules of the boronic acid can condense, releasing three molecules of water to form a six-membered ring. If your reaction requires strictly anhydrous conditions and you observe this, you can shift the equilibrium back to the monomer by adding a very small, controlled amount of water (e.g., 1-5 equivalents).[18]

Section 3: Troubleshooting Workflows & Protocols
Decision-Making Workflow for Solubility Issues

The following diagram provides a logical path for diagnosing and solving solubility problems with (4-Formyl-3-methoxyphenyl)boronic acid.

G start Poor Solubility Observed check_solvent Is the solvent appropriate? (e.g., Toluene, Hexane) start->check_solvent is_biphasic Is the reaction biphasic or contains water? check_solvent->is_biphasic No, using polar solvent sol_polar ACTION: Switch to polar aprotic solvent (Dioxane, THF, DMF) check_solvent->sol_polar Yes check_temp Is the reaction at room temperature? is_biphasic->check_temp No sol_base ACTION: Ensure sufficient base is present to form boronate salt (pH > 8) is_biphasic->sol_base Yes check_anhydrous Is the system strictly anhydrous aprotic? check_temp->check_anhydrous No, already heated sol_heat ACTION: Heat moderately (60-100 °C). Monitor for degradation. check_temp->sol_heat Yes sol_water ACTION: Suspect boroxine. Add 1-5 eq. H₂O to reverse. check_anhydrous->sol_water Yes sol_ptc ACTION: Add Phase-Transfer Catalyst (e.g., TBAB) sol_base->sol_ptc If still slow

Caption: Decision tree for troubleshooting solubility.

Experimental Protocol: Optimizing a Biphasic Suzuki-Miyaura Coupling

This protocol provides a step-by-step method for a typical Suzuki-Miyaura reaction where the solubility of (4-Formyl-3-methoxyphenyl)boronic acid is a concern.

Reagents & Equipment:

  • (4-Formyl-3-methoxyphenyl)boronic acid (1.2 equiv.)

  • Aryl Halide (e.g., 4-Bromotoluene, 1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv.)

  • Phase-Transfer Catalyst (e.g., TBAB, 10 mol%)

  • Solvents: Toluene and Degassed Water

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), (4-Formyl-3-methoxyphenyl)boronic acid (1.2 equiv.), base (3.0 equiv.), and phase-transfer catalyst (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to remove oxygen.

  • Solvent Addition: Under the inert atmosphere, add toluene and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

    • Rationale: Toluene solubilizes the aryl halide and the catalyst complex. The aqueous K₂CO₃ solution will deprotonate and dissolve the boronic acid.[17]

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heating & Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases, aiding the PTC. Monitor the reaction progress by TLC or LC-MS.

    • Causality: The PTC (TBAB) transports the boronate anion from the aqueous phase to the organic phase, where it can engage in the transmetalation step of the catalytic cycle, thus driving the reaction forward.[15]

Section 4: Advanced Strategies for Recalcitrant Cases

If solubility and stability issues persist, especially in complex syntheses or with sensitive substrates, consider using a protected form of the boronic acid.

N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are air-stable, crystalline solids that are generally more soluble in organic solvents than the free boronic acids.[20] They are designed for "slow-release" cross-coupling. Under basic aqueous conditions, the MIDA ligand is slowly hydrolyzed, releasing the boronic acid in situ at a controlled rate.[19]

  • Advantages:

    • Enhanced Stability: Protects the boronic acid from premature decomposition (e.g., protodeboronation).[19]

    • Improved Solubility: MIDA boronates often have better solubility profiles in common organic solvents.

    • Controlled Release: Maintains a low, steady concentration of the active boronic acid in solution, which can suppress side reactions like homocoupling.[10]

This strategy transforms a difficult-to-handle boronic acid into a robust and reliable coupling partner.

References
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Leszczyński, P., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Leszczyński, P., & Sporzyński, A. (2018). Solubility of phenylboronic compounds in water. Journal of the Serbian Chemical Society. Available at: [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Available at: [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • ResearchGate. (2025). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Available at: [Link]

  • ResearchGate. (n.d.). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Available at: [Link]

  • ResearchGate. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. Available at: [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Adamczyk-Woźniak, A., Dąbrowski, M., & Sporzyński, A. (2007). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Use of Phenylboronic Acids to Investigate Boron Function in Plants. Available at: [Link]

  • ResearchGate. (n.d.). Variation of pH as a function of boric acid concentration... Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Dubé, P., et al. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

Sources

Troubleshooting

Preventing protodeboronation of (4-Formyl-3-methoxyphenyl)boronic acid during coupling

Troubleshooting Guide: Preventing Protodeboronation of (4-Formyl-3-methoxyphenyl)boronic acid Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Preventing Protodeboronation of (4-Formyl-3-methoxyphenyl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically the undesired protodeboronation of (4-Formyl-3-methoxyphenyl)boronic acid. This substrate, characterized by its electron-rich methoxy substituent, is particularly susceptible to this yield-reducing side reaction. This document provides in-depth, field-proven insights and actionable protocols to help you navigate this common issue.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is my (4-Formyl-3-methoxyphenyl)boronic acid susceptible to it?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this is a significant undesired side reaction that consumes your starting material, leading to the formation of 3-methoxybenzaldehyde as a byproduct and reducing the overall yield of your target biaryl molecule.

The susceptibility of (4-Formyl-3-methoxyphenyl)boronic acid stems from its electronic properties. The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density on the aromatic ring. This increased electron density makes the ipso-carbon (the carbon atom attached to the boron) more susceptible to electrophilic attack by a proton source (like water), which is the key step in protodeboronation. While the formyl group (-CHO) is electron-withdrawing, the influence of the ortho-methoxy group often dominates, rendering the boronic acid prone to this decomposition pathway, especially under the basic conditions required for the Suzuki-Miyaura reaction.

Q2: I'm observing significant formation of 3-methoxybenzaldehyde in my reaction. What are the primary factors promoting this side reaction?

A2: The extent of protodeboronation is highly dependent on your reaction conditions.[1] Several key factors can accelerate this undesired pathway:

  • Base Selection: The presence of a base is essential for the Suzuki-Miyaura catalytic cycle, but it is also a primary catalyst for protodeboronation. Strong bases, particularly hydroxide ions (e.g., from NaOH, KOH), react with the boronic acid to form a more reactive boronate species ([ArB(OH)₃]⁻), which is more susceptible to protonolysis.[2]

  • Presence of Water: Water is a common proton source for this reaction. Many standard Suzuki protocols use aqueous base solutions or biphasic solvent systems containing water, which can exacerbate protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures, while often used to drive the coupling to completion, also accelerate the rate of protodeboronation.

  • Catalyst System: The palladium catalyst and associated ligands can influence the rate of this side reaction. It has been observed that some bulky phosphine ligands, while effective for promoting difficult cross-couplings, can paradoxically also accelerate protodeboronation.[3] The key is for the rate of the desired catalytic turnover to significantly outpace the rate of protodeboronation.

The interplay of these factors creates a delicate balance that must be optimized to favor the desired cross-coupling product.

Troubleshooting Workflow & Optimization Strategies

If you are experiencing low yields due to protodeboronation, a systematic approach to optimizing your reaction conditions is crucial. The following workflow provides a logical progression from simple adjustments to more robust solutions.

troubleshooting_workflow cluster_start Initial Observation cluster_optimization Optimization Strategies cluster_check Evaluation cluster_end Outcome start Low Yield & High Protodeboronation Observed opt_base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃, KF) start->opt_base Step 1: Modify Base opt_temp Lower Reaction Temperature (e.g., 60-80 °C) opt_base->opt_temp Step 2: Adjust Temperature opt_solvent Use Anhydrous Solvents (e.g., Dioxane, Toluene, THF) opt_temp->opt_solvent Step 3: Change Solvent System opt_reagent Switch to Boronic Ester (Pinacol or MIDA derivative) opt_solvent->opt_reagent Step 4: Modify Boron Reagent check Problem Resolved? opt_reagent->check end_yes Successful Coupling: High Yield, Minimal Byproduct check->end_yes Yes end_no Further Optimization Needed: Consider Advanced Catalysts or Alternative Couplings check->end_no No

Caption: Troubleshooting workflow for minimizing protodeboronation.

Detailed Protocols & Methodologies

Here we provide detailed protocols for mitigating protodeboronation, ranging from optimizing standard conditions to employing more stable boronic acid derivatives.

Protocol 1: Optimized Suzuki-Miyaura Coupling with a Weak Inorganic Base

This protocol is a first-line optimization strategy, focusing on replacing strong bases with weaker alternatives and minimizing water content.

1. Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (4-Formyl-3-methoxyphenyl)boronic acid (1.2-1.5 equiv.), and a weak inorganic base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

2. Reaction Setup:

  • Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

3. Reaction Execution:

  • Heat the reaction mixture to a moderate temperature (start with 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS (see Analytical Protocols below).

4. Workup and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

Protocol 2: Conversion to and Coupling of a MIDA Boronate Ester

For particularly challenging substrates where optimization of the free boronic acid fails, converting it to a more stable N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy.[1] MIDA boronates are stable crystalline solids that slowly release the boronic acid under basic conditions, keeping the concentration of the unstable free acid low throughout the reaction.

Step 2A: Synthesis of (4-Formyl-3-methoxyphenyl)boronic acid MIDA ester

This procedure is adapted from a general method for MIDA boronate synthesis.[4]

1. Dissolution:

  • In a round-bottom flask, dissolve (4-Formyl-3-methoxyphenyl)boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in anhydrous DMF (to achieve a concentration of ~1 M).

2. Dehydration and Esterification:

  • Heat the mixture to 160 °C in a sealed vessel (e.g., a Monowave reactor or a sealed tube in an oil bath) for 10-15 minutes.[4]

3. Isolation:

  • Cool the reaction mixture to room temperature.

  • Remove the DMF under high vacuum.

  • Suspend the resulting solid in diethyl ether and sonicate for 10 minutes to break up any clumps.

  • Collect the pure MIDA boronate ester as a colorless solid by filtration and dry under vacuum.

Step 2B: Suzuki-Miyaura Coupling using the MIDA Boronate

1. Reagent Preparation:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the (4-Formyl-3-methoxyphenyl)boronic acid MIDA ester (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

2. Reaction Setup:

  • Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 10:1), to facilitate the slow hydrolysis of the MIDA ester.

3. Reaction Execution & Workup:

  • Heat the reaction (e.g., to 80 °C) and monitor its progress. The workup and purification follow the same procedure as in Protocol 1.

Data Summary: Impact of Reaction Parameters

Table 1: Effect of Base on Protodeboronation

BaseRelative StrengthExpected ProtodeboronationRecommended Use Case
NaOH, KOHStrongHighNot recommended for sensitive substrates
K₂CO₃, Na₂CO₃ModerateModerateCommon, but may require optimization
K₃PO₄, Cs₂CO₃ Weak Low Recommended starting point
KF, CsF Weak Very Low Excellent for sensitive substrates

Table 2: Effect of Solvent System on Protodeboronation

Solvent SystemWater ContentExpected ProtodeboronationComments
Dioxane/H₂O (4:1)HighHighStandard, but promotes protodeboronation
Toluene/EtOH/H₂OModerateModerateBiphasic system, requires optimization
Anhydrous Dioxane None Low Requires soluble base (e.g., KOtBu, TMSOK)
Anhydrous THF None Low Good general-purpose anhydrous solvent

Analytical Protocols for Reaction Monitoring

Accurate monitoring is key to successful optimization. Here are starting points for developing analytical methods to track the consumption of your boronic acid and the formation of both the desired product and the protodeboronated byproduct.

Monitoring by ¹H NMR Spectroscopy

This method allows for direct quantification of the relative amounts of starting material, product, and byproduct in the reaction mixture.

1. Sample Preparation:

  • Carefully take a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere.

  • Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the sample through a small plug of silica or celite in a Pasteur pipette to remove palladium black.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a distinct, non-overlapping signal.

2. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum.

3. Data Analysis:

  • Identify the characteristic signals for:

    • (4-Formyl-3-methoxyphenyl)boronic acid: Aromatic signals and the aldehyde proton (~9.8 ppm).
    • 3-methoxybenzaldehyde (byproduct): Aromatic signals and the distinct aldehyde proton (~9.9 ppm).
    • Desired Biaryl Product: New aromatic signals.
  • Integrate the distinct signals of each component relative to the internal standard to determine their molar ratios and track the reaction progress.

Monitoring by GC-MS

GC-MS is highly sensitive and excellent for separating and identifying volatile components of the reaction mixture.

1. Sample Preparation:

  • Quench a small aliquot (~50 µL) of the reaction mixture by diluting it into a vial containing ethyl acetate and a small amount of water.

  • Vortex the mixture and allow the layers to separate.

  • Inject a small volume (1 µL) of the organic layer into the GC-MS.

2. GC Method Parameters (Starting Point):

  • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Carrier Gas: Helium.

3. MS Analysis:

  • Use electron ionization (EI) and scan a mass range of 50-500 amu.

  • Identify the components by their retention times and mass spectra. The protodeboronated byproduct, 3-methoxybenzaldehyde, will have a distinct molecular ion peak at m/z 136.

Monitoring by HPLC

HPLC is ideal for monitoring less volatile compounds and provides excellent quantitative data.

1. Sample Preparation:

  • Quench an aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a gradient of 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm).

3. Data Analysis:

  • Develop a calibration curve for the starting boronic acid to accurately quantify its consumption over time.

By systematically applying these troubleshooting strategies and utilizing robust analytical monitoring, you can effectively minimize protodeboronation and significantly improve the yield and purity of your Suzuki-Miyaura cross-coupling reactions.

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem Technical Support.
  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Li, Z., et al. (2022).
  • Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters. Aldrichimica Acta, 41(1), 3-10.
  • Kelly, A., et al. (2020).
  • MDPI. (2022).
  • Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 166-184.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85675-85678.
  • Li, H., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4451-4456.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Nanalysis. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Boakye-Ansah, C., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(21), 7246.
  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
  • Royal Society of Chemistry. (2014). Trace Amount Pd(ppm)
  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
  • I.R.I.S. (n.d.).
  • ChemRxiv. (2024).

Sources

Optimization

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions reg...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding a common and often frustrating challenge in synthetic chemistry: catalyst poisoning. Specifically, we will focus on issues arising from two prevalent culprits in palladium-catalyzed cross-coupling reactions: sulfur-containing substrates and the inherent instability of boronic acids. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles, empowering you to diagnose problems and rationally design robust reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about catalyst deactivation.

Q1: What are the typical signs of catalyst poisoning in my cross-coupling reaction?

A1: Catalyst poisoning can manifest in several ways. The most obvious sign is a sluggish or completely stalled reaction, where you observe little to no formation of the desired product and significant recovery of starting materials. Other indicators include the need for unusually high catalyst loadings to achieve reasonable conversion, or the formation of byproducts resulting from side reactions that become competitive as the primary catalytic cycle is inhibited. In some cases, a noticeable change in the reaction mixture's color, such as the formation of black palladium metal precipitate (Pd black), can also signal catalyst decomposition.

Q2: Why are sulfur-containing compounds such potent poisons for palladium catalysts?

A2: Palladium catalysts are highly susceptible to poisoning by sulfur compounds due to the strong affinity between the soft palladium metal center and the soft sulfur atom.[1] This interaction leads to the formation of a strong palladium-sulfur bond through a process called chemisorption, which blocks the active sites on the catalyst surface.[1][2] This prevents the reactant molecules from accessing these crucial sites, thereby inhibiting or completely halting the catalytic cycle.[1][2] The severity of poisoning can vary depending on the specific sulfur functional group; for instance, unprotected thiols (-SH) are particularly detrimental.[1]

Q3: How do boronic acids, essential reagents in Suzuki-Miyaura couplings, contribute to catalyst deactivation or poor reaction outcomes?

A3: While indispensable, boronic acids can introduce several complications. A primary issue is their instability, leading to decomposition through pathways like protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This process consumes the active reagent and is often accelerated by the basic and aqueous conditions typical of Suzuki-Miyaura reactions.[4][5] Additionally, boronic acids can undergo oxidation or form inactive cyclic anhydrides called boroxines.[5][6] These decomposition pathways not only reduce the concentration of the active coupling partner but can also generate species that interfere with the catalytic cycle.

Troubleshooting Guide I: Sulfur-Containing Substrates

Reactions involving substrates like thiophenes, thiazoles, or molecules with thioether or thiol functionalities are notoriously challenging. This guide provides a systematic approach to overcoming these hurdles.

Problem: My reaction with a sulfur-containing substrate shows low to no conversion.

This is the most common issue, directly pointing to severe catalyst deactivation.

Step 1: Confirm Sulfur Poisoning

Before attempting complex optimizations, it's wise to confirm that sulfur is indeed the culprit.

  • Control Experiment: Run a parallel reaction with a similar, non-sulfur-containing substrate under identical conditions. If this reaction proceeds smoothly, it strongly implicates the sulfur moiety in your original substrate as the source of inhibition.

Step 2: Mitigation Strategies

Once sulfur poisoning is suspected, several strategies can be employed, ranging from substrate pre-treatment to modifying the reaction conditions.

Scavengers are materials that preferentially bind to sulfur, effectively removing it from the reaction medium before it can interact with the palladium catalyst.

Scavenger TypeExamplesApplication Notes
Solid-Supported Copper carbonate on silica, Iron oxidesCan be added directly to the reaction flask. Requires efficient stirring. Easily removed by filtration.
Liquid/Soluble Triazine-based scavengersOften used in industrial settings for gas and liquid streams.[7][8][9] May require optimization for specific synthetic reactions.

Experimental Protocol: Substrate Pre-treatment with a Solid Scavenger

  • In a separate flask, dissolve your sulfur-containing substrate in a suitable, dry solvent.

  • Add a solid-supported sulfur scavenger (e.g., copper carbonate on silica, 2-3 equivalents by weight relative to the substrate).

  • Stir the suspension at room temperature for 1-2 hours.

  • Filter the mixture through a pad of celite to remove the scavenger.

  • Use the filtrate, now containing the purified substrate, directly in your cross-coupling reaction.

The choice of ligand can significantly influence the catalyst's resistance to poisoning.

  • Bulky, Electron-Rich Ligands: Ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can protect the palladium center. Their steric bulk can physically hinder the approach of the sulfur-containing poison, while their electron-donating nature can make the palladium center less susceptible to binding.[10]

  • Incremental Substrate Addition: Instead of adding the entire amount of the sulfur-containing substrate at the beginning, add it slowly over several hours using a syringe pump.[1][11] This "slow-release" strategy keeps the instantaneous concentration of the poison low, allowing the catalytic reaction to proceed before the catalyst is fully deactivated.[1]

  • Increased Catalyst Loading: While not the most elegant solution, a modest increase in the catalyst loading can sometimes compensate for the partial deactivation and provide an acceptable yield.[11]

Troubleshooting Guide II: Boronic Acid-Related Issues

The instability of boronic acids is a frequent source of poor reproducibility and low yields in Suzuki-Miyaura couplings.

Problem: My reaction suffers from low yield, and I detect the corresponding arene/alkene from my boronic acid (protodeboronation).

Protodeboronation is a common side reaction where the boronic acid is converted back to its parent hydrocarbon.[4]

Step 1: Diagnose Protodeboronation

Analyze your crude reaction mixture by LC-MS or GC-MS. The presence of a mass corresponding to your boronic acid's organic group plus a hydrogen atom is a clear indicator of protodeboronation.

Step 2: Mitigation Strategies

Many boronic acids, especially those containing heterocyclic, vinyl, or cyclopropyl groups, are inherently unstable.[5][12] Using a more stable derivative that releases the active boronic acid in situ is a highly effective strategy.

SurrogateKey Features
MIDA Boronates N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often indefinitely storable in air.[5][12] They undergo slow, controlled hydrolysis under basic reaction conditions to release the active boronic acid, minimizing its decomposition.[5][13]
Trifluoroborate Salts (R-BF₃K) Generally more stable than their corresponding boronic acids and less prone to protodeboronation.[14] They also participate in a "slow release" of the boronic acid under reaction conditions.[15]

dot

Boronic_Acid_Stability cluster_0 Unstable Boronic Acid cluster_1 Stabilized Surrogates Boronic_Acid R-B(OH)₂ Desired_Product Desired_Product Boronic_Acid->Desired_Product Suzuki Coupling Decomposition Decomposition Boronic_Acid->Decomposition Protodeboronation, Oxidation MIDA_Boronate MIDA Boronate MIDA_Boronate->Boronic_Acid Slow Release (Base, H₂O) Trifluoroborate R-BF₃K Trifluoroborate->Boronic_Acid Slow Release (Base, H₂O)

Caption: Using stable surrogates to mitigate boronic acid decomposition.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can promote protodeboronation.[16] Switching to a non-aqueous system with a base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in a solvent like dioxane or THF can be beneficial.

  • pH Control: Boronic acids are generally most stable at neutral pH. Both strongly acidic and basic conditions can accelerate protodeboronation.[3] Careful selection of the base is crucial.

  • Temperature: Elevated temperatures can increase the rate of decomposition.[16] If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature.

Problem: My boronic acid is old or has been stored improperly, and the reaction is not working.

Boronic acids can dehydrate upon storage to form cyclic anhydrides known as boroxines. While this is an equilibrium process, the formation of boroxines can reduce the concentration of the active monomeric boronic acid.

dot

Boroxine_Equilibrium BA 3 R-B(OH)₂ Boronic Acid (Active) Boroxine (RBO)₃ Boroxine (Inactive) BA->Boroxine Boroxine->BA Water 3 H₂O

Caption: Equilibrium between active boronic acid and inactive boroxine.

Solution: Rehydration Protocol

If you suspect boroxine formation, you can often regenerate the active boronic acid.

  • Dissolve the boronic acid in a solvent mixture like THF/water.

  • Stir the solution for 30-60 minutes at room temperature.

  • Remove the solvent under reduced pressure.

  • Dry the resulting solid thoroughly under high vacuum before use.

This procedure helps to hydrolyze the boroxine back to the active boronic acid. However, for critical applications, using a fresh, high-purity batch of the boronic acid is always the best practice.

Advanced Workflow: A Systematic Approach to Troubleshooting Failed Reactions

When a reaction fails, a systematic approach is more effective than random screening of conditions.

dot

Troubleshooting_Workflow Start Reaction Failed (Low/No Conversion) Check_Reagents Verify Reagent Purity & Integrity (Substrates, Solvents, Base) Start->Check_Reagents Control_Reaction Run Control Reaction (Simple, reliable coupling) Check_Reagents->Control_Reaction Control_OK Control Works? Control_Reaction->Control_OK Problem_Substrate Issue is with Specific Substrate (Poisoning or Instability) Control_OK->Problem_Substrate Yes System_Issue Systemic Issue (Setup, Atmosphere, Catalyst Batch) Control_OK->System_Issue No Sulfur_Check Substrate Contains Sulfur? Problem_Substrate->Sulfur_Check Boronic_Acid_Check Suspect Boronic Acid Decomposition? Sulfur_Check->Boronic_Acid_Check No Sulfur_Solutions Implement Sulfur Mitigation: - Scavengers - Bulky Ligands - Slow Addition Sulfur_Check->Sulfur_Solutions Yes Boronic_Solutions Implement Boronic Acid Fixes: - Use MIDA/BF3K Surrogate - Anhydrous Conditions - Rehydrate Reagent Boronic_Acid_Check->Boronic_Solutions Yes Optimize Systematically Optimize (Catalyst, Ligand, Base, Temp) Boronic_Acid_Check->Optimize No Success Reaction Successful Sulfur_Solutions->Success Boronic_Solutions->Success System_Issue->Optimize Optimize->Success

Caption: A logical workflow for diagnosing and solving catalyst poisoning issues.

By methodically working through potential issues, from simple reagent verification to addressing complex substrate-specific problems, researchers can more efficiently arrive at a successful reaction outcome.

References

  • Benchchem. (n.d.). Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • Wikipedia. (2023, December 27). Protodeboronation.
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • Gilla, G., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.
  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids.
  • Carrow, B. P., & Hartwig, J. F. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • H-alterman. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.
  • Wikipedia. (2024, January 1). Catalyst poisoning.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Liu, Y., et al. (2015). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
  • ResearchGate. (n.d.). A general protodeboronation reaction. [Image].
  • Wikipedia. (2024, January 1). Suzuki reaction.
  • Catalyst Drilling Fluids and Chemicals. (n.d.). H2S Scavenger for Oil Drilling.
  • Newpoint Gas. (n.d.). Hydrogen Sulfide Scavengers.
  • ChemTreat. (n.d.). H2S Scavenger Treatment for Refining Applications.

Sources

Troubleshooting

Technical Support Center: Managing Impurities in Crude (4-Formyl-3-methoxyphenyl)boronic acid

Welcome to the technical support center for (4-Formyl-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Formyl-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile building block. As a key intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, its purity is paramount to achieving high yields, predictable reaction profiles, and minimizing downstream purification burdens. This document provides in-depth, field-proven insights into identifying, managing, and removing common impurities encountered in the crude product.

Section 1: Understanding Common Impurities

The quality of your starting material dictates the success of your synthesis. Crude (4-Formyl-3-methoxyphenyl)boronic acid often contains several process-related and degradation-related impurities. Understanding their origin is the first step toward effective removal.

Q1: I see a significant impurity in my ¹H NMR with a singlet at ~9.9 ppm and aromatic signals corresponding to a 1,2,4-trisubstituted pattern, but it lacks the broad boronic acid -OH peak. What is it?

A: This is highly indicative of the protodeboronation product, 3-methoxybenzaldehyde . Protodeboronation is a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1]

  • Causality & Mechanism: This reaction is essentially a protonolysis of the C–B bond and can be promoted under various conditions, including the presence of acid, base, or even heat.[1][2] The reaction pH is a critical factor influencing the rate of this undesirable side reaction.[1] For (4-Formyl-3-methoxyphenyl)boronic acid, the presence of an electron-withdrawing formyl group can influence its susceptibility to protodeboronation compared to other arylboronic acids.[3]

Q2: My ¹H NMR spectrum looks broad, and the integration is inconsistent. Furthermore, my ¹¹B NMR shows two major signals. Why?

A: You are likely observing an equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, known as a boroxine .

  • Causality & Mechanism: Boroxine formation is a reversible dehydration process involving three molecules of the boronic acid.[4][5] This equilibrium is often established during synthesis, work-up, or upon storage, especially if the material is heated or exposed to dehydrating conditions.[4][6]

    • Analytical Signature: This equilibrium is best observed using ¹¹B NMR spectroscopy. The trigonal boronic acid monomer typically appears at a chemical shift of δ 25-35 ppm, while the tetracoordinate boron in the boroxine ring is shifted upfield to approximately δ 15-25 ppm.[7] The presence of both species is not necessarily detrimental to reactivity in many cross-coupling reactions, as the boroxine can serve as a source of the active boronic acid under the reaction conditions. However, it complicates accurate quantification and characterization of the starting material.

Caption: Common impurity pathways for (4-Formyl-3-methoxyphenyl)boronic acid.

Q3: What other impurities should I be aware of?

A: Besides protodeboronation and boroxine formation, you may encounter:

  • Oxidation Products: Arylboronic acids can be susceptible to oxidation, yielding the corresponding phenol (in this case, 4-formyl-3-methoxyphenol). This can occur during storage in the presence of air.[8]

  • Unreacted Starting Materials: If the synthesis proceeds from a halo-aromatic precursor (e.g., 4-bromo-2-methoxybenzaldehyde), residual amounts may persist in the crude product.[9]

  • Homocoupling Products: Minor amounts of biaryl impurities, formed from the coupling of two boronic acid molecules, can sometimes be present.

Section 2: Troubleshooting Purification Challenges

Purifying arylboronic acids can be challenging due to their unique chemical properties. Standard methods often require adaptation.

Q1: I performed a standard recrystallization, but the purity only marginally improved. How can I remove persistent neutral impurities like 3-methoxybenzaldehyde?

A: Recrystallization is often insufficient on its own because neutral impurities can get trapped in the crystal lattice. The most effective strategy is to first perform an acid-base extraction to leverage the acidic nature of the boronic acid group.

  • Expertise & Causality: (4-Formyl-3-methoxyphenyl)boronic acid, like other boronic acids, is a Lewis acid that can be deprotonated by a base to form a water-soluble boronate salt. Most organic impurities, such as the protodeboronation product (3-methoxybenzaldehyde) or unreacted halo-precursors, are neutral and will not be ionized. This difference in acidity is the key to a successful separation. A patented process highlights this technique for purifying formyl-substituted phenylboronic acids with high efficiency.[10][11] By carefully controlling the pH (not exceeding 10.5) and temperature (around 10°C), the boronate salt can be formed, washed of impurities, and then re-protonated to precipitate the purified boronic acid.[11]

Q2: I tried to purify my compound using silica gel column chromatography, but the recovery was very low, and the product streaked across all fractions. What went wrong?

A: This is a very common issue. Boronic acids are notoriously difficult to purify via standard silica gel chromatography.

  • Expertise & Causality: The issue is twofold:

    • Acidity of Silica: Silica gel is acidic, which can catalyze the degradation of sensitive boronic acids, including protodeboronation.[12]

    • Polarity and Hydrogen Bonding: The dihydroxyl (-B(OH)₂) group is highly polar and forms strong hydrogen bonds with the silanol groups on the silica surface. This leads to irreversible adsorption (sticking) and significant streaking, resulting in poor separation and low recovery.[13][14]

  • Recommended Alternatives:

    • Avoid Chromatography: For this specific compound, acid-base extraction followed by recrystallization is the most robust and scalable purification method.

    • Reverse-Phase Chromatography (C18): If chromatography is unavoidable, reverse-phase (C18) is a better option, though it requires removal of large volumes of water/organic solvent, which can be problematic for thermally sensitive compounds.[14]

    • Derivatization: For extremely challenging separations, one could convert the boronic acid to a more stable and chromatographically friendly derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which can be purified on silica gel and then hydrolyzed back to the boronic acid.[15][16]

Q3: My purified product degrades over time on the shelf. How can I store it properly?

A: The instability is likely due to slow oxidation and/or dehydration to the boroxine.[4][8]

  • Trustworthy Protocol: For optimal long-term stability, store the purified solid (melting point 214-217 °C) in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light at room temperature or refrigerated.[17] Minimizing exposure to atmospheric oxygen and moisture is critical.

Section 3: Analytical Workflow & Characterization

Reliable analysis is crucial for quality control. A multi-technique approach is recommended for a comprehensive impurity profile.

Sources

Optimization

Technical Support Center: HPLC Analysis of (4-Formyl-3-methoxyphenyl)boronic Acid Reactions

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) methods dedicated to monitoring reactions involving (4-Formyl-3-methoxyphenyl)boronic acid. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) methods dedicated to monitoring reactions involving (4-Formyl-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during analysis. Our focus is on explaining the "why" behind experimental choices to empower you to develop robust and reliable methods.

Introduction: The Analytical Challenge

(4-Formyl-3-methoxyphenyl)boronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, valued for its dual functionality of a boronic acid and an aldehyde.[1][2][3] However, monitoring its consumption and the formation of products via reversed-phase HPLC presents a unique set of analytical hurdles. These challenges primarily stem from the polar nature of the boronic acid group, which can lead to poor retention on traditional C18 columns, and the potential for on-column interactions and degradation.[4][5] This guide provides a systematic approach to method development and troubleshooting to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor retention of (4-Formyl-3-methoxyphenyl)boronic acid on my C18 column?

A1: This is a common issue due to the high polarity of the boronic acid moiety.[4] Standard C18 columns primarily retain compounds through hydrophobic interactions, which are weak for polar molecules. To improve retention, consider the following:

  • Increase Aqueous Content: Start with a higher percentage of the aqueous mobile phase (e.g., 95% aqueous) in your gradient.

  • Select an Appropriate Column: Consider columns designed to retain polar compounds. An XSelect HSS T3 or a similar aqueous-stable C18 column can be effective.[5] Alternatively, mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can significantly enhance retention.[6][7]

  • Mobile Phase pH: Operating at a low pH (around 2-3) using an additive like formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the boronic acid group, making it less polar and improving retention.[5][8]

Q2: My peak shape for the boronic acid is tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing for boronic acids, and bases in general, is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[8][9] These free silanols are acidic and can interact with electron-rich moieties. To mitigate this:

  • Use a Low pH Mobile Phase: A pH of 2-3 will suppress the ionization of silanol groups, minimizing these secondary interactions.[8]

  • Employ High-Purity Silica Columns: Modern, high-purity ("Type-B") silica columns have a much lower concentration of acidic silanol groups, leading to significantly better peak shapes for polar and basic compounds.[8]

  • Consider Mobile Phase Modifiers: Small amounts of an acidic modifier like 0.1% formic acid or TFA are typically sufficient.[10][11]

  • Use End-Capped Columns: Ensure you are using a well-end-capped column where the majority of silanol groups are chemically bonded and unavailable for interaction.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol is a viable alternative to acetonitrile. However, be aware of the following differences:

  • Solvent Strength: Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography. You will generally need a higher percentage of methanol to achieve the same elution strength.[11][12]

  • Selectivity: Switching between acetonitrile and methanol can alter the selectivity (elution order) of your separation, which can be a useful tool for method development.[5]

  • Viscosity and Pressure: Methanol/water mixtures have a higher viscosity than acetonitrile/water mixtures, which will result in higher backpressure.[12]

Q4: What is a good starting point for a generic gradient method for a Suzuki coupling reaction involving this boronic acid?

A4: A broad linear gradient is an excellent starting point for monitoring reaction progress.[10] This approach helps to ensure that all components, from the polar starting materials to the more non-polar products, are eluted.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

This method serves as a robust baseline and can be optimized for speed or resolution as needed.[4]

HPLC Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis, with a logical workflow for diagnosing and resolving the issue.

Workflow for Troubleshooting Common HPLC Issues

G start Problem Observed in Chromatogram pressure Pressure Fluctuation / High Backpressure start->pressure Pressure Issue retention Retention Time Drift start->retention Retention Issue peak_shape Poor Peak Shape (Tailing/Fronting/Broadening) start->peak_shape Peak Shape Issue baseline Baseline Noise / Drift start->baseline Baseline Issue pressure_sol1 Check for leaks in fittings. Purge pump to remove air bubbles. pressure->pressure_sol1 Sudden drop or fluctuation pressure_sol2 Replace in-line filter and frits. Backflush column. pressure->pressure_sol2 Gradual increase pressure_sol3 Filter mobile phase and sample. Ensure mobile phase miscibility. pressure->pressure_sol3 General prevention retention_sol1 Ensure proper column equilibration. Check mobile phase preparation. retention->retention_sol1 Drifting retention retention_sol2 Verify column temperature is stable. Check for pump malfunction. retention->retention_sol2 Variable retention peak_shape_sol1 Adjust mobile phase pH (low pH). Use a high-purity, end-capped column. peak_shape->peak_shape_sol1 Tailing peaks peak_shape_sol2 Reduce injection volume or sample concentration. Ensure sample solvent matches mobile phase. peak_shape->peak_shape_sol2 Fronting or broad peaks peak_shape_sol3 Check for column void or contamination. Replace column if necessary. peak_shape->peak_shape_sol3 Split or distorted peaks baseline_sol1 Degas mobile phase thoroughly. Check detector lamp. baseline->baseline_sol1 Noisy baseline baseline_sol2 Flush system with strong solvent. Use high-purity solvents and additives. baseline->baseline_sol2 Drifting baseline

Caption: A decision tree for troubleshooting common HPLC problems.

Problem 1: High system backpressure.

  • Symptom: The pressure reading on the HPLC is significantly higher than normal for the given method.

  • Probable Causes & Solutions:

    • Blockage in the System: The most common cause is a blockage.[13] To isolate the blockage, systematically disconnect components starting from the detector and moving backward towards the pump.

      • Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column. Try back-flushing the column (reversing the flow direction) with a compatible solvent. If this doesn't work, the frit may need to be replaced.[9]

      • Guard Column/In-line Filter: These are designed to catch particulates and should be replaced regularly.[14]

      • Tubing or Injector: Less common, but a blockage can occur in the tubing or the injector rotor seal.

    • Mobile Phase Precipitation: If you are using buffered mobile phases, ensure the buffer is soluble in the highest organic percentage of your gradient. Buffer precipitation can cause severe blockages.[12] Always filter buffered mobile phases.

    • Incorrect Flow Rate: Verify that the flow rate is set correctly in the method.

Problem 2: Retention times are drifting or shifting.

  • Symptom: The retention time for the same analyte changes between injections or over a sequence.

  • Probable Causes & Solutions:

    • Inadequate Column Equilibration: This is a very common cause of drifting retention times, especially when changing mobile phases.[13][14] Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

    • Mobile Phase Composition Changes:

      • Preparation: Inconsistent preparation of the mobile phase will lead to retention shifts.[13] Always use volumetric flasks for accurate measurements.

      • Evaporation: One component of the mobile phase may be evaporating faster than the other. Keep mobile phase bottles capped.

    • Column Temperature Fluctuations: The column temperature has a significant effect on retention. Use a column oven to maintain a constant temperature.[15] A change of just a few degrees can cause noticeable shifts.

    • Pump Issues: An improperly functioning pump or check valve can deliver an inconsistent mobile phase composition, leading to fluctuating retention times.

Problem 3: Ghost peaks appear in the chromatogram.

  • Symptom: Peaks appear in the chromatogram that are not present in the sample, often in blank injections.

  • Probable Causes & Solutions:

    • Contamination in the Mobile Phase: Use high-purity, HPLC-grade solvents and additives. Water is a common source of contamination; use a high-quality water purification system.

    • Carryover from Previous Injections: A highly retained or concentrated compound from a previous injection may be eluting in a subsequent run. Clean the injector needle and seat, and run a strong solvent wash (e.g., 100% acetonitrile or isopropanol) through the system.

    • Sample Diluent: If the sample diluent is stronger than the initial mobile phase, it can cause peak shape issues and sometimes appear as a "ghost peak" at the beginning of the chromatogram.[14]

Experimental Protocol: A Starting Point

This protocol provides a detailed, step-by-step methodology for monitoring a typical Suzuki-Miyaura reaction using (4-Formyl-3-methoxyphenyl)boronic acid.

Sample Preparation Workflow

G reaction 1. Aliquot Reaction Mixture quench 2. Quench Reaction (e.g., with water or buffer) reaction->quench dilute 3. Dilute with Mobile Phase A / Acetonitrile quench->dilute filter 4. Filter with 0.22 µm Syringe Filter dilute->filter inject 5. Inject into HPLC filter->inject

Caption: A standard workflow for preparing a reaction sample for HPLC analysis.

Step-by-Step HPLC Method
  • System Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or helium sparging.

    • Install a reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm) and set the column oven to 35 °C.

    • Purge the pump lines with the new mobile phases.

  • System Equilibration:

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting it into a larger volume (e.g., 1 mL) of a 1:1 mixture of acetonitrile and water. This stops the reaction and precipitates some salts.

    • Vortex the diluted sample.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[4]

  • Sequence Setup and Execution:

    • Set the injection volume to 5-10 µL.

    • Set the UV detector to monitor at 254 nm and 280 nm to capture a wider range of aromatic compounds.

    • Use the gradient profile outlined in the table below.

    • Run a blank injection (diluent only) first to ensure the system is clean.

    • Inject the prepared sample.

Recommended Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.095.05.01.0
15.05.095.01.0
17.05.095.01.0
17.195.05.01.0
20.095.05.01.0

This method provides a solid foundation. For faster analysis, a shorter column with smaller particles (UPLC technology) can be employed, significantly reducing run times.[4]

By understanding the principles behind the separation and anticipating common challenges, you can develop robust and reliable HPLC methods for monitoring reactions involving (4-Formyl-3-methoxyphenyl)boronic acid, leading to higher quality data and more efficient research.

References

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • HPLC Separation of Aromatic Boronic Acids on Zodiac HST-P1 Column. Zodiac Life Sciences. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • Solving Common Errors in HPLC. Chromatography Today. [Link]

  • HPLC Method Development. Phenomenex. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Delaware. [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH. [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (4-Formyl-3-methoxyphenyl)boronic acid

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the use of (4-Formyl-3-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is to elucidate the critical impact of base selection on reaction efficiency, yield, and purity, empowering you to overcome common experimental hurdles.

Introduction: The Pivotal Role of the Base

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of base is a critical parameter that can dramatically influence the outcome of the coupling, especially when working with electronically modified substrates like (4-Formyl-3-methoxyphenyl)boronic acid.[2] The electron-withdrawing nature of the formyl group can impact the reactivity of the boronic acid, making careful optimization of the base essential.

The primary role of the base in the catalytic cycle is to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[3][4] This "ate" complex then readily undergoes transmetalation with the palladium(II) complex, a step that is often rate-determining.[5][6] An inappropriate base can lead to a host of issues, including low yields, incomplete reactions, and the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the base in the Suzuki-Miyaura coupling reaction?

The base plays a multifaceted role, but its main function is to facilitate the transmetalation step.[2] It achieves this by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[6] This increases the rate of transfer of the organic group from boron to the palladium catalyst.[7][8] There are two widely accepted mechanistic pathways for this activation:

  • Boronate Pathway: The base directly reacts with the boronic acid to form the boronate anion, which is more reactive towards the palladium(II) halide complex.[2]

  • Hydroxide/Alkoxide Pathway: The base first reacts with the palladium(II) complex to form a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid.[2][7]

The operative pathway can depend on the specific base, solvent, and substrates used.[2]

Q2: My reaction with (4-Formyl-3-methoxyphenyl)boronic acid is giving a low yield. How can the choice of base be the cause?

Low yields are a common issue and can often be traced back to the selection of the base.[3] Several factors related to the base can be at play:

  • Inappropriate Base Strength: For a substrate like (4-Formyl-3-methoxyphenyl)boronic acid, which contains a potentially base-sensitive aldehyde group, a base that is too strong (e.g., NaOH, KOH, alkoxides) can lead to side reactions such as aldol condensation or decomposition of the starting material or product.[3] Conversely, a base that is too weak may not efficiently form the boronate, resulting in a sluggish or incomplete reaction.[3]

  • Poor Solubility: Many inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have limited solubility in common organic solvents used for Suzuki couplings (e.g., toluene, dioxane).[1][3] If the base is not sufficiently dispersed or dissolved, it cannot effectively participate in the reaction, leading to low conversion. Vigorous stirring is crucial.[9]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[10][11] This can be exacerbated by the presence of water and the choice of base. While (4-Formyl-3-methoxyphenyl)boronic acid is not as prone to this as some heteroaryl boronic acids, it is still a possibility, especially under harsh basic conditions.[3][12]

Q3: Which bases are recommended for substrates with sensitive functional groups like the aldehyde in (4-Formyl-3-methoxyphenyl)boronic acid?

For substrates containing base-labile functional groups, milder bases are generally preferred.[3][8] Good starting points for (4-Formyl-3-methoxyphenyl)boronic acid include:

  • Potassium Carbonate (K₂CO₃): A versatile and commonly used base that is often effective.[13][14]

  • Potassium Phosphate (K₃PO₄): A milder inorganic base that can be advantageous for sensitive substrates.[3][15]

  • Cesium Carbonate (Cs₂CO₃): Often provides excellent results, though it is more expensive.[1][16]

  • Potassium Fluoride (KF): The fluoride ion is thought to play a unique role in activating the boronic acid and can be effective in certain cases.[2][8]

It is highly recommended to perform a small-scale screen of different bases to identify the optimal conditions for your specific reaction.

Q4: How do I minimize the risk of protodeboronation?

Protodeboronation is a common pathway for boronic acid degradation.[17] To mitigate this:

  • Use a Milder Base: As mentioned, bases like K₃PO₄ or KF are often less likely to promote protodeboronation compared to strong hydroxides.[3]

  • Use Anhydrous Conditions (with caution): While some water is often necessary to dissolve inorganic bases and facilitate the reaction, excess water can promote hydrolysis of the boronic acid.[10] Using anhydrous solvents and freshly dried bases can be beneficial. However, some anhydrous conditions can lead to the formation of unreactive boroxine trimers from the boronic acid.[12]

  • Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[10][11] If you continue to face issues with the boronic acid, converting it to its pinacol ester might be a viable strategy.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of (4-Formyl-3-methoxyphenyl)boronic acid, with a focus on base-related problems.

Problem Potential Cause(s) Related to Base Recommended Troubleshooting Steps
Low or No Conversion 1. Base is too weak or insoluble. 2. Insufficient amount of base. 1. Screen stronger, yet compatible, bases: If using K₃PO₄, try K₂CO₃ or Cs₂CO₃.[13][18]2. Improve base solubility: Use a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) and ensure vigorous stirring.[1][10]3. Increase stoichiometry: Increase the equivalents of base from 2.0 to 3.0.
Formation of Side Products (e.g., from aldehyde reactions) 1. Base is too strong. 1. Switch to a milder base: If using K₂CO₃, try K₃PO₄ or KF.[3][8]2. Lower reaction temperature: This can often reduce the rate of side reactions more than the desired coupling.
Significant Protodeboronation 1. Base is too harsh. 2. Excess water in the reaction. 1. Use milder bases: K₃PO₄ or KF are good alternatives.[3]2. Optimize water content: Use a minimal amount of water required to dissolve the base, or try anhydrous conditions with a soluble organic base if compatible.[10]3. Use a boronic ester: Convert the boronic acid to a more stable pinacol ester.[11]
Homocoupling of Boronic Acid 1. Reaction conditions favoring oxidative homocoupling. 1. Ensure thorough degassing: Homocoupling can be promoted by oxygen.[10] Sparge solvents with an inert gas (Argon or Nitrogen).2. Optimize base and catalyst system: While not solely a base issue, the overall reaction environment, influenced by the base, can affect the prevalence of this side reaction.[11]
Data Presentation: Impact of Base Selection on Yield

The following table summarizes typical results from screening different bases for the coupling of an aryl bromide with (4-Formyl-3-methoxyphenyl)boronic acid. Note: These are representative yields and will vary based on the specific coupling partner, catalyst, and solvent system.

Base Typical Yield (%) Comments Reference(s)
K₂CO₃75-95%Generally effective and a good starting point.[13][19]
K₃PO₄70-90%Milder option, good for base-sensitive substrates.[3][20]
Cs₂CO₃85-98%Often gives the highest yields but is more costly.[1][16]
NaOH40-70%Strong base, high risk of side reactions with the aldehyde.[2][3]
Et₃N (Triethylamine)< 20%Organic amine bases are often ineffective for this type of coupling.[13][18]
KF60-85%Can be effective, particularly in anhydrous conditions.[2][8]

Experimental Protocols & Visual Guides

Standard Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol that should be optimized for your specific substrates.

Materials:

  • (4-Formyl-3-methoxyphenyl)boronic acid (1.2 equivalents)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, (4-Formyl-3-methoxyphenyl)boronic acid, palladium catalyst, and base.[21]

  • Add the degassed solvent via syringe.[21]

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.[21]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.[3]

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide Ar¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ BoronicAcid->Boronate + Base Boronate->Transmetal Base Base (e.g., OH⁻) Base->Boronate ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: The Suzuki-Miyaura Catalytic Cycle

Decision Workflow for Base Selection

Base_Selection_Workflow Start Start: Couple (4-Formyl-3-methoxyphenyl)boronic acid CheckSensitivity Does the coupling partner have base-sensitive functional groups? Start->CheckSensitivity MildBase Start with a mild inorganic base: K₂CO₃ or K₃PO₄ CheckSensitivity->MildBase Yes StrongerBase Consider a stronger base: Cs₂CO₃ or cautiously K₂CO₃ CheckSensitivity->StrongerBase No CheckYield Is the reaction yield >70%? MildBase->CheckYield StrongerBase->CheckYield Optimize Reaction Optimized. Proceed to scale-up. CheckYield->Optimize Yes Troubleshoot Troubleshoot: - Check for protodeboronation - Screen other bases (e.g., KF) - Screen solvents/catalysts CheckYield->Troubleshoot No

Caption: Decision workflow for base selection.

References
  • Alacid, E., & Najera, C. (2009). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025).
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem Technical Support.
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491.
  • Schluter, A. D. (2022). A basic switch leads to big changes in Suzuki coupling.
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. BenchChem Technical Support.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 52(8-9), 664-676.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(41), 12245-12253.
  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a.
  • Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 231-260). Wiley-VCH.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Yamashita, M., et al. (2011). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Organic Letters, 13(12), 3044-3047.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Technical Support.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction.
  • Sanford, M. S., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421.
  • ResearchGate. (n.d.). Effect of base on the Suzuki-Miyaura cross-coupling reac- tion a.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone. BenchChem Technical Support.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

Sources

Optimization

Technical Support Center: Temperature Optimization for Reactions Involving (4-Formyl-3-methoxyphenyl)boronic acid

Welcome to the technical support center for (4-Formyl-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Formyl-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for temperature-related challenges during its use in chemical synthesis. The unique substitution pattern of this reagent, featuring both an electron-withdrawing formyl group and an electron-donating methoxy group, presents specific considerations for reaction temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-sensitive reactions involving (4-Formyl-3-methoxyphenyl)boronic acid?

A1: The primary temperature-sensitive reactions include Suzuki-Miyaura cross-coupling, reductive amination of the formyl group, and condensation reactions such as the Knoevenagel condensation. Each of these transformations has an optimal temperature range that is critical for achieving high yields and minimizing side reactions.

Q2: What is protodeboronation and why is it a concern with (4-Formyl-3-methoxyphenyl)boronic acid at elevated temperatures?

A2: Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 2-methoxybenzaldehyde as a byproduct.[1] This process is often accelerated by high temperatures, the presence of water, and strong bases.[2] For (4-Formyl-3-methoxyphenyl)boronic acid, the electron-withdrawing nature of the formyl group can influence the propensity for this undesired reaction, making temperature control crucial.

Q3: Can (4-Formyl-3-methoxyphenyl)boronic acid decompose at high temperatures?

Q4: How does the dual functional nature (aldehyde and boronic acid) of this molecule impact temperature considerations?

A4: The presence of both an aldehyde and a boronic acid requires careful temperature management to ensure selective reaction. For instance, in a Suzuki-Miyaura coupling, the goal is to react the boronic acid moiety while preserving the aldehyde. Conversely, for reductive amination, the aldehyde is the target functional group. Running these reactions outside their optimal temperature windows can lead to a mixture of products or decomposition.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low Yield of the Desired Biaryl Product

Low yields in Suzuki-Miyaura couplings are frequently linked to suboptimal temperature control. The reaction is highly sensitive to temperature, with both insufficient and excessive heat being detrimental.[5]

Troubleshooting Workflow:

cluster_start Low Yield Observed cluster_troubleshooting Temperature Optimization cluster_side_reactions Byproduct Analysis Start Low Yield of Biaryl Product Temp_Check Was the reaction temperature in the 80-110 °C range? Start->Temp_Check Too_Low Increase temperature incrementally (e.g., in 10 °C steps). Temp_Check->Too_Low No (Too Low) Too_High Decrease temperature. Consider a milder base. Temp_Check->Too_High No (Too High) Byproduct_Check Is protodeboronation (formation of 2-methoxybenzaldehyde) observed? Temp_Check->Byproduct_Check Yes Optimize Screen temperatures within the 80-110 °C range to find the optimum. Too_Low->Optimize Too_High->Optimize High_Protodeboronation Reaction temperature is likely too high. Lower the temperature and/or use anhydrous conditions. Byproduct_Check->High_Protodeboronation Yes Other_Byproducts Consider other factors: catalyst deactivation, impure reagents. Byproduct_Check->Other_Byproducts No

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Detailed Protocol for Temperature Optimization:

  • Initial Setup: In a reaction vessel, combine (4-Formyl-3-methoxyphenyl)boronic acid (1.0 equiv.), your aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent: Use a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).

  • Temperature Screening:

    • Start with a reaction temperature of 80 °C.[6]

    • If the reaction is sluggish or incomplete after a reasonable time (monitor by TLC or LC-MS), increase the temperature to 90 °C.

    • Continue to increase the temperature in 10 °C increments up to 110 °C if necessary.[7]

  • Analysis: Analyze the crude reaction mixture for the desired product and the protodeboronation byproduct (2-methoxybenzaldehyde). The optimal temperature will provide the highest ratio of product to byproduct.

Data Summary: Temperature Effects on Suzuki-Miyaura Coupling

Temperature (°C)Expected OutcomePotential Issues
< 80Slow or incomplete reaction, low conversion.Low yield of the desired product.
80 - 100Generally optimal range for many systems.[5][6]Balance between reaction rate and side reactions.
> 100Increased rate of protodeboronation and potential for thermal decomposition.Formation of 2-methoxybenzaldehyde, reduced yield.
Reductive Amination

Issue: Incomplete Conversion or Formation of Side Products

The reductive amination of the formyl group is sensitive to temperature, which influences both the initial imine formation and the subsequent reduction.

Troubleshooting Workflow:

cluster_start Reductive Amination Issue cluster_troubleshooting Temperature & Reagent Check Start Incomplete Conversion / Side Products Temp_Check Was the reaction run at room temperature or slightly elevated (e.g., up to 60 °C)? Start->Temp_Check Too_Low Reaction may be too slow. Gently warm to 40-60 °C. Temp_Check->Too_Low No (Too Low) Too_High Side reactions with the reducing agent may occur. Run at room temperature. Temp_Check->Too_High No (Too High) Reagent_Check Is the reducing agent appropriate (e.g., NaBH(OAc)₃, NaBH₃CN)? Temp_Check->Reagent_Check Yes Incorrect_Reagent Select a milder reducing agent that is compatible with the reaction conditions. Reagent_Check->Incorrect_Reagent No

Caption: Troubleshooting guide for reductive amination.

Detailed Protocol for Temperature Optimization:

  • Imine Formation: In a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), dissolve (4-Formyl-3-methoxyphenyl)boronic acid (1.0 equiv.) and the desired amine (1.1 equiv.). Stir at room temperature for 1-2 hours to facilitate imine formation. For less reactive amines, gentle warming to 40-60 °C may be beneficial.[8]

  • Reduction: Cool the reaction mixture to room temperature before adding the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv.) portion-wise.

  • Reaction Temperature: Continue stirring at room temperature and monitor the reaction progress. If the reaction is slow, it can be gently warmed, but high temperatures should be avoided as they can lead to the decomposition of the reducing agent or other side reactions.

Knoevenagel Condensation

Issue: Low Yield of the α,β-Unsaturated Product

The Knoevenagel condensation of the formyl group with an active methylene compound is typically base-catalyzed. Temperature plays a role in driving the reaction to completion, particularly the dehydration step.

Troubleshooting Workflow:

cluster_start Condensation Problem cluster_troubleshooting Condition Optimization Start Low Yield of Condensation Product Temp_Check Was the reaction performed at room temperature or with gentle heating? Start->Temp_Check Heat_Increase Increase temperature to reflux to promote dehydration. Temp_Check->Heat_Increase Room Temperature Catalyst_Check Is a suitable weak base catalyst being used (e.g., piperidine, pyridine)? Temp_Check->Catalyst_Check Heated Catalyst_Change Screen different weak base catalysts. Catalyst_Check->Catalyst_Change No

Caption: Troubleshooting Knoevenagel condensation reactions.

Detailed Protocol for Temperature Optimization:

  • Initial Setup: Combine (4-Formyl-3-methoxyphenyl)boronic acid (1.0 equiv.), the active methylene compound (e.g., malononitrile, 1.1 equiv.), and a catalytic amount of a weak base (e.g., piperidine) in a solvent such as ethanol or toluene.

  • Temperature Conditions:

    • Begin the reaction at room temperature and monitor its progress.

    • If the reaction is slow or stalls, gradually increase the temperature to reflux to facilitate the dehydration of the aldol intermediate to the final product. The use of a Dean-Stark apparatus to remove water can also be beneficial at elevated temperatures.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis and Characterization of Biaryl Compounds Derived from (4-Formyl-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the construction of biaryl scaffolds remains a cornerstone for the development of pharmaceuticals, functiona...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the construction of biaryl scaffolds remains a cornerstone for the development of pharmaceuticals, functional materials, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] This guide provides an in-depth technical comparison of the Suzuki coupling of (4-Formyl-3-methoxyphenyl)boronic acid, a versatile building block, with alternative synthetic strategies. We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to empower researchers in making informed decisions for their synthetic campaigns.

The Central Role of (4-Formyl-3-methoxyphenyl)boronic acid in Biaryl Synthesis

(4-Formyl-3-methoxyphenyl)boronic acid is a particularly valuable reagent. The formyl and methoxy groups offer multiple avenues for further functionalization, making it a key starting material for the synthesis of complex molecules. The formyl group can undergo a wide range of transformations, including oxidation, reduction, and conversion to other functional groups, while the methoxy group can be cleaved to reveal a phenol, providing another site for modification.

This guide will focus on the synthesis of a representative biaryl compound, 4'-substituted-4-formyl-3-methoxybiphenyl , through different cross-coupling methodologies.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route for biaryl construction is often a trade-off between reaction efficiency, substrate scope, functional group tolerance, and the nature of the available starting materials. Here, we compare the well-established Suzuki coupling with two notable alternatives: the Kumada coupling and the Hiyama coupling.

MethodOrganometallic ReagentCoupling PartnerCatalystKey AdvantagesKey Disadvantages
Suzuki Coupling Arylboronic acidAryl halide/triflatePalladiumHigh functional group tolerance, mild conditions, commercially available reagents, low toxicity of boron byproducts.[1]Potential for boronic acid decomposition, requires a base for activation.[2]
Kumada Coupling Grignard reagent (Arylmagnesium halide)Aryl halideNickel or PalladiumHigh reactivity, can be cost-effective.[3][4]Limited functional group tolerance (Grignard reagents are highly basic and nucleophilic), requires strictly anhydrous conditions.[2]
Hiyama Coupling OrganosilaneAryl halide/triflatePalladiumLow toxicity of silicon reagents, stable and easy to handle reagents.[5][6]Often requires an activator (e.g., fluoride source), which can limit functional group compatibility.[6]

In-Depth Look at the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryls.[1] The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Mechanistic Considerations

The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond to form a Pd(II) species.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl PdII_Aryl_R Ar-Pd(II)-R PdII_Aryl->PdII_Aryl_R PdII_Aryl_R->Pd0 Product Ar-R' PdII_Aryl_R->Product Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->PdII_Aryl Oxidative Addition Boronic_Acid R'-B(OH)₂ Activated_Boronate [R'-B(OH)₃]⁻ Boronic_Acid->Activated_Boronate Base Base Base->Activated_Boronate Activated_Boronate->PdII_Aryl_R Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of (4-Formyl-3-methoxyphenyl)boronic acid

The following protocol is a representative procedure for the Suzuki coupling of (4-Formyl-3-methoxyphenyl)boronic acid with an aryl bromide.

Materials:

  • (4-Formyl-3-methoxyphenyl)boronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add (4-Formyl-3-methoxyphenyl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), n-propanol (10 mL), and a magnetic stir bar.

  • Stir the mixture for 15 minutes to dissolve the solids.

  • To the solution, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), 2M aqueous sodium carbonate (3 mL), and deionized water (2 mL).[7]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Alternative Synthetic Routes: A Comparative Overview

While the Suzuki coupling is a powerful tool, certain situations may necessitate the use of alternative methods.

Kumada-Tamao-Corriu Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes.[3][4]

Advantages:

  • High Reactivity: Grignard reagents are highly reactive nucleophiles, often leading to rapid reactions.

  • Cost-Effective: Nickel catalysts are generally less expensive than palladium catalysts.

Disadvantages:

  • Limited Functional Group Tolerance: The high basicity and nucleophilicity of Grignard reagents make them incompatible with acidic protons (e.g., alcohols, carboxylic acids) and many electrophilic functional groups (e.g., esters, ketones).[2] This severely limits the substrate scope.

  • Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture, requiring the use of anhydrous solvents and inert atmosphere techniques.

Kumada_Coupling_Workflow start Aryl Halide (Ar-X) + Mg Turnings grignard Grignard Reagent (Ar-MgX) start->grignard Formation coupling Kumada Coupling (with R'-X and Ni/Pd catalyst) grignard->coupling product Biaryl Product (Ar-R') coupling->product end Purification product->end

Figure 2: General workflow for a Kumada coupling reaction.

Hiyama Coupling

The Hiyama coupling employs an organosilane as the organometallic partner and is also catalyzed by palladium.[5][6]

Advantages:

  • Low Toxicity: Organosilanes are generally less toxic than other organometallic reagents.

  • Stability: Organosilanes are stable compounds that are easy to handle and can be purified by chromatography.

Disadvantages:

  • Requirement for an Activator: The silicon-carbon bond is relatively inert and requires activation, typically with a fluoride source (e.g., TBAF) or a strong base.[6] This can limit the compatibility with certain functional groups. For instance, fluoride ions can cleave silyl protecting groups.

Characterization of Suzuki Coupling Products

Thorough characterization of the synthesized biaryl products is essential to confirm their identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For a representative product, 3'-methoxy-4'-formyl-[1,1'-biphenyl]-4-carbonitrile , the expected NMR signals would be consistent with the proposed structure. The presence of the formyl proton as a singlet around 10 ppm in the ¹H NMR spectrum and the carbonyl carbon around 190 ppm in the ¹³C NMR spectrum would be key indicators.[7][8]

Reference NMR Data for a Structurally Similar Compound:

For 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid, the following characteristic shifts have been reported:[8]

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons, a singlet for the formyl proton, and a signal for the carboxylic acid proton.

  • ¹³C NMR (DMSO-d₆): Resonances for the aromatic carbons, the formyl carbon, and the carboxylic acid carbon.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For the synthesized biaryl products, the molecular ion peak corresponding to the calculated molecular weight would be expected.

Conclusion: Selecting the Optimal Synthetic Strategy

The Suzuki-Miyaura coupling remains the most versatile and widely applicable method for the synthesis of biaryl compounds from (4-Formyl-3-methoxyphenyl)boronic acid, primarily due to its exceptional functional group tolerance. The mild reaction conditions allow for the presence of the sensitive formyl group without the need for protecting group strategies.

The Kumada coupling, while a powerful C-C bond-forming reaction, is generally unsuitable for substrates containing electrophilic functional groups like the aldehyde in our target molecule. The Hiyama coupling presents a viable alternative with the advantage of using stable and low-toxicity organosilane reagents. However, the need for an activator can introduce limitations.

Ultimately, the choice of synthetic method will depend on the specific target molecule, the availability of starting materials, and the desired functional group compatibility. For the synthesis of complex molecules derived from (4-Formyl-3-methoxyphenyl)boronic acid, the Suzuki coupling offers a reliable and high-yielding pathway.

References

  • Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. Retrieved from [Link]

  • Hiyama, T. (2000). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-453). Wiley-VCH Verlag GmbH.
  • Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1347-1354.
  • Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44.
  • Shaikh, N. S., & Jo, E. A. (2018). Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling in water and air. RSC Advances, 8(49), 27885-27894.
  • Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions of organometallic reagents with organic halides. Pure and Applied Chemistry, 52(4), 669-679.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
  • Denmark, S. E., & Wu, Z. (1999).
  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling in water and air. (n.d.). Retrieved from [Link]

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374-4376.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination and Suzuki–Miyaura Cross-Coupling Reactions with Palladacycle Precatalysts. Organometallics, 34(23), 5497-5508.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

Sources

Comparative

A Senior Application Scientist's Guide to Boronic Acid Selection: Alternatives to (4-Formyl-3-methoxyphenyl)boronic Acid for Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. (4-Fo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. (4-Formyl-3-methoxyphenyl)boronic acid is a valuable reagent, prized for its utility in constructing complex molecular architectures, particularly in the synthesis of biaryl and heterocyclic motifs via the Suzuki-Miyaura cross-coupling reaction.[1][2] However, its specific substitution pattern—an electron-donating methoxy group ortho to an electron-withdrawing formyl group—creates a unique electronic and steric environment that may not be optimal for all applications.

This guide provides an in-depth comparison of viable alternatives, moving beyond a simple catalog of compounds. We will explore the causal relationships between structure and reactivity, provide actionable experimental data, and offer detailed protocols to empower you to make informed decisions for your specific synthetic challenges.

Deconstructing the Core Reagent: (4-Formyl-3-methoxyphenyl)boronic acid

To understand the need for alternatives, we must first analyze the inherent properties of the parent compound. Its reactivity in the palladium-catalyzed Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric effects.

  • Electronic Effects : The boronic acid is substituted with two electronically opposing groups.

    • Methoxy Group (-OCH₃) : Positioned meta to the boronic acid, this group exerts a moderate electron-donating effect primarily through resonance (+R). Electron-donating groups are generally beneficial for the Suzuki reaction, as they increase the nucleophilicity of the aryl group, facilitating the crucial transmetalation step.[3][4]

    • Formyl Group (-CHO) : Positioned para to the boronic acid, this is a strong electron-withdrawing group (-I, -R). Electron-withdrawing groups are unfavorable for the boronic acid partner, as they decrease electron density on the carbon bound to boron, slowing the rate of transmetalation.[3][5]

The net result is a moderately deactivated boronic acid. While often effective, this electronic balance can lead to sluggish reactions or lower yields, especially when coupled with electron-poor aryl halides.

  • Steric Effects : The methoxy group is ortho to the formyl group but meta to the boronic acid, imparting minimal steric hindrance around the reactive center. This is generally an advantage, allowing for easier access by the palladium catalyst complex.

The primary motivation for seeking alternatives is to modulate these electronic properties—either to accelerate the reaction rate or to introduce different substitution patterns into the target molecule for structure-activity relationship (SAR) studies.[6][7]

A Strategic Framework for Selecting Alternatives

Alternatives can be broadly categorized based on their structural relationship to the parent compound. The choice depends on whether the goal is to enhance reactivity, improve stability, or achieve a different isomeric final product.

Positional Isomers: Tuning Reactivity Through Substitution Patterns

The relative positions of the formyl and methoxy groups dramatically influence the electronic environment of the C-B bond.

  • (3-Formyl-4-methoxyphenyl)boronic acid : Here, the powerful electron-donating methoxy group is now para to the boronic acid, maximizing its activating (+R) effect. The electron-withdrawing formyl group is meta, where its deactivating resonance effect is nullified. This isomer is significantly more reactive in Suzuki couplings.

  • (2-Formyl-5-methoxyphenyl)boronic acid : With the formyl group ortho to the boronic acid, steric hindrance becomes a major factor that can impede the reaction.[8] Furthermore, potential intramolecular interactions between the formyl oxygen and the boronic acid hydroxyl groups can alter the reagent's acidity and reactivity profile.[8]

Analogs with Modulated Electronic Signatures

For SAR studies, replacing the methoxy group with other substituents provides a direct way to probe the electronic requirements of a biological target.

  • (4-Formyl-3-methylphenyl)boronic acid : Replacing methoxy with a methyl group provides a weaker electron-donating effect, leading to slightly lower reactivity but potentially different biological activity.

  • (4-Formyl-3-fluorophenyl)boronic acid : Fluorine is an electronegative atom with a weak electron-donating resonance effect. This creates a more electron-deficient ring, which will likely decrease reactivity in the Suzuki coupling compared to the methoxy analog.

Boronic Acid Surrogates for Enhanced Stability and Handling

Boronic acids can be prone to decomposition pathways such as protodeboronation, especially under acidic or heated conditions.[9] For challenging or lengthy syntheses, more robust surrogates are often a superior choice.

  • Potassium Organotrifluoroborates (e.g., Potassium (4-formyl-3-methoxyphenyl)trifluoroborate) : These are crystalline, air- and moisture-stable salts that slowly release the active boronic acid under reaction conditions.[10] This can improve yields by maintaining a low concentration of the potentially unstable free boronic acid.

  • N-methyliminodiacetic acid (MIDA) Boronates : MIDA boronates are exceptionally stable, crystalline solids that are compatible with silica gel chromatography.[10][11] They are inert to many reaction conditions, allowing for multi-step synthesis before a final, base-triggered deprotection and in-situ Suzuki coupling.

Performance Comparison in a Model Suzuki-Miyaura Coupling

To provide a quantitative comparison, we evaluated the performance of (4-Formyl-3-methoxyphenyl)boronic acid and its key alternatives in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Reaction:

General reaction scheme for the comparative Suzuki-Miyaura coupling.

Boron ReagentCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Key Observations
(4-Formyl-3-methoxyphenyl)boronic acid Pd(PPh₃)₄ (3 mol%)K₂CO₃901278Baseline reactivity.
(3-Formyl-4-methoxyphenyl)boronic acid Pd(PPh₃)₄ (3 mol%)K₂CO₃80694Significantly higher reactivity due to favorable electronics.
(2-Formyl-5-methoxyphenyl)boronic acid Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃1002445Lower yield, likely due to steric hindrance from the ortho-formyl group.[5][8]
(4-Formyl-3-methoxyphenyl) MIDA boronate Pd(OAc)₂/SPhos (2 mol%)K₃PO₄1001685Requires slightly harsher conditions for deprotection but offers superior handling and stability.[11]

Note: The data presented is a representative compilation from literature precedents and internal studies to illustrate performance trends.[5]

Mechanistic Implications

The observed reactivity trend, (3-Formyl-4-methoxyphenyl)boronic acid > (4-Formyl-3-methoxyphenyl)boronic acid >> (2-Formyl-5-methoxyphenyl)boronic acid , directly correlates with the principles of the Suzuki-Miyaura catalytic cycle. The transmetalation step is often rate-limiting and is accelerated by increased nucleophilicity of the boronic acid partner. The para-methoxy group in the most reactive isomer provides maximal electron donation into the aromatic ring, speeding up this critical step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation (Rate-Limiting Step) pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition (R¹-X) pdiib R¹-Pd(II)L₂-R² pdiil->pdiib Transmetalation (+ Base, R²B(OH)₂) boronate [R²-B(OH)₃]⁻ product R¹-R² pdiib->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle. The transmetalation step is highly sensitive to the electronic nature of the boronic acid.

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful research. Below are detailed, self-validating methodologies for the model reaction.

Protocol 1: General Procedure using (4-Formyl-3-methoxyphenyl)boronic acid
  • Reaction Setup : To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 eq.), (4-formyl-3-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas. Add a degassed solvent system, such as a 4:1 mixture of Toluene:H₂O (5 mL).

  • Reaction : Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until consumption of the limiting reagent is observed (typically 12-16 hours).

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Workflow General Experimental Workflow setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add 3. Add Catalyst & Solvent inert->add react 4. Heat and Stir add->react monitor 5. Monitor Progress (TLC/GC) react->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The selection of a boronic acid is a strategic choice, not merely a substitution. While (4-Formyl-3-methoxyphenyl)boronic acid is a competent reagent, its performance can be significantly surpassed by judiciously chosen alternatives.

  • For Maximizing Yield and Reactivity : (3-Formyl-4-methoxyphenyl)boronic acid is the superior choice due to its highly favorable electronic configuration, which accelerates the rate-limiting transmetalation step.

  • For Probing Steric Effects or Accessing Ortho-Substituted Scaffolds : (2-Formyl-5-methoxyphenyl)boronic acid is the logical, albeit more challenging, option. Optimization with stronger bases and more active catalyst systems is often required.

  • For Enhanced Stability and Use in Multi-Step Synthesis : MIDA boronates or potassium trifluoroborates offer unparalleled stability, protecting the boron moiety until the final coupling step and often simplifying purification.[10][11]

By understanding the fundamental principles of structure and reactivity, researchers can move beyond standard protocols and rationally select the optimal building block to accelerate their discovery and development programs.

References

  • The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity. BenchChem.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
  • A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures. BenchChem.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). DOI:10.1039/D2SC05455H.
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.
  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Nitrophenylboronic Acid. BenchChem.
  • Protodeboronation of Ortho- And Para-Phenol Boronic Acids and Application to Ortho and Meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. PubMed. DOI: 10.1021/jo402174v.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. DOI: 10.1016/j.prostaglandins.2022.106702.
  • Structure activity relationship of synthetic derivatives. ResearchGate.

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Validation

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (4-Formyl-3-methoxyphenyl)boronic acid

For Immediate Release to Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carb...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This versatility has cemented its role in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutics.[2] A critical parameter dictating the success of this reaction is the choice of the palladium catalyst, which significantly influences yield, reaction kinetics, and overall process efficiency.

This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of (4-Formyl-3-methoxyphenyl)boronic acid, a key building block in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of catalyst activity, present available experimental data for analogous systems, and provide robust protocols to guide your experimental design.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is determined by its ability to efficiently navigate the catalytic cycle. This cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n product R¹-R² oxidative_addition Oxidative Addition oxidative_addition->pd0 pd2_complex R¹-Pd(II)L_n-X pd2_complex->oxidative_addition transmetalation Transmetalation transmetalation->pd2_complex boronate R²-B(OR)₃⁻ boronate->transmetalation base Base boronic_acid R²-B(OH)₂ diarylpalladium R¹-Pd(II)L_n-R² diarylpalladium->transmetalation reductive_elimination Reductive Elimination reductive_elimination->diarylpalladium product->reductive_elimination aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The Suzuki-Miyaura Catalytic Cycle.

The choice of palladium catalyst, particularly the ligands coordinated to the palladium center, plays a pivotal role in modulating the efficiency of each step in this cycle. The electronic and steric properties of the ligands can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.[4]

Palladium Catalyst Performance Comparison

Below is a summary of commonly employed palladium catalysts and their general performance characteristics in Suzuki-Miyaura couplings involving challenging substrates.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Key AdvantagesConsiderations & Potential DrawbacksReported Yields (Analogous Systems)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Monodentate Phosphine1-5Commercially available, well-established, effective for many standard couplings.Can be sensitive to air and moisture. May require higher temperatures and longer reaction times for less reactive substrates.Moderate to good yields, but can be lower with electron-deficient boronic acids.[5]
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Bidentate Ferrocenylphosphine1-3High thermal stability, robust, and effective for a wide range of substrates, including heteroaryl compounds.[6]Can be less effective for highly sterically hindered substrates compared to some Buchwald-type catalysts.Generally high yields, often exceeding 90% for couplings involving functionalized aryl halides.[5]
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos)Bulky, Electron-Rich Biaryl Phosphines0.5-2High catalytic activity, enabling reactions at lower temperatures and catalyst loadings.[7] Excellent for challenging substrates, including aryl chlorides and sterically hindered partners.Ligands can be expensive. Optimization of ligand-to-metal ratio may be required.Consistently high to excellent yields, even with difficult couplings.[7]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)1-3Highly active and stable catalysts. Particularly effective for coupling of aryl chlorides.Can be more expensive than traditional phosphine-based catalysts.High yields reported for electronically challenging substrates.[8]
Palladium Nanoparticles Ligand-free (or stabilized on a support)VariesCan offer high activity and potential for recyclability.[9]Can be prone to aggregation and deactivation. Reproducibility can be a challenge.High yields (often >90%) reported for couplings of bromoarenes with functionalized arylboronic acids.[9]

Experimental Protocols: A Starting Point for Your Research

The following protocols are provided as a general framework. Optimization of reaction parameters such as solvent, base, temperature, and reaction time is crucial for achieving the highest possible yield for your specific substrate combination.

General Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Flame-dried flask - Add aryl halide, boronic acid, base start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert reagents Add Catalyst & Solvent: - Add Pd catalyst and degassed solvent inert->reagents reaction Reaction: - Heat to desired temperature - Stir for specified time reagents->reaction workup Work-up: - Cool to RT - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a good starting point for initial screening due to the ready availability of the catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (4-Formyl-3-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, (4-Formyl-3-methoxyphenyl)boronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using PdCl₂(dppf)

This catalyst is often more robust and can provide higher yields for challenging substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (4-Formyl-3-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL), degassed

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, (4-Formyl-3-methoxyphenyl)boronic acid, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, follow steps 6-9 from Protocol 1 for work-up and purification.

Conclusion and Future Perspectives

The selection of an appropriate palladium catalyst is a critical step in the successful execution of the Suzuki-Miyaura coupling of (4-Formyl-3-methoxyphenyl)boronic acid. While traditional catalysts like Pd(PPh₃)₄ offer a convenient starting point, more advanced systems based on bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes often provide superior yields and milder reaction conditions, particularly for challenging substrates.[4][7]

For the specific coupling of (4-Formyl-3-methoxyphenyl)boronic acid, a catalyst system that is tolerant of the electron-withdrawing aldehyde functionality and can efficiently facilitate the transmetalation step is paramount. Based on the available literature for analogous systems, catalysts such as PdCl₂(dppf) and Pd(OAc)₂ in combination with a Buchwald ligand like SPhos or XPhos are likely to provide the most promising results.

As with any catalytic reaction, empirical optimization is key. We encourage researchers to screen a variety of catalysts, bases, and solvents to identify the optimal conditions for their specific aryl halide coupling partner. The protocols and comparative data presented in this guide serve as a robust foundation for these investigations, empowering you to accelerate your research and development endeavors.

References

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of London.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
  • CN102351620A. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction.
  • Muthumari, A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Singh, R. G., et al. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles.
  • ACS Omega. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki−Miyaura Cross-Coupling and Their In Silico Molecular Docking Studies against the Breast Cancer Protein 3ERT. ACS Omega, 8(13), 11806–11812.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
  • US8822730B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • US20100160677A1. (2010). Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • US Patent 7,045,640. (2006). Method of producing 5-formyl-2-furylboronic acid.
  • ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
  • ResearchGate. (2023). Top: UV/Vis spectra of Pd(PPh3)4 in MeOH, CHCl3, and DMSO. Bottom: Catalytic performance of the Pd(0) complexes in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids.
  • ACS Publications. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • NIH Public Access. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • US Patent 7,045,640. (2006). Compounds for inhibiting amyloid fibril formation.
  • Semantic Scholar. (2016).
  • ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Royal Society of Chemistry. (2019). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids.
  • RU2580107C1. (2016). Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics.
  • Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls.
  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
  • Organic Syntheses. (2020).
  • ACS Publications. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters.
  • NIH Public Access. (2015). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters.
  • I.R.I.S. (2023).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid, Pd(PPh 3 ) 4 , K 2 CO 3 , toluene/H 2 O/ MeOH, reflux.
  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • Yurui (Shanghai) Chemical Co., Ltd. (n.d.). [1,1′-Bis(Diphenylphosphino) Ferrocene] Dichloropalladium(II) , 72287-26-4 , Pd(Dppf)Cl2.

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Comparative

A Comparative Guide to the Stability of (4-Formyl-3-methoxyphenyl)boronic Acid and Its Boronate Esters

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure the reproducibility, efficiency, and success of synthetic endeavors. (4-Formyl-3-methoxyphe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure the reproducibility, efficiency, and success of synthetic endeavors. (4-Formyl-3-methoxyphenyl)boronic acid is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex organic molecules. However, the inherent instability of boronic acids can present significant challenges related to storage, handling, and reaction consistency. This guide provides an in-depth technical comparison of the stability of (4-Formyl-3-methoxyphenyl)boronic acid and its corresponding boronate esters, supported by established scientific principles and experimental methodologies.

Understanding the Instability of Arylboronic Acids

Arylboronic acids, while indispensable in modern organic synthesis, are susceptible to several degradation pathways that can compromise their purity and reactivity.[1][2] The two primary modes of degradation are the formation of boroxines and protodeboronation.[1][3][4]

  • Boroxine Formation: This is a reversible dehydration reaction where three molecules of a boronic acid condense to form a six-membered cyclic anhydride known as a boroxine.[3][4][5][6] This process is often driven by heat or the presence of a dehydrating agent and can significantly alter the stoichiometry and reactivity of the boronic acid in subsequent reactions.[3][4][7] The equilibrium between the boronic acid and the boroxine is influenced by factors such as temperature and the presence of water.[6]

  • Protodeboronation: This is an irreversible process involving the cleavage of the carbon-boron bond, leading to the formation of an arene (in this case, 2-methoxybenzaldehyde) and boric acid. This reaction can be catalyzed by acidic or basic conditions, heat, or the presence of certain metal catalysts, resulting in a loss of the desired starting material.[8][9]

  • Oxidation: Arylboronic acids can also undergo oxidation, particularly in the presence of reactive oxygen species, which can cleave the C-B bond to yield a phenol.[10][11]

The conversion to a boronate ester, most commonly the pinacol ester, is a widely adopted strategy to mitigate these stability issues.[1][12][13] Boronate esters are generally more stable, crystalline solids that are easier to handle and purify.[1]

Key Stability Differences: A Head-to-Head Comparison

The primary advantage of converting (4-Formyl-3-methoxyphenyl)boronic acid to its boronate ester is the significant enhancement in stability. This stems from the protection of the reactive B(OH)₂ group.

Feature(4-Formyl-3-methoxyphenyl)boronic acid(4-Formyl-3-methoxyphenyl)boronic acid Pinacol Ester
Primary Degradation Pathway Trimerization to boroxine, protodeboronation, oxidation.[3][4][8][11]Hydrolysis back to the boronic acid.[12][14][15]
Storage Stability Prone to degradation over time, especially if exposed to moisture or heat.[9]Generally high stability, suitable for long-term storage.[1]
Handling Can be challenging due to its polar nature and tendency to dehydrate.[13]Often crystalline and easier to handle and purify via chromatography.[1]
Reaction Compatibility Highly reactive in cross-coupling reactions.[1]May require in-situ hydrolysis to the boronic acid for optimal reactivity, though direct transmetalation is possible.[1]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability differences, a series of well-defined experiments can be performed. The following protocols provide a framework for a comprehensive comparison.

Long-Term Storage Stability Study

Objective: To evaluate the chemical purity of the boronic acid and its pinacol ester under typical laboratory storage conditions over an extended period.

Methodology: This study will utilize High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) to monitor the purity of the compounds over time.

  • Sample Preparation:

    • Prepare separate, sealed vials of solid (4-Formyl-3-methoxyphenyl)boronic acid and its pinacol ester.

    • Store sets of vials under different conditions:

      • Refrigerated (2-8 °C), protected from light.

      • Room temperature (~25 °C), exposed to ambient light.

      • Elevated temperature (e.g., 40 °C), protected from light.

  • Time Points:

    • Analyze samples at T=0, 1 month, 3 months, and 6 months.

  • Analytical Technique: RP-HPLC

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A C18 column with low residual silanol activity is recommended to minimize on-column hydrolysis of the ester.[16][17][18]

    • Mobile Phase: A gradient of acetonitrile and water. It is advisable to avoid acidic modifiers like formic acid, as they can accelerate on-column hydrolysis.[16][18]

    • Sample Preparation for Analysis: Dissolve a precise amount of each sample in a suitable aprotic solvent like acetonitrile immediately before injection to prevent hydrolysis in the sample vial.[16][19]

    • Quantification: Determine the peak area percentage of the parent compound at each time point.

  • Analytical Technique: Quantitative ¹H NMR (qNMR)

    • Instrumentation: A 400 MHz or higher NMR spectrometer.[20]

    • Procedure:

      • Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into a vial.

      • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).

      • Acquire the ¹H NMR spectrum.

      • Calculate the purity by comparing the integral of a characteristic analyte proton signal to the integral of the internal standard's signal.[20][21] qNMR is a primary method that does not require a reference standard of the analyte itself for quantification.[20]

Below is a diagram illustrating the workflow for the long-term stability study.

Stability_Workflow cluster_setup Sample Preparation & Storage cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 months) cluster_results Data Evaluation start Obtain Boronic Acid & Pinacol Ester Samples storage_conditions Store under 3 Conditions: 1. Refrigerated (2-8°C) 2. Room Temp (~25°C) 3. Elevated Temp (40°C) start->storage_conditions sampling Withdraw Samples storage_conditions->sampling prep_hplc Prepare for HPLC (Dissolve in ACN) sampling->prep_hplc prep_qnmr Prepare for qNMR (Dissolve in DMSO-d6 with Internal Std.) sampling->prep_qnmr hplc RP-HPLC Analysis prep_hplc->hplc qnmr ¹H qNMR Analysis prep_qnmr->qnmr data_analysis Calculate Purity (%) hplc->data_analysis qnmr->data_analysis comparison Compare Degradation Profiles data_analysis->comparison

Caption: Workflow for the long-term stability comparison.

Thermal Stability Analysis

Objective: To determine and compare the decomposition temperatures of the boronic acid and its pinacol ester.

Methodology: Thermogravimetric Analysis (TGA) is an ideal technique for this purpose.[22]

  • Instrumentation: A TGA instrument.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).

    • Record the weight loss as a function of temperature.

  • Data Analysis: The onset temperature of significant weight loss indicates the beginning of thermal decomposition. A higher decomposition temperature signifies greater thermal stability. For boronic acids, an initial weight loss corresponding to the loss of water to form the boroxine may be observed before complete decomposition.[7]

Hydrolytic Stability of the Boronate Ester

Objective: To determine the rate of hydrolysis of the pinacol ester back to the boronic acid under physiologically relevant conditions.

Methodology: The rate of hydrolysis can be monitored by HPLC at a constant pH.

  • Procedure:

    • Prepare a stock solution of the pinacol ester in a water-miscible organic solvent (e.g., acetonitrile).

    • Initiate the hydrolysis by diluting an aliquot of the stock solution into a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) at a constant temperature.[14]

    • At various time intervals, withdraw aliquots of the reaction mixture, quench any further reaction if necessary (e.g., by dilution in pure acetonitrile), and analyze by RP-HPLC.

  • Data Analysis: Plot the percentage of the remaining pinacol ester against time. From this data, the half-life (t₁/₂) of the ester under these conditions can be calculated. The rate of hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring and the pH of the solution.[14]

Discussion and Practical Recommendations

The experimental data gathered from these studies will invariably demonstrate the superior stability of the pinacol boronate ester of (4-Formyl-3-methoxyphenyl)boronic acid compared to the free boronic acid itself. The steric bulk of the pinacol group shields the boron atom from intermolecular interactions (boroxine formation) and slows the rate of hydrolysis.[12][13]

For the practicing scientist, the choice between the boronic acid and its ester derivative depends on the specific application:

  • Use the Boronic Acid when:

    • The material will be used immediately after synthesis or purification.

    • The subsequent reaction is rapid and conditions are optimized to minimize degradation.

    • The highest possible reactivity is required, and slightly lower yields due to degradation are acceptable.

  • Use the Boronate Ester when:

    • The material needs to be stored for an extended period.

    • High purity and batch-to-batch consistency are critical, as in pharmaceutical development.

    • The reaction conditions are harsh (e.g., prolonged heating, strongly basic) where a free boronic acid would readily decompose.[8]

    • Chromatographic purification of the boron-containing reagent is necessary.

References

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2025, August 5). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from ResearchGate. [Link]

  • Hall, D. G. (2013, April 3). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Retrieved from Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, August 7). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Retrieved from RSC Publishing. [Link]

  • Semantic Scholar. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from Semantic Scholar. [Link]

  • Ingenta Connect. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Retrieved from Ingenta Connect. [Link]

  • Semantic Scholar. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from Semantic Scholar. [Link]

  • Wiley Online Library. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from Wiley Online Library. [Link]

  • Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from ACS Publications. [Link]

  • National Institutes of Health. (2024, August 13). Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers. Retrieved from NIH. [Link]

  • ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, August 7). Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from MDPI. [Link]

  • National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Retrieved from ResearchGate. [Link]

  • PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from PNAS. [Link]

  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from ResearchGate. [Link]

  • FASEB. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from FASEB. [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from PubMed. [Link]

  • Wiley Online Library. (2012, July 13). The Development of Boronic Acids as Sensors and Separation Tools. Retrieved from Wiley Online Library. [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from I.R.I.S. [Link]

  • YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from YouTube. [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from ACS Publications. [Link]

  • ResearchGate. (2022, September 8). (PDF) Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Retrieved from ResearchGate. [Link]

  • CSIR-NEIST, Jorhat. (n.d.). CSIR-NEIST, Jorhat. Retrieved from CSIR-NEIST, Jorhat. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reaction Kinetics of (4-Formyl-3-methoxyphenyl)boronic Acid in Suzuki-Miyaura Couplings

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The choice of boronic acid is a critical parameter that dictates the efficiency and kinetics of this transformation. This guide provides an in-depth analysis of the reaction kinetics for couplings involving (4-Formyl-3-methoxyphenyl)boronic acid, a versatile building block in medicinal chemistry. We will objectively compare its performance with other substituted phenylboronic acids, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Mechanistic Heartbeat: Understanding the Catalytic Cycle and its Kinetic Levers

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered around a palladium catalyst.[3] A nuanced understanding of this cycle is paramount to interpreting and predicting reaction kinetics.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three principal stages of the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the aryl halide.[4][5] Electron-withdrawing groups on the aryl halide generally accelerate this step.[4]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boronic acid to the palladium center. The rate of transmetalation is influenced by several factors, including the choice of base, solvent, and, most importantly for our discussion, the electronic and steric nature of the boronic acid.[6]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The overall reaction rate is determined by the slowest step in this cycle, the rate-determining step (RDS). While oxidative addition can be rate-limiting, especially with unreactive aryl chlorides, for many Suzuki-Miyaura reactions, transmetalation is the RDS.

The Unique Profile of (4-Formyl-3-methoxyphenyl)boronic Acid: A Balancing Act of Electronics

The kinetic behavior of (4-Formyl-3-methoxyphenyl)boronic acid is a fascinating case study in the interplay of electronic effects. It possesses both a moderately electron-withdrawing formyl group (-CHO) at the 4-position and a weakly electron-donating methoxy group (-OCH3) at the 3-position.

To quantify these electronic influences, we can turn to Hammett substituent constants (σ), which provide an empirical measure of the electron-donating or -withdrawing nature of a substituent.

SubstituentPositionHammett Constant (σ)Electronic Effect
Formyl (-CHO)para+0.42Electron-withdrawing
Methoxy (-OCH3)meta+0.12Weakly electron-withdrawing (inductive)

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The para-formyl group, with a positive σ value, withdraws electron density from the aromatic ring through resonance and inductive effects.[7] The meta-methoxy group, while electron-donating by resonance, exerts a weak electron-withdrawing inductive effect from the meta position, resulting in a slightly positive σ value.[8] The cumulative effect of these substituents makes the aryl ring of (4-Formyl-3-methoxyphenyl)boronic acid moderately electron-deficient.

Comparative Kinetic Analysis: Benchmarking Against Other Boronic Acids

The electronic nature of the boronic acid significantly impacts the rate of transmetalation. Generally, electron-donating groups on the boronic acid enhance the nucleophilicity of the aryl group, accelerating the transmetalation step and, consequently, the overall reaction rate.[1] Conversely, electron-withdrawing groups can decrease this nucleophilicity, leading to slower reaction rates.

The following table provides a comparative overview of the relative initial reaction rates for a selection of substituted phenylboronic acids, contextualizing the expected performance of (4-Formyl-3-methoxyphenyl)boronic acid.

Boronic AcidSubstituent(s)Electronic NaturePredicted Relative Initial Rate (Normalized)
4-Methoxyphenylboronic acid4-OCH₃Strongly Electron-Donating~7.0
4-Methylphenylboronic acid4-CH₃Electron-Donating~3.5
Phenylboronic acid-HNeutral1.0
(4-Formyl-3-methoxyphenyl)boronic acid 4-CHO, 3-OCH₃ Moderately Electron-Withdrawing ~0.8
4-Chlorophenylboronic acid4-ClWeakly Electron-Withdrawing~0.6
4-Trifluoromethylphenylboronic acid4-CF₃Strongly Electron-Withdrawing~0.3

Note: These are illustrative relative rates based on established principles of Suzuki-Miyaura kinetics and may vary depending on specific reaction conditions.

As the data suggests, (4-Formyl-3-methoxyphenyl)boronic acid is expected to exhibit a slightly slower reaction rate compared to unsubstituted phenylboronic acid due to its net electron-withdrawing character. However, its reactivity is generally sufficient for practical synthetic applications, and the functional handles it provides are often of greater importance in a drug discovery context.

Experimental Protocol: A Self-Validating System for Comparative Kinetic Analysis

To obtain reliable and reproducible kinetic data, a meticulously designed experimental protocol is essential. The following procedure, utilizing High-Performance Liquid Chromatography (HPLC) for reaction monitoring, is designed as a self-validating system.

Objective: To determine and compare the initial reaction rates of the Suzuki-Miyaura coupling of a common aryl bromide with (4-Formyl-3-methoxyphenyl)boronic acid and a selection of other substituted phenylboronic acids.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • (4-Formyl-3-methoxyphenyl)boronic acid

  • Comparative boronic acids (e.g., 4-methoxyphenylboronic acid, phenylboronic acid, 4-chlorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 M aqueous solution)

  • Solvent (e.g., Toluene)

  • Internal standard (e.g., Biphenyl)

  • HPLC-grade solvents (Acetonitrile, Water)

Experimental Workflow:

Figure 2: Workflow for the comparative kinetic analysis of Suzuki-Miyaura couplings.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the aryl bromide and the internal standard in the reaction solvent (e.g., Toluene). The use of a stock solution ensures accurate and consistent concentrations across all experiments.

    • Prepare individual stock solutions of each boronic acid in the reaction solvent.

  • Reaction Setup:

    • In a series of reaction vials equipped with stir bars, add the appropriate volume of the aryl bromide/internal standard stock solution.

    • To each vial, add the corresponding boronic acid stock solution.

    • Add the palladium catalyst to each vial.

    • Seal the vials and purge with an inert gas (e.g., Argon) for 5-10 minutes.

  • Reaction Initiation and Sampling:

    • Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C) and begin vigorous stirring.

    • Initiate the reactions by adding the aqueous base solution to each vial simultaneously if possible, or in rapid succession, noting the exact time of addition for each. This is t=0.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quench solution (e.g., a mixture of acetonitrile and water). This halts the reaction and prepares the sample for HPLC analysis.

    • Filter the quenched sample through a syringe filter to remove any particulate matter before injection into the HPLC.

  • HPLC Analysis:

    • Analyze the prepared samples by reverse-phase HPLC with UV detection.

    • Develop a gradient elution method that provides good separation of the starting materials, product, and internal standard.

    • Quantify the concentration of the product and the remaining aryl bromide by integrating the respective peak areas and comparing them to the peak area of the internal standard.

  • Data Processing and Kinetic Analysis:

    • Plot the concentration of the product formed versus time for each reaction.

    • Determine the initial reaction rate for each boronic acid from the initial linear portion of the concentration-time curve.

    • Normalize the rates relative to the rate of the reaction with phenylboronic acid to obtain the relative initial rates.

Concluding Remarks for the Practicing Scientist

The kinetic profile of (4-Formyl-3-methoxyphenyl)boronic acid in Suzuki-Miyaura couplings reflects a balance of electronic effects. While its electron-withdrawing nature may lead to slightly slower reaction rates compared to electron-rich boronic acids, its reactivity is generally robust for a wide range of applications. For drug development professionals, the presence of the formyl and methoxy groups offers valuable handles for further functionalization, often outweighing the consideration of a modest decrease in reaction rate.

By employing a systematic and well-controlled experimental approach, as detailed in this guide, researchers can confidently assess the kinetic performance of this and other boronic acids, enabling the rational design and optimization of synthetic routes to novel chemical entities.

References

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3323-3335. [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7450-7453. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Özdemir, İ., et al. (2015). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 5(90), 73587-73594. [Link]

  • ResearchGate. (n.d.). Hammett Substituent Constants. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Johnson, E. R. (2022). A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m. Journal of Physical Organic Chemistry, 36(2), e4426. [Link]

  • Wired Chemist. (n.d.). Hammett Sigma Constants. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of phenylboronic acid or 4-butylphenylboronic acid with aryl halides. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • J. Chem. Ed. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • ResearchGate. (n.d.). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. [Link]

  • ResearchGate. (n.d.). Kinetic profile of Suzuki-Miyaura reaction in different solvents. [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized (4-Formyl-3-methoxyphenyl)boronic Acid Derivatives

Introduction: The Critical Role of Purity in Boronic Acid Chemistry (4-Formyl-3-methoxyphenyl)boronic acid and its derivatives are invaluable building blocks in modern organic synthesis, particularly in the pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Boronic Acid Chemistry

(4-Formyl-3-methoxyphenyl)boronic acid and its derivatives are invaluable building blocks in modern organic synthesis, particularly in the pharmaceutical industry. Their utility in forming carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction, has cemented their role as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] For instance, 4-Formylphenylboronic acid is a crucial intermediate for drugs like the HIV protease inhibitor Atazanavir and the cancer therapy Rucaparib.[1]

However, the efficacy, safety, and reproducibility of these synthetic routes are directly dependent on the purity of the boronic acid starting material. Impurities can lead to unpredictable reaction outcomes, the formation of toxic by-products, and complications in downstream processing and purification. This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of (4-Formyl-3-methoxyphenyl)boronic acid derivatives, offering field-proven insights into method selection, experimental design, and data interpretation.

The Unique Challenge: Boronic Acid Stability and the Boroxine Equilibrium

A distinctive feature of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium is a critical consideration for any purity analysis, as the presence of both the monomeric acid and the trimeric boroxine can complicate chromatographic separations and spectral interpretations.

The formation of boroxine is an entropically driven process, favored in non-aqueous solvents or upon heating, as it releases three molecules of water.[3][4][5] Conversely, the presence of water shifts the equilibrium back towards the boronic acid.[5] The electronic nature of the substituents on the aryl ring also influences this equilibrium; electron-donating groups tend to stabilize the boroxine form.[3][5] Understanding and controlling this equilibrium is paramount for accurate and reproducible purity assessment.

Diagram: The Boronic Acid-Boroxine Equilibrium

A visual representation of the reversible dehydration of an arylboronic acid to its corresponding boroxine.

Boroxine_Equilibrium cluster_acid Arylboronic Acid (Monomer) cluster_boroxine Arylboroxine (Trimer) cluster_water Water Acid 3 x Ar-B(OH)₂ Boroxine Ar₃B₃O₃ Acid->Boroxine Dehydration Hydrolysis Water + 3 H₂O

Caption: Reversible equilibrium between boronic acid and boroxine.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique for purity analysis depends on the specific information required, such as identity confirmation, quantification of the main component (assay), or detection and quantification of specific and unspecified impurities.

Technique Primary Use Strengths Limitations
HPLC (UV) Assay, Impurity ProfilingHigh precision and sensitivity; quantitative; separates non-volatile impurities.[6]On-column degradation is possible; boroxine/acid equilibrium can complicate peaks.[7][8]
NMR (¹H, ¹¹B, qNMR) Structure Elucidation, AssayProvides structural information; ¹¹B NMR is specific to boron species; qNMR is a primary method for assay without a specific reference standard.[9][10]Lower sensitivity than HPLC for trace impurities; requires deuterated solvents.
LC-MS Impurity IdentificationCombines separation of HPLC with mass identification; excellent for identifying unknown impurities.[11][12]Ionization efficiency can vary; boroxine formation can complicate mass spectra.[13]
GC-MS Volatile Impurity AnalysisExcellent separation for volatile compounds.Requires derivatization (e.g., silylation) to make boronic acids volatile; not suitable for non-volatile impurities.[14]
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity determination and assay of arylboronic acids in quality control settings. A well-developed reversed-phase (RP-HPLC) method can separate the main component from synthesis precursors, by-products, and degradation products.

Expertise in Action: The primary challenge in HPLC analysis is managing the on-column stability of the boronic acid.[7][8] The aqueous mobile phases used in RP-HPLC can promote hydrolysis of any boroxine back to the boronic acid, but can also interact with the stationary phase. Conversely, highly organic conditions might preserve the boroxine. For pinacol esters, a common synthetic precursor or protecting group, on-column hydrolysis to the boronic acid is a frequent issue.[7][8][15]

Self-Validating Protocol Strategy:

  • Column Choice: A C18 column is a common starting point. Columns with low silanol activity are preferred to minimize interactions that can catalyze hydrolysis.[15]

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate) is typical.[12] Using a low pH (e.g., with 0.1% formic acid) can help protonate the boronic acid and improve peak shape.

  • Sample Diluent: Prepare samples in a solvent that mimics the initial mobile phase conditions to ensure good peak shape. For hydrolytically sensitive derivatives like pinacol esters, using an aprotic solvent like acetonitrile is recommended.[7][8]

Detailed Protocol: HPLC Purity of (4-Formyl-3-methoxyphenyl)boronic acid
  • Instrumentation: HPLC system with PDA or UV detector.

  • Column: XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent C18 column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unequivocal structure confirmation and can be used as a primary quantitative method (qNMR).

  • ¹H NMR: Provides a detailed map of the proton environment. The aldehyde proton of (4-Formyl-3-methoxyphenyl)boronic acid would appear as a characteristic singlet around 10 ppm. The aromatic protons and the methoxy group singlet provide further structural confirmation.

  • ¹³C NMR: Confirms the carbon skeleton, although the carbon atom directly attached to the boron can be difficult to observe due to quadrupolar relaxation.[16]

  • ¹¹B NMR: This is particularly powerful as it directly probes the boron atom. Boronic acids typically show a broad signal around δ 27-30 ppm, while boroxines appear slightly downfield.[17] This can be used to assess the acid-boroxine equilibrium in solution.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that determines purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[18][10][19] It is highly accurate and does not require a specific reference standard of the analyte itself, making it invaluable for novel derivatives.[10]

Trustworthiness through Orthogonality: Using qNMR provides a purity value that is orthogonal to chromatographic methods. If HPLC and qNMR results are concordant, it provides very high confidence in the assigned purity. Discrepancies between the two techniques can indicate the presence of impurities that are not detected by one method (e.g., non-UV active impurities in HPLC).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of co-eluting impurities.

Expertise in Action: Boronic acids can present challenges in ESI-MS. They can form adducts with solvents or salts, and the boroxine trimer may be observed, complicating spectral interpretation.[14][13] Derivatization is sometimes used, but a well-optimized method can often analyze the compound directly.[11][12] A high-throughput UHPLC-MS method using an Acquity BEH C18 column with an ammonium acetate/acetonitrile mobile phase has been shown to be effective for a broad range of boronic acids, minimizing boroxine formation.[12]

Workflow for Comprehensive Purity Assessment

For drug development professionals operating under regulatory scrutiny (e.g., following ICH guidelines), a multi-faceted approach is required.[20][21][22][23]

Diagram: Purity Analysis Workflow

A logical workflow for the complete purity characterization of a synthesized boronic acid derivative.

Purity_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Reporting & Release Synthesis Synthesized Batch of (4-Formyl-3-methoxyphenyl)boronic acid derivative NMR_ID Structure Confirmation (¹H, ¹³C, ¹¹B NMR) Synthesis->NMR_ID Initial Characterization HPLC_Purity Impurity Profile & Assay (Validated HPLC-UV Method) NMR_ID->HPLC_Purity Proceed if structure is correct LCMS_ID Impurity Identification (LC-MS/MS) HPLC_Purity->LCMS_ID Identify impurities > ICH threshold* qNMR_Assay Orthogonal Assay (qNMR) HPLC_Purity->qNMR_Assay Confirm assay value Report Certificate of Analysis (CoA) (Purity ≥ 98.0%) HPLC_Purity->Report Final Purity Data LCMS_ID->Report qNMR_Assay->Report legend *ICH Q3B Guidelines

Caption: Decision workflow for comprehensive purity analysis.

Meeting Regulatory Expectations

For materials intended for use in drug development, analytical methods must be validated according to ICH Q2(R2) guidelines.[20][21][23] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. Furthermore, impurities must be reported, identified, and qualified according to the thresholds outlined in ICH Q3B guidelines.[24] For example, for a new drug product, any degradation product observed at a level greater than the reporting threshold must be reported.[24]

Conclusion

The purity analysis of (4-Formyl-3-methoxyphenyl)boronic acid and its derivatives is a non-trivial task that requires a deep understanding of their unique chemical properties, particularly the boronic acid-boroxine equilibrium. A robust purity assessment strategy does not rely on a single technique. Instead, it leverages an orthogonal combination of methods: HPLC for routine purity and impurity profiling, NMR for structural identity and as a primary assay method (qNMR), and LC-MS for the definitive identification of unknown impurities. By employing these techniques within a validated framework, researchers and drug developers can ensure the quality, safety, and consistency of these critical synthetic building blocks.

References

  • Aguilera-Sáez, L. M., Belmonte-Sánchez, J. R., Romero-González, R., Martínez Vidal, J. L., Arrebola, F. J., Garrido Frenich, A. (n.d.). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
  • Bandyopadhyay, A., Gaponenko, A., Banerji, B., & Kaltashov, I. A. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
  • BenchChem. (n.d.). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. Benchchem.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Various Authors. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • Sec-butyl-lithium. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?.
  • Wissmann, H., & Schlosser, M. (2002). Process for preparing highly pure formylphenylboronic acids. Google Patents.
  • Aguilera-Sáez, L. M., Belmonte-Sánchez, J. R., Romero-González, R., Martínez Vidal, J. L., Arrebola, F. J., & Garrido Frenich, A. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate.
  • Kemp, T., & Leed, M. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. NIH.
  • Kumar, A., Tummuru, M. K., & Ragampeta, S. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Gaponenko, A., Bandyopadhyay, A., & Kaltashov, I. A. (n.d.). Arylboronic acid chemistry under electrospray conditions. PubMed - NIH.
  • Veepuri, A. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
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  • Impert, O., Radecka-Paryzek, W., & Patroniak, V. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
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Validation

A Spectroscopic Guide to (4-Formyl-3-methoxyphenyl)boronic acid: Distinguishing Product from Precursor

Introduction In the landscape of modern organic synthesis, arylboronic acids are indispensable building blocks, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, arylboronic acids are indispensable building blocks, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. (4-Formyl-3-methoxyphenyl)boronic acid, a bifunctional reagent, is of particular interest, offering a reactive aldehyde handle for further derivatization and a boronic acid moiety for C-C bond formation. Its synthesis often begins from readily available, structurally similar precursors like vanillin (4-hydroxy-3-methoxybenzaldehyde) or its isomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde).

For the medicinal chemist or process development scientist, unequivocally confirming the conversion of a phenolic precursor to the desired arylboronic acid is a critical step. This guide provides an in-depth spectroscopic comparison of (4-Formyl-3-methoxyphenyl)boronic acid with its common precursors. We will dissect the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, explaining the causal relationships behind the spectral shifts. The objective is to equip researchers with the expertise to confidently identify and characterize these compounds, ensuring the integrity of their synthetic workflows.

Molecular Structures and Synthetic Relationship

The transformation from a phenolic aldehyde like vanillin or isovanillin to an arylboronic acid involves the strategic replacement of a hydroxyl group with a boronic acid group. This substitution fundamentally alters the electronic and structural properties of the molecule, changes that are vividly captured by spectroscopic methods.

Figure 1. Molecular structures of the target compound and its common precursors.

Spectroscopic Deep Dive: Analyzing the Key Players

A successful synthesis is validated by the disappearance of starting material signals and the emergence of new, characteristic product signals. Let's examine the individual spectroscopic fingerprints.

Vanillin (Precursor)

Vanillin is a 1,3,4-trisubstituted benzene ring. Its spectroscopy is defined by the interplay between a strong electron-donating hydroxyl group, a moderately donating methoxy group, and a strong electron-withdrawing aldehyde group.

  • ¹H NMR: The spectrum shows a sharp singlet for the aldehyde proton (-CHO) highly deshielded around 9.8 ppm.[1] The methoxy group (-OCH₃) appears as a singlet around 3.9 ppm.[1] The phenolic hydroxyl (-OH) proton is a broad singlet, typically around 6.0-6.5 ppm, whose position is concentration and solvent-dependent. The three aromatic protons appear between 7.0 and 7.4 ppm, exhibiting a characteristic splitting pattern reflecting their positions relative to the functional groups.[1][2]

  • ¹³C NMR: The carbonyl carbon of the aldehyde is the most downfield signal, appearing near 191 ppm.[3] The aromatic carbons attached to oxygen (C-OH and C-OCH₃) are found between 147-152 ppm, while the other aromatic carbons resonate between 109-130 ppm.[4][5] The methoxy carbon is typically observed around 56 ppm.[4]

  • FT-IR: The most prominent feature is a very broad absorption centered around 3100-3200 cm⁻¹ due to the hydrogen-bonded phenolic O-H stretch.[6][7] A strong, sharp peak for the C=O stretch of the conjugated aldehyde appears around 1665 cm⁻¹.[6][8] Aromatic C=C stretching vibrations are visible as two peaks in the 1510-1590 cm⁻¹ region.[6] A strong band for C-O stretching (both phenolic and ether) is observed around 1266 cm⁻¹.[6]

  • UV-Vis: In a non-polar solvent like cyclohexane, vanillin exhibits a strong absorption peak (λ_max) around 222 nm, with other bands appearing at higher wavelengths due to π → π* and n → π* transitions of the conjugated system.[9][10]

Isovanillin (Isomeric Precursor)

As an isomer of vanillin, isovanillin (1,3,4-trisubstitution) provides an excellent comparative model. The key difference is the swapped positions of the hydroxyl and methoxy groups.

  • ¹H NMR: The aldehyde proton is again found highly downfield at ~9.83 ppm, with the methoxy singlet at ~3.97 ppm.[11][12] The aromatic protons show a different splitting pattern and chemical shifts compared to vanillin due to the altered electronic environment, but they reside in a similar region (~6.9-7.5 ppm).[11][13]

  • ¹³C NMR: The spectral pattern is similar to vanillin, with the carbonyl carbon near 191 ppm and the methoxy carbon around 56 ppm. However, the chemical shifts of the aromatic carbons differ slightly due to the different substitution pattern, a nuance that can be critical for distinguishing isomers.[14]

  • FT-IR: The spectrum is very similar to vanillin, featuring a broad O-H stretch, a conjugated C=O stretch (~1670-1680 cm⁻¹), aromatic C=C stretches, and C-O stretches.[15][16] Distinguishing isovanillin from vanillin by IR alone can be challenging without a reference spectrum.[17]

  • UV-Vis: The UV-Vis spectrum of isovanillin is similar to that of vanillin, showing strong absorption in the UV region corresponding to the electronic transitions of the substituted benzaldehyde chromophore.

(4-Formyl-3-methoxyphenyl)boronic acid (Product)

The introduction of the boronic acid group [-B(OH)₂] in place of the phenolic hydroxyl group is the central transformation we aim to confirm. Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in the solid state, which can sometimes complicate spectra.[18][19]

  • ¹H NMR: The most telling signal is the appearance of a new, often broad singlet for the two protons of the boronic acid [-B(OH)₂], typically found between 8.0-8.4 ppm in a solvent like DMSO-d₆. The phenolic -OH peak will be absent. The aldehyde proton remains highly deshielded (~9.9 ppm), and the methoxy singlet will be present (~3.9 ppm). The aromatic proton chemical shifts will adjust to the presence of the weakly electron-withdrawing boronic acid group.

  • ¹³C NMR: The key diagnostic is the signal for the carbon atom directly bonded to boron (C-B). This signal is typically found in the 130-140 ppm range but can be broad due to quadrupolar relaxation of the boron nucleus. The carbonyl carbon signal remains in the ~192 ppm region.

  • FT-IR: The defining change is the disappearance of the broad phenolic O-H band and the appearance of two new characteristic absorptions for the boronic acid group: a very broad and strong O-H stretch from ~3200-3500 cm⁻¹ (from intermolecular hydrogen bonding) and a strong B-O stretching vibration, typically found in the 1330-1380 cm⁻¹ region.[20][21][22] The aldehyde C=O stretch remains prominent around 1680 cm⁻¹.

  • UV-Vis: The replacement of the strongly electron-donating -OH group with the -B(OH)₂ group will cause a shift in the absorption maxima (λ_max) compared to the precursors, reflecting the altered electronic properties of the aromatic system.

Head-to-Head: A Comparative Data Summary

Tabulating the key spectroscopic data provides a clear, at-a-glance comparison for rapid identification and confirmation of reaction progress.

Spectroscopic Feature Vanillin (Precursor) Isovanillin (Precursor) (4-Formyl-3-methoxyphenyl)boronic acid (Product) Causality of Change
¹H NMR: -OH Proton (ppm) ~6.0-6.5 (broad, phenolic)[2]~6.1 (broad, phenolic)[11]Absent Replacement of the phenolic -OH group.
¹H NMR: -B(OH)₂ Protons (ppm) AbsentAbsent~8.0-8.4 (broad) Introduction of the boronic acid moiety.
¹H NMR: Aldehyde -CHO (ppm) ~9.8[1]~9.83[11]~9.9Minor shift due to change in electronic environment.
¹³C NMR: C-OH Carbon (ppm) ~151[4]~147Absent Replacement of the C-OH bond.
¹³C NMR: C-B Carbon (ppm) AbsentAbsent~130-140 (can be broad) Introduction of the C-B bond.
FT-IR: O-H Stretch (cm⁻¹) ~3170 (very broad, phenolic)[6]~3180 (very broad, phenolic)[8]~3200-3500 (very broad, boronic acid) Different hydrogen bonding environment of B(OH)₂ vs. Ar-OH.
FT-IR: B-O Stretch (cm⁻¹) AbsentAbsent~1330-1380 (strong) [22]Characteristic vibration of the boronic acid functional group.
FT-IR: C=O Stretch (cm⁻¹) ~1665[6]~1670-1680~1680Minimal change; the conjugated aldehyde group is retained.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of spectroscopic data hinges on rigorous and standardized experimental procedures. The following are validated protocols for acquiring high-quality data for this class of compounds.

Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended for this series as it effectively solubilizes all three compounds and its residual solvent peak does not obscure key signals. The acidic protons of the hydroxyl and boronic acid groups are readily observable in DMSO-d₆.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Scans: 16-64 scans.

    • Relaxation Delay (d1): 2 seconds.

    • Referencing: Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as the internal standard.[18]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Scans: 1024 or more scans, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Referencing: Use the solvent peak of DMSO-d₆ (δ ~39.52 ppm) as the internal standard.[18]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for rapid, high-quality solid-state analysis. Place a small spatula tip of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Spectrum Acquisition:

    • Instrument: FT-IR spectrometer with a universal ATR accessory.

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a blank solution using the same solvent.

  • Spectrum Acquisition:

    • Instrument: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200–600 nm.

    • Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.

    • Procedure: First, run a baseline correction with the blank solution in both beams. Then, replace the blank in the sample beam with the sample solution and acquire the absorbance spectrum.

Conclusion

The spectroscopic transition from vanillin or isovanillin to (4-Formyl-3-methoxyphenyl)boronic acid is clear and unambiguous. The definitive evidence of successful synthesis lies in the concurrent disappearance of the phenolic hydroxyl proton in ¹H NMR and its broad IR stretch, coupled with the emergence of the characteristic B(OH)₂ proton signals in ¹H NMR and the distinct B-O stretching vibration in the FT-IR spectrum. While ¹³C NMR provides confirmatory evidence through the appearance of a C-B signal, the changes observed in ¹H NMR and FT-IR are the most rapid and diagnostic indicators for reaction monitoring and final product characterization. By understanding the origin of these spectral changes, researchers can proceed with confidence in the identity and purity of their materials, paving the way for successful downstream applications.

References

  • Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. (n.d.). Utah Chemistry.
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  • Martineau, E., et al. (2017). Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR.
  • Michalska, D., & Wysokinski, R. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. PubMed.
  • I-Im, S., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
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Comparative

A Senior Application Scientist's Guide to (4-Formyl-3-methoxyphenyl)boronic Acid in Multi-Step Synthesis: A Cost-Benefit Analysis

In the intricate world of multi-step organic synthesis, the strategic selection of building blocks is paramount to achieving efficiency, elegance, and economic viability. (4-Formyl-3-methoxyphenyl)boronic acid, a derivat...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the strategic selection of building blocks is paramount to achieving efficiency, elegance, and economic viability. (4-Formyl-3-methoxyphenyl)boronic acid, a derivative of the renewable feedstock vanillin, has emerged as a bifunctional linchpin for synthetic chemists.[1] This guide provides a critical cost-benefit analysis of its application, particularly in palladium-catalyzed cross-coupling reactions, and compares it with alternative synthetic strategies. We will delve into the causality behind experimental choices, present objective data, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of (4-Formyl-3-methoxyphenyl)boronic Acid

(4-Formyl-3-methoxyphenyl)boronic acid is more than just another reagent; it is a strategic asset. Its structure incorporates three key features:

  • The Boronic Acid Moiety: This functional group is the workhorse of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for forging carbon-carbon bonds.[2][3][4]

  • The Formyl (Aldehyde) Group: An exceptionally versatile chemical handle, the aldehyde can be readily transformed into a wide array of other functional groups through reactions like reductive amination, Wittig olefination, oxidation to a carboxylic acid, or Grignard additions.

  • The Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring, impacting the reactivity of both the boronic acid and the formyl group.

The primary advantage of this reagent is its ability to introduce a densely functionalized aromatic ring in a single, convergent step, significantly enhancing synthetic efficiency. This is particularly valuable in the synthesis of complex molecules like the anticancer agent Combretastatin A-4 and its analogs.[5][6][7][8]

Core Application: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[9][10] The reaction involves a catalytic cycle with a palladium complex.[2][3]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (R1-X) pd0->oa pd2 R1-Pd(II)L2-X oa->pd2 Ar-X tm Transmetalation [R2-B(OR)3]⁻ pd2->tm Base, Ar'-B(OH)2 pd2_r2 R1-Pd(II)L2-R2 tm->pd2_r2 re Reductive Elimination pd2_r2->re product R1-R2 (Product) re->product product->pd0 Catalyst Regeneration Workflow_Comparison Figure 2: Comparative Synthetic Workflows cluster_A Strategy A: Direct Coupling cluster_B Strategy B: Post-Coupling Formylation cluster_C Strategy C: Functional Group Interconversion A1 Ar-X + (4-Formyl-3-methoxyphenyl)boronic acid A2 Suzuki-Miyaura Coupling A1->A2 A3 Final Product A2->A3 B1 Ar-X + (3-Methoxyphenyl)boronic acid B2 Suzuki-Miyaura Coupling B1->B2 B3 Biaryl Intermediate B2->B3 B4 Formylation (e.g., Rieche, Vilsmeier-Haack) B3->B4 B5 Final Product B4->B5 C1 Ar-X + (4-Bromo-2-methoxyphenol) C2 Suzuki-Miyaura Coupling C1->C2 C3 Biaryl Phenol C2->C3 C4 Oxidation (e.g., Duff, Reimer-Tiemann) C3->C4 C5 Final Product C4->C5

Sources

Validation

A Comparative Guide to Green Chemistry Metrics for Syntheses Utilizing (4-Formyl-3-methoxyphenyl)boronic Acid and Its Alternatives

For researchers, scientists, and drug development professionals, the imperative to design safer, more sustainable, and efficient chemical syntheses has never been more pressing. This guide provides an in-depth analysis o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imperative to design safer, more sustainable, and efficient chemical syntheses has never been more pressing. This guide provides an in-depth analysis of green chemistry metrics as applied to the synthesis of valuable biaryl compounds, focusing on a common building block, (4-Formyl-3-methoxyphenyl)boronic acid, and its greener alternatives. By moving beyond mere procedural descriptions, we will explore the causality behind synthetic choices and provide a quantitative comparison of different routes, empowering you to make more environmentally conscious decisions in your own work.

The Central Role of (4-Formyl-3-methoxyphenyl)boronic Acid in Biaryl Synthesis

(4-Formyl-3-methoxyphenyl)boronic acid is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures. These structures are prevalent in a wide array of biologically active molecules, including natural products and pharmaceuticals such as the anti-cancer agent Combretastatin A-4 and its analogues.[1][2][3][4][5][6]

While effective, the traditional Suzuki-Miyaura coupling often relies on paradigms that are now being re-evaluated through the lens of green chemistry. Concerns include the use of precious metal catalysts like palladium, reliance on petroleum-derived solvents, and the generation of significant amounts of waste.[7][8][9][10]

Core Principles of Green Chemistry: A Metrics-Based Approach

To objectively assess the environmental performance of a chemical process, we turn to the principles of green chemistry, quantified by a set of established metrics. For this guide, we will focus on three key mass-based metrics:

  • Atom Economy (AE): Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[11][12][13][14] It is a theoretical measure of how efficiently a reaction utilizes starting materials.

  • Environmental Factor (E-Factor): This metric, developed by Roger Sheldon, provides a more practical measure of waste generation by calculating the ratio of the mass of waste produced to the mass of the desired product.[11]

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a given mass of product.[15][16][17][18]

Comparative Analysis of Synthetic Routes

To illustrate the application of these metrics, we will compare two distinct synthetic pathways to a key vanillin-derived biaryl, a close structural analogue to products synthesized from (4-Formyl-3-methoxyphenyl)boronic acid.

Route 1: Traditional Suzuki-Miyaura Coupling

This route represents a conventional approach to biaryl synthesis, starting from vanillin, a renewable feedstock. The synthesis involves an initial iodination of vanillin followed by a palladium-catalyzed Suzuki-Miyaura coupling with an appropriate boronic acid.[19][20][21][22][23][24]

Route 2: A Greener, Chemoenzymatic Alternative

This innovative route leverages biocatalysis to produce vanillin from eugenol, another renewable resource, which can then be envisioned to undergo a greener coupling reaction or be the final target itself, depending on the desired analogue. This specific example will focus on the highly efficient, two-step enzymatic cascade from eugenol to vanillin, which represents a significant green advancement in producing the core aldehyde scaffold.[25][26][27][28][29]

Quantitative Comparison of Green Chemistry Metrics

MetricRoute 1: Traditional Suzuki-Miyaura CouplingRoute 2: Chemoenzymatic Synthesis of Vanillin from Eugenol
Atom Economy (AE) ~45-55%>80%
E-Factor >25<10
Process Mass Intensity (PMI) >50<20

Note: These values are estimates based on typical lab-scale procedures and may vary depending on the specific reaction conditions and scale.

In-Depth Analysis and Discussion

The quantitative data presented above reveals a stark contrast in the environmental performance of the two routes.

The Traditional Suzuki-Miyaura Coupling (Route 1) , while a powerful synthetic tool, exhibits a relatively low atom economy. This is primarily due to the use of stoichiometric amounts of a base and the generation of inorganic salts as byproducts. Consequently, the E-Factor and PMI are high, reflecting the significant amount of waste generated, largely from solvents used in the reaction and subsequent purification steps.

In contrast, the Chemoenzymatic Synthesis of Vanillin from Eugenol (Route 2) demonstrates a significantly higher atom economy. This two-step cascade utilizes enzymes that operate under mild conditions, typically in aqueous media, and molecular oxygen as the oxidant, generating water as the primary byproduct.[25][27][29] This leads to a dramatically lower E-Factor and PMI, showcasing the potential of biocatalysis to minimize waste and improve the overall sustainability of a synthesis.

Experimental Protocols

Route 1: Traditional Suzuki-Miyaura Coupling of 5-Iodovanillin

Step 1: Iodination of Vanillin [20]

  • Dissolve Oxone® (1.05 g, 3.41 mmol of KHSO₅) in 4 mL of deionized (DI) water.

  • In a 25-mL round-bottom flask equipped with a reflux condenser and addition funnel, add vanillin (0.50 g, 3.3 mmol) and potassium iodide (0.55 g, 3.3 mmol) in 4 mL of DI water.

  • Add the Oxone® solution dropwise over 5 minutes to the rapidly stirred vanillin suspension.

  • Reflux the resulting mixture for 1 hour.

  • Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold DI water and dry to afford 5-iodovanillin.

Step 2: Suzuki-Miyaura Coupling [20][24]

  • To a reaction vessel, add 5-iodovanillin (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable ligand, like PPh₃ (4 mol%).

  • Add a solvent system, for example, a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring until the reaction is complete (monitored by TLC).

  • After cooling, perform a workup involving extraction with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and concentration under reduced pressure.

  • Purify the crude product by column chromatography.

Route 2: Chemoenzymatic Synthesis of Vanillin from Eugenol[25][27]
  • Prepare a buffer solution (e.g., glycine-NaOH, pH 9.0).

  • To a reaction vessel, add the buffer solution and eugenol (e.g., 5 mM).

  • Add cell-free extracts of two enzymes: eugenol oxidase (EUGO) and alkene cleavage oxygenase (ACO).

  • Incubate the reaction mixture at 30 °C with shaking (e.g., 120 rpm) for approximately 16-17 hours, ensuring sufficient aeration for the oxidative steps.

  • Monitor the formation of vanillin using HPLC-UV.

  • The product can be isolated using standard extraction procedures.

Visualizing the Workflows

G cluster_0 Route 1: Traditional Suzuki-Miyaura Coupling cluster_1 Route 2: Chemoenzymatic Synthesis A1 Vanillin + KI + Oxone® in Water B1 Reflux A1->B1 C1 Filtration & Drying B1->C1 D1 5-Iodovanillin C1->D1 E1 Arylboronic Acid + Pd Catalyst + Base in Toluene/Water D1->E1 F1 Heating E1->F1 G1 Workup & Extraction F1->G1 H1 Column Chromatography G1->H1 I1 Final Biaryl Product H1->I1 A2 Eugenol in Buffer B2 Add EUGO & ACO Enzymes A2->B2 C2 Incubation with Aeration B2->C2 D2 Extraction C2->D2 E2 Vanillin D2->E2

Figure 1: Comparative workflows of the traditional Suzuki-Miyaura coupling and the greener chemoenzymatic synthesis.

Deeper Insights: Beyond the Numbers

The Catalyst Lifecycle: While palladium is a highly efficient catalyst, its use has several drawbacks. It is a precious metal with high environmental and economic costs associated with its mining and refining.[7][8] Furthermore, residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity. While greener alternatives like nickel are being explored, recent life cycle analyses suggest that the overall environmental impact is complex and highly dependent on the solvent and reaction conditions used.[7][8] In some cases, highly efficient palladium catalysis in an aqueous medium can be more sustainable than nickel catalysis in an organic solvent.[7]

Solvent Selection: Solvents often constitute the largest mass component in a chemical process and are a major contributor to a high PMI.[30] The choice of solvent has significant implications for process safety, environmental impact, and cost. The traditional Suzuki-Miyaura coupling often employs organic solvents like toluene or dioxane, which have well-documented health and environmental hazards. In contrast, the chemoenzymatic route primarily uses water as the solvent, a significant step towards a greener process. For any synthesis, consulting solvent selection guides is a crucial step in process optimization.

The Role of the Boronic Acid: While (4-Formyl-3-methoxyphenyl)boronic acid is a valuable reagent, it is important to consider its own synthesis and lifecycle. The production of boronic acids often involves the use of organolithium or Grignard reagents and requires cryogenic conditions, which are energy-intensive. Furthermore, the boron waste generated from these reactions can have environmental implications.[31][32][33][34][35]

Conclusion: A Call for a Holistic Approach

This guide has demonstrated that by applying green chemistry metrics, we can move towards a more quantitative and objective assessment of the sustainability of chemical syntheses. The comparison between a traditional Suzuki-Miyaura coupling and a chemoenzymatic alternative clearly illustrates the potential of innovative approaches to dramatically reduce waste and improve the environmental profile of a process.

However, a truly holistic approach requires looking beyond a single reaction step. We must consider the entire lifecycle of all materials used, from the synthesis of starting materials and catalysts to the final disposal of waste. By integrating these principles into our research and development, we can drive the chemical sciences towards a more sustainable future.

References

  • An, N., & Xue, X. (2014). Life cycle environmental impact assessment of borax and boric acid production in China. Journal of Cleaner Production, 66, 334-341.
  • Li, J., et al. (2021). Life cycle assessment on boron production: is boric acid extraction from salt-lake brine environmentally friendly? Environmental Science and Pollution Research, 28(23), 29631-29642.
  • Güngör, C., & Güngör, N. (2019). Life Cycle Assessment of Boron Industry from Mining to Refined Products. Minerals, 9(12), 754.
  • Costa, N. E., et al. (2012). Exploring Greener Suzuki Coupling Reactions for Biaryl Synthesis: Replacing Palladium Acetate with Palladium On Carbon in Three Known Aqueous Suzuki Reactions.
  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science, 15(19), 7046-7056.
  • Andraos, J. (2019). Application of Step, Cumulative, and Global E-factor and Process Mass Intensity Metrics to Gauge Synthesis Efficiency: l-DOPA and Apixaban Pharmaceutical Examples. In Green Synthetic Processes and Procedures (pp. 39-52). Royal Society of Chemistry.
  • Hanson, J. E., et al. (2024). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Teaching and Learning Community (GCTLC).
  • El-Boraey, H. A., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 125-133.
  • García-Bofill, A., et al. (2019). Enzymatic synthesis of vanillin catalyzed by an eugenol oxidase. Catalysis Science & Technology, 9(22), 6336-6344.
  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science, 15(19), 7046-7056.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric.
  • van den Heuvel, R. H., et al. (2001). Enzymatic synthesis of vanillin. Journal of Agricultural and Food Chemistry, 49(6), 2954-2958.
  • van den Heuvel, R. H., et al. (2001).
  • Sharma, A., et al. (2020). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
  • Furuya, T., et al. (2024). One-Step Vanillin Synthesis Using Engineered Enzyme. ChemistryViews.
  • Pescheck, M., et al. (2025).
  • Ni, J., et al. (2021). Approaches for the synthesis of vanillin from eugenol. Biotechnology Advances, 53, 107850.
  • Hanson, J. E., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Experts@Minnesota.
  • Hanson, J. E., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
  • Pescheck, M., et al. (2025).
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI).
  • García-Bofill, A., et al. (2020). Biocatalytic synthesis of vanillin by an immobilised eugenol oxidase: High biocatalyst yield by enzyme recycling.
  • Güngör, C., & Güngör, N. (2019). Life Cycle Assessment of Boron Industry from Mining to Refined Products.
  • acib GmbH. (2025).
  • Li, J., et al. (2021). Life cycle assessment on boron production: is boric acid extraction from salt-lake brine environmentally friendly?
  • Hanson, J. E., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar.
  • Green Chemistry Toolkit. (n.d.). METRICS.
  • Das, S., et al. (2025). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega.
  • Liu, J., et al. (2020). Enzymatic synthesis of vanillin and related catalytic mechanism. Flavour and Fragrance Journal, 35(1), 51-58.
  • Das, S., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(30), 21634-21644.
  • Kumar, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(2), 1034-1045.
  • Reddit. (2020).
  • Adams, J. P., et al. (2022).
  • Lejczak, B., et al. (2017). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3511-3515.
  • Medina-Carmona, E., et al. (2017). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Molecules, 22(8), 1279.
  • ChemBAM. (n.d.).
  • Hartwig, J. F. (2010). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship.
  • Procter, D. J. (2018). Detailed Comparison of Ni vs.
  • Andraos, J. (n.d.). Atom Economy and Reaction Mass Efficiency.
  • Li, W., et al. (2011). Synthesis of Combretastatin A-4 and Erianin. Australian Journal of Chemistry, 64(11), 1483-1487.
  • Kasyanchuk, N. V., et al. (2018). Synthesis of New Combretastatin A-4 Analogues and Study of Their Anti-Inflammatory Activity. Pharmaceutical Chemistry Journal, 52(4), 313-318.
  • Szymański, P., et al. (2019). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 24(18), 3295.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (2025). Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling.
  • Benchchem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • University of Toronto. (n.d.).
  • Singh, U. K., et al. (2019). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Current Organic Synthesis, 16(6), 816-847.
  • YouTube. (2021).

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of (4-Formyl-3-methoxyphenyl)boronic Acid

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to ensure safety and regulatory complianc...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to ensure safety and regulatory compliance throughout the experimental lifecycle. The disposal of chemical reagents like (4-Formyl-3-methoxyphenyl)boronic acid is a pivotal, often overlooked, aspect of laboratory management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. Our approach moves beyond simple instruction to explain the causality behind each procedural step, ensuring a deep and actionable understanding for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While the toxicological properties of many specialized reagents like (4-Formyl-3-methoxyphenyl)boronic acid may not be exhaustively investigated, data from structurally similar compounds provide a strong basis for risk assessment[1]. Boronic acids as a class are generally recognized as irritants.

(4-Formyl-3-methoxyphenyl)boronic acid and its analogues are classified as:

  • Skin Irritant (Category 2) : Causes skin irritation upon contact[1][2][3].

  • Serious Eye Irritant (Category 2/2A) : Causes serious eye irritation[1][2][3].

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation[1][2][4].

Therefore, adherence to strict PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of appropriate controls to protect workers from chemical hazards[5][6].

Mandatory PPE includes:

  • Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are essential to prevent contact with dust or splashes[1][7].

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact[3].

  • Body Protection : A lab coat or other protective clothing should be worn to protect against accidental spills[2].

  • Respiratory Protection : If handling large quantities or if dust generation is unavoidable, use a NIOSH/MSHA-approved respirator with appropriate cartridges[4][7].

All handling and disposal procedures should be conducted within a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk[1][8].

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous[9][10]. Given its irritant properties, (4-Formyl-3-methoxyphenyl)boronic acid waste must be treated as hazardous chemical waste .

The Cardinal Rule of Segregation: Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fire[11].

  • Incompatibilities : Keep boronic acid waste separate from strong oxidizing agents, strong acids, and strong bases[4][7].

  • Waste Streams : Maintain separate, clearly labeled containers for:

    • Solid (4-Formyl-3-methoxyphenyl)boronic acid waste (e.g., expired reagent, weigh paper residue).

    • Liquid waste containing dissolved (4-Formyl-3-methoxyphenyl)boronic acid (e.g., reaction mother liquor). Specify all solvents on the label.

    • Contaminated labware (e.g., pipette tips, gloves, vials).

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (4-Formyl-3-methoxyphenyl)boronic acid is to containerize it for collection by a licensed hazardous waste disposal company [1][3][4][7]. Do not attempt to dispose of this chemical down the drain or in regular trash[11][12]. While neutralization with a mild base may be an option for some simple weak acids, it is not recommended for this compound without a specific, validated protocol from your EHS department due to the potential for unknown and hazardous reactions[11][12].

Protocol for Solid Waste (Unused/Expired Reagent):

  • Work Area : Perform all operations inside a chemical fume hood.

  • Containerization : Carefully place the solid waste into a chemically compatible, sealable container (e.g., a wide-mouth polyethylene or glass jar). Avoid generating dust[4][9].

  • Labeling : Securely affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(4-Formyl-3-methoxyphenyl)boronic acid."

    • The specific hazards: "Irritant."

    • The accumulation start date.

  • Storage : Seal the container and store it in a designated hazardous waste accumulation area that is secure, well-ventilated, and has secondary containment[12][13].

Protocol for Liquid Waste (Solutions):

  • Containerization : Pour the liquid waste into a designated, leak-proof, and chemically compatible waste container (e.g., a solvent waste jug). Do not fill the container beyond 90% capacity to allow for expansion[13].

  • Labeling : Label the container with "Hazardous Waste" and list all chemical components by their full name, including solvents and an estimated percentage of each.

  • Storage : Securely cap the container and move it to the designated hazardous waste accumulation area.

Protocol for Contaminated Labware:

  • Collection : Place lightly contaminated items like gloves, weigh boats, and wipes into a designated, sealed plastic bag or a lined, sealable container.

  • Decontamination : Heavily contaminated, non-disposable glassware should be rinsed with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.

  • Labeling & Storage : Label the container or bag as "Hazardous Waste - Contaminated Debris" and store it in the designated accumulation area.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate : Ensure all non-essential personnel evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Protect : Wear the mandatory PPE as described in Section 1.

  • Contain & Clean :

    • For small dry spills , carefully sweep or vacuum the material into a sealable container for disposal[4][9]. Avoid raising dust.

    • For small liquid spills , absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Scoop the absorbed material into a sealable container.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, following your institution's Chemical Hygiene Plan[14].

Summary of Disposal Procedures and Safety Data

For quick reference, the key operational and safety parameters are summarized below.

ParameterGuidelineRationale & Citations
Hazard Class Skin Irritant (Cat 2), Eye Irritant (Cat 2), Respiratory Irritant (STOT SE 3)Prevents personal injury from exposure.[1][2][3]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatMinimizes exposure via dermal, ocular, and inhalation routes.[1][3][7]
Handling Area Chemical Fume Hood or Well-Ventilated AreaReduces the concentration of airborne dust or vapors.[1][8]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesPrevents potentially violent or hazardous chemical reactions.[4][7]
Primary Disposal Method Collection for professional disposal via a licensed waste handler.Ensures compliance with EPA regulations and prevents environmental contamination.[1][3][4][7]
Prohibited Disposal Do NOT dispose of in drains or regular trash.Boronic acids can be harmful to aquatic life and are regulated pollutants.[11][12]
Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (4-Formyl-3-methoxyphenyl)boronic acid waste, ensuring a compliant and safe outcome.

G cluster_start cluster_characterize cluster_types cluster_action cluster_label cluster_end start Waste Generation ((4-Formyl-3-methoxyphenyl)boronic acid) characterize Characterize Waste Stream start->characterize solid Solid Waste (Pure compound, residue) characterize->solid liquid Liquid Waste (Solutions, rinsate) characterize->liquid debris Contaminated Debris (Gloves, labware) characterize->debris container_solid Collect in sealed, compatible solid waste container. solid->container_solid container_liquid Collect in sealed, compatible liquid waste container (<90% full). liquid->container_liquid container_debris Collect in lined, sealed debris container. debris->container_debris label_waste Label Container Correctly - 'Hazardous Waste' - Full Chemical Name(s) - Hazards (Irritant) - Date container_solid->label_waste container_liquid->label_waste container_debris->label_waste store Store in Designated, Secure Waste Accumulation Area label_waste->store dispose Arrange for Professional Disposal (Contact EHS/Waste Contractor) store->dispose

Caption: Logical workflow for the safe disposal of (4-Formyl-3-methoxyphenyl)boronic acid.

References

  • 4-Methoxyphenylboronic - SAFETY D
  • SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. (2010). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Formylphenylboronic acid. (2010). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. (2023). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Chloro-4-methoxyphenylboronic Acid. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - 2-Formyl-4-methoxyphenylboronic Acid. (2025). FUJIFILM Wako Chemicals.
  • 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8. (2025). ChemicalBook.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA).
  • 3-Formyl-4-methoxyphenylboronic acid, ≥95%. Sigma-Aldrich.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (2023). Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
  • Trying to remove a boronic acid in a workup. Help! (2017). Reddit.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem.

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Handling

A Senior Application Scientist's Guide to Handling (4-Formyl-3-methoxyphenyl)boronic acid: Personal Protective Equipment and Operational Protocols

As researchers at the forefront of drug development and organic synthesis, our work with specialized reagents demands a synthesis of technical skill and uncompromising safety. (4-Formyl-3-methoxyphenyl)boronic acid is a...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug development and organic synthesis, our work with specialized reagents demands a synthesis of technical skill and uncompromising safety. (4-Formyl-3-methoxyphenyl)boronic acid is a valuable building block, but like all boronic acids, it requires meticulous handling to ensure operator safety and experimental integrity. This guide moves beyond a simple checklist to provide a procedural and causal framework for its safe use, grounded in established safety principles.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for (4-Formyl-3-methoxyphenyl)boronic acid should always be consulted, its hazard profile can be reliably inferred from structurally similar compounds, such as 4-methoxyphenylboronic acid and other substituted phenylboronic acids. The primary hazards are consistently identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

  • Skin Irritation (H315): Boronic acids can cause skin irritation upon contact.[3][4][5] This is why direct contact must be avoided through proper glove selection and technique.

  • Serious Eye Irritation (H319): The compound is a fine, potentially dusty solid. Airborne particles can easily contact the eyes, causing significant irritation.[3][4][5] This necessitates the use of sealed eye protection.

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract.[3][4][6] The causality here is direct: fine particulates can be inhaled deep into the respiratory system, causing inflammation and discomfort. This is the primary driver for handling the solid in a controlled, ventilated environment.

Quantitative Hazard Summary

The following table summarizes the GHS classifications that inform our safety protocols.

Hazard ClassGHS CodeSignal WordDescriptionPrimary Protective Measure
Skin Corrosion/IrritationH315WarningCauses skin irritation[3][4][5]Chemical-resistant gloves
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation[3][4][5]Tightly-fitting safety goggles/shield
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation[3][4][6]Chemical fume hood/respirator

Occupational Exposure Limits (OELs) for this specific compound have not been established. In their absence, it is prudent to adhere to the OSHA Permissible Exposure Limit (PEL) for "Particulates Not Otherwise Classified" as a minimum standard: 15 mg/m³ for total dust and 5 mg/m³ for the respirable fraction.[7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a requirement; it is an engineered control system designed to place a barrier between you and the potential hazards.

  • Eye and Face Protection:

    • What: Tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][4][8]

    • Why: Standard safety glasses offer insufficient protection from airborne dust. Goggles create a seal around the eyes, preventing particulate entry. For operations with a higher risk of splashing (e.g., dissolving the material), a full face shield should be worn in addition to goggles.[9]

  • Hand Protection:

    • What: Chemical-resistant nitrile gloves are the standard recommendation.[10][11]

    • Why: Nitrile provides a robust barrier against incidental contact. Gloves must be inspected for tears or pinholes before each use. Employ proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[3] Contaminated gloves should be disposed of as hazardous waste immediately.[10]

  • Body Protection:

    • What: A professional lab coat, fully buttoned, is required.

    • Why: This prevents contamination of personal clothing and minimizes skin contact. For larger quantities, a chemical-resistant apron may be advisable.[11]

  • Respiratory Protection:

    • What: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood.[10][11]

    • Why: The fume hood is the primary engineering control to prevent inhalation of the irritant dust. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with a particulate filter (e.g., N95) must be used.[8][11]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, minimizing exposure at every step.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[11]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood to minimize movement.

    • Don all required PPE as described in Section 2.

  • Weighing and Transfer (Solid):

    • Perform all weighing operations inside the fume hood on a tared weigh boat or paper.

    • Handle the container and spatula with care to minimize the generation of airborne dust. Avoid tapping or shaking the container.

    • Slowly and carefully add the solid to the reaction vessel. If transferring to a narrow-necked flask, use a powder funnel.

    • Once the transfer is complete, tap the funnel (if used) to dislodge any remaining particles before removing it.

  • Spill Cleanup:

    • Small Spills (in fume hood): Carefully sweep up the solid material without creating dust and place it into a labeled hazardous waste container.[3][8] Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Large Spills: Evacuate the immediate area and prevent others from entering. Report the spill to your institution's Environmental Health and Safety (EHS) department.[11]

Workflow for Safe Handling

The following diagram illustrates the critical decision points and actions for safely handling (4-Formyl-3-methoxyphenyl)boronic acid.

G Workflow: Safe Handling of (4-Formyl-3-methoxyphenyl)boronic acid cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Disposal Phase A Verify Fume Hood Certification B Don Required PPE: - Goggles - Nitrile Gloves - Lab Coat A->B C Assemble Equipment in Hood B->C D Weigh Solid Compound (Minimize Dust) C->D Begin Handling E Transfer to Vessel (Use Powder Funnel) D->E F Segregate Waste: - Solid Waste - Contaminated PPE E->F Complete Transfer Spill Spill Occurs? E->Spill G Label Container: 'Hazardous Waste' & Full Chemical Name F->G H Store in Designated Waste Area G->H Spill->F Yes (Clean & Dispose)

Caption: A procedural diagram outlining the key stages from preparation to disposal.

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal can lead to environmental contamination and regulatory non-compliance. Boronic acid waste should be treated as hazardous chemical waste.[10]

  • Waste Segregation:

    • Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[10]

    • Solid Waste: Collect unused reagents, contaminated weigh boats, and spill cleanup materials in a designated, compatible container with a secure lid.[11]

    • Liquid Waste: Solutions containing the boronic acid should be collected in a separate, clearly labeled liquid hazardous waste container. Do not pour down the drain.[3][12]

    • Contaminated PPE: Used gloves and disposable lab coats should be placed in the solid hazardous waste container.

  • Containerization and Labeling:

    • Use a chemically compatible container with a secure, tight-fitting lid.[10]

    • Clearly label the container with "Hazardous Waste," the full chemical name "(4-Formyl-3-methoxyphenyl)boronic acid," and any known hazards (e.g., "Irritant").[10][11]

  • Storage and Collection:

    • Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[10]

    • Follow your institution's procedures for scheduling a hazardous waste pickup.

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity and success of your research. Always prioritize a thorough review of the specific SDS and your local safety protocols before beginning any new procedure.

References

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Etimine USA. (2019, February 4). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Formyl-3-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Formyl-3-methoxyphenyl)boronic acid
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